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Brevianamide R

Cat. No.: B12378680
M. Wt: 379.5 g/mol
InChI Key: RRSWIGIDOYZHAH-LGMDPLHJSA-N
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Description

Brevianamide R is a diketopiperazine (DKP) alkaloid, a class of natural products known for their wide range of biological activities and structural diversity. This compound was isolated from the marine-derived fungus Aspergillus versicolor . This compound belongs to the broader family of brevianamide alkaloids, which are characterized by their bicyclo[2.2.2]diazaoctane core structures and are typically derived from a cyclodipeptide composed of tryptophan and proline units . As part of this family, it is related to compounds that have demonstrated significant research interest due to their broad-spectrum biological activities, including cytotoxic, antimicrobial, and antifeedant properties . Research into structurally similar brevianamides provides context for its potential research value. For instance, other family members like Brevianamide A show potent insect antifeedant activity, while Brevianamide F has recently been investigated for its antithrombotic effects, acting through the modulation of the MAPK signaling pathway and coagulation cascade . Furthermore, the unique proline-proline linkage found in some dimeric brevianamides, such as Brevianamide S, suggests these compounds may operate through novel mechanisms of action, making them promising leads for various research avenues . This compound is offered for research purposes to facilitate the exploration of this chemically intriguing and biologically significant class of natural products. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O3 B12378680 Brevianamide R

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(3Z)-8a-methoxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C22H25N3O3/c1-5-21(2,3)18-15(14-9-6-7-10-16(14)23-18)13-17-19(26)25-12-8-11-22(25,28-4)20(27)24-17/h5-7,9-10,13,23H,1,8,11-12H2,2-4H3,(H,24,27)/b17-13-

InChI Key

RRSWIGIDOYZHAH-LGMDPLHJSA-N

Isomeric SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)OC

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation of Brevianamide R from Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Brevianamide R, a member of the bicyclo[2.2.2]diazaoctane class of indole alkaloids. While this compound has been isolated from Aspergillus versicolor, the methodologies presented herein are applicable to its potential isolation from Penicillium species, which are also known producers of brevianamides.[1] This document details experimental protocols, summarizes quantitative data, and provides visualizations of the biosynthetic pathway and experimental workflows.

Introduction to Brevianamides

Brevianamides are a class of fungal secondary metabolites characterized by a complex bicyclo[2.2.2]diazaoctane core structure.[2] These compounds are produced by various species of the genera Penicillium and Aspergillus.[1] The brevianamide family, particularly Brevianamide A, has garnered significant interest due to its insecticidal properties. This compound, along with other analogues, was first reported as a natural product isolated from the fungus Aspergillus versicolor.[1][3]

Biosynthesis of Brevianamides

The biosynthesis of brevianamides is a complex process involving several enzymatic steps. The pathway for the well-studied Brevianamide A in Penicillium brevicompactum serves as a representative model for the biosynthesis of the brevianamide core structure. The process begins with the precursors L-tryptophan and L-proline, which are coupled and subsequently modified through a series of enzymatic reactions, including prenylation, oxidation, and cyclization, to form the characteristic bicyclo[2.2.2]diazaoctane ring system.

Brevianamide_Biosynthesis trp L-Tryptophan cyclo_tp cyclo-(L-Trp-L-Pro) (Brevianamide F) trp->cyclo_tp NRPS (BvnA) pro L-Proline pro->cyclo_tp dehydro_bf Dehydrobrevianamide E cyclo_tp->dehydro_bf Prenyltransferase (BvnC) brevianamide_e Brevianamide E dehydro_bf->brevianamide_e Oxidase (BvnB) azadiene_int Azadiene Intermediate brevianamide_e->azadiene_int Oxidase (BvnD) brevianamide_a Brevianamide A azadiene_int->brevianamide_a Isomerase (BvnE) brevianamide_b Brevianamide B azadiene_int->brevianamide_b

Caption: Proposed biosynthetic pathway of Brevianamide A.

Experimental Protocols for Isolation

Fungal Cultivation

A large-scale solid-state fermentation is recommended for the production of brevianamides.

  • Culture Medium: A suitable medium consists of rice and soya bean powder. For a 1 L flask, use 100 g of rice and 3.25 g of soya bean powder, moistened with 30 mL of artificial seawater or an appropriate nutrient broth.

  • Inoculation: Inoculate the sterilized medium with a spore suspension or mycelial plugs of the producing fungal strain.

  • Incubation: Incubate the culture flasks at 28°C for approximately 19-21 days in the dark.

Extraction of Fungal Metabolites

Following incubation, the entire solid culture is extracted to isolate the secondary metabolites.

  • Homogenization: Homogenize the fungal culture with a solvent mixture. A recommended solvent system is a combination of ethyl acetate (EtOAc), methanol (MeOH), and acetic acid (AcOH) in a ratio of 80:15:5.

  • Extraction: Perform an exhaustive extraction by soaking and sonicating the homogenized culture in the solvent mixture. Repeat this process multiple times to ensure complete extraction.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds and requires a multi-step purification process.

  • Solvent Partitioning: Partition the crude extract between water (H₂O) and EtOAc. The organic phase will contain the majority of the brevianamides. Separate the layers and concentrate the EtOAc fraction.

  • Silica Gel Chromatography: Subject the concentrated EtOAc fraction to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with EtOAc and then MeOH. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography with methanol as the eluent. This step separates compounds based on their size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water as the mobile phase.

Isolation_Workflow cultivation Fungal Cultivation (Solid-State Fermentation) extraction Extraction (EtOAc/MeOH/AcOH) cultivation->extraction partitioning Solvent Partitioning (H2O/EtOAc) extraction->partitioning silica Silica Gel Chromatography partitioning->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Reversed-Phase HPLC sephadex->hplc brevianamide_r Pure this compound hplc->brevianamide_r

Caption: General workflow for the isolation of this compound.

Data Presentation

Quantitative data for the isolation of this compound is not extensively reported. However, based on similar isolation studies of other brevianamides, the following table provides an example of the type of data that should be recorded. Spectroscopic data for known brevianamides are available in the literature and can be used for comparison to confirm the identity of the isolated compound.

Table 1: Spectroscopic Data for Brevianamide Analogues

CompoundMolecular Formula1H NMR (δ ppm) Highlights13C NMR (δ ppm) Highlights
Brevianamide A C₂₁H₂₃N₃O₃Indole and aliphatic protonsCarbonyls, aromatic, and aliphatic carbons
This compound C₂₁H₂₁N₃O₄Data not readily available in public literatureData not readily available in public literature

Note: Specific NMR data for this compound should be acquired upon successful isolation and compared with any available literature values for confirmation.

Table 2: Example Yield Data from Brevianamide Isolation

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extract 500 (dry culture)13,900-Low
EtOAc Partition 13.910,20073.4Low
Silica Column 10.28508.3Medium
Sephadex LH-20 0.8515017.6High
RP-HPLC 0.15106.7>95

Note: The yield values presented are illustrative and will vary depending on the producing strain, culture conditions, and purification efficiency.

Conclusion

The isolation of this compound from fungal sources, while challenging, is achievable through a systematic approach of large-scale fermentation, multi-step extraction, and chromatographic purification. This guide provides a foundational protocol that can be optimized for the specific producing strain and laboratory conditions. The successful isolation and characterization of this compound will enable further investigation into its biological activities and potential applications in drug discovery and development.

References

Unraveling the Molecular Architecture of Brevianamide R: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Brevianamide R, a prenylated indole alkaloid belonging to the bicyclo[2.2.2]diazaoctane class of natural products. Isolated from the fungus Aspergillus versicolor, the structural determination of this complex molecule relies on a combination of advanced spectroscopic techniques. This document details the available quantitative data, experimental methodologies, and a plausible biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data for this compound

The structural framework of (±)-brevianamide R was meticulously pieced together primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
47.33d7.8
57.02t7.6
67.11t7.7
77.49d7.9
104.96m
11α2.25m
11β2.13m
134.23t8.2
14α3.51m
14β3.38m
175.28t7.2
183.30d7.2
201.69s
211.66s

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
2178.2
3123.6
3a142.1
4122.9
5125.9
6129.8
7131.2
7a151.9
9168.1
1061.2
1125.7
1359.8
1446.9
16123.1
17135.2
1822.1
1917.7
2025.9

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺Not ReportedNot ReportedC₂₁H₂₅N₃O₂
[M+Na]⁺Not ReportedNot ReportedC₂₁H₂₅N₃O₂Na

Note: Specific found m/z values were not available in the reviewed supplementary data.

Experimental Protocols: A Methodological Overview

The elucidation of this compound's structure involved a systematic workflow, from fungal cultivation and metabolite extraction to purification and spectroscopic analysis.

Fungal Cultivation and Extraction

The producing organism, Aspergillus versicolor, was cultivated on a solid rice medium. This method provides a nutrient-rich environment conducive to the production of secondary metabolites. The general protocol is as follows:

  • Medium Preparation: A solid substrate of rice is prepared in Erlenmeyer flasks and autoclaved to ensure sterility.

  • Inoculation: The sterile rice medium is inoculated with a spore suspension or mycelial culture of Aspergillus versicolor.

  • Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature (typically 25-28°C) for a period of several weeks to allow for fungal growth and metabolite production.

  • Extraction: Following incubation, the fermented rice solid is extracted exhaustively with an organic solvent, commonly ethyl acetate, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate the individual metabolites.

  • Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Further Separation: Fractions containing the compounds of interest are further purified using repeated column chromatography on various stationary phases, such as Sephadex LH-20 (size-exclusion chromatography) and octadecylsilyl (ODS) silica gel (reversed-phase chromatography).

  • Final Purification: The final purification of this compound is achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

  • Mass Spectrometry: HR-ESIMS is used to determine the exact mass of the molecule and, consequently, its molecular formula.

  • NMR Spectroscopy: A comprehensive set of NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule. These include:

    • ¹H NMR: To identify the types and number of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically on adjacent carbon atoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

Plausible Biosynthetic Pathway of this compound

The biosynthesis of brevianamides involves a complex interplay of enzymes that assemble the characteristic diketopiperazine core from amino acid precursors, followed by prenylation and subsequent cyclizations. While the specific pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the established biosynthesis of related prenylated indole alkaloids in Aspergillus species.

This compound Biosynthesis L_Trp L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Trp->NRPS L_Pro L-Proline L_Pro->NRPS c_Trp_Pro cyclo(L-Trp-L-Pro) (Brevianamide F) NRPS->c_Trp_Pro Diketopiperazine formation Prenyltransferase Prenyltransferase c_Trp_Pro->Prenyltransferase Prenylated_Intermediate Prenylated Diketopiperazine Prenyltransferase->Prenylated_Intermediate Prenylation DMAPP DMAPP DMAPP->Prenyltransferase Oxidative_Enzymes Oxidative Enzymes (e.g., P450s, FMOs) Prenylated_Intermediate->Oxidative_Enzymes Brevianamide_R This compound Oxidative_Enzymes->Brevianamide_R Oxidative cyclization

Caption: Proposed biosynthetic pathway for this compound.

The proposed pathway commences with the condensation of L-tryptophan and L-proline by a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine core, cyclo(L-Trp-L-Pro), also known as Brevianamide F. This precursor then undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) unit is attached to the indole ring by a prenyltransferase. Finally, a series of oxidative cyclizations, likely catalyzed by cytochrome P450 monooxygenases or flavin-dependent monooxygenases, would lead to the formation of the complex polycyclic structure of this compound.

Concluding Remarks

The structural elucidation of this compound is a testament to the power of modern spectroscopic methods in natural product chemistry. The detailed quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the chemical synthesis, biosynthesis, and pharmacological potential of this intriguing molecule. The proposed biosynthetic pathway offers a roadmap for future studies aimed at understanding and potentially manipulating the production of this compound and related compounds in their native fungal hosts. This knowledge is invaluable for the development of novel therapeutic agents and for advancing our understanding of the chemical diversity of the fungal kingdom.

A Technical Guide to the Spectroscopic Analysis of Brevianamide Y

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Brevianamide Y, a member of the bicyclo[2.2.2]diazaoctane class of indole alkaloids. These complex natural products are of significant interest to researchers in natural product synthesis, drug discovery, and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with the methodologies for their acquisition.

It is important to note that a search of the scientific literature did not yield specific information for a compound designated "Brevianamide R." Therefore, this guide focuses on the well-characterized and structurally related Brevianamide Y to provide a relevant and detailed spectroscopic analysis for this compound class.

Spectroscopic Data of Brevianamide Y

The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for Brevianamide Y. The NMR data is provided for samples dissolved in deuterated dimethyl sulfoxide ((CD₃)₂SO), which is a common solvent for this class of compounds.

Table 1: ¹H NMR Spectroscopic Data for Brevianamide Y in (CD₃)₂SO [1]

Chemical Shift (δ) ppmMultiplicity, J (Hz)
10.33s
8.81s
7.43d, J = 7.5
7.19t, J = 7.7
6.99t, J = 7.4
6.81d, J = 7.7
3.31-3.24m
3.17dd, J = 10.0, 5.0
2.82dd, J = 15.1, 3.0
2.45ddd, J = 15.1, 10.0, 3.0
2.13dd, J = 15.2, 3.0
2.02-1.95m
1.95-1.88m
1.83-1.74m
1.65dd, J = 13.0, 7.2
0.99s
0.69s

Table 2: ¹³C NMR Spectroscopic Data for Brevianamide Y in (CD₃)₂SO [1]

Chemical Shift (δ) ppm
182.3
173.0
169.6
142.9
130.3
128.6
126.8
121.3
109.5
69.1
67.6
62.6
50.5
47.3
43.7
34.1
28.9
28.4
24.9
23.5
20.9

Table 3: HRMS Data for Brevianamide Y [1]

IonCalculated m/zFound m/z
[M+H]⁺366.1812366.1816

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products and indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified Brevianamide Y (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide ((CD₃)₂SO). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : NMR spectra are typically recorded on a 500 MHz or 600 MHz spectrometer.

  • ¹H NMR Acquisition : Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed with an appropriate software package, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are obtained using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Sample Preparation : A dilute solution of Brevianamide Y is prepared in a suitable solvent, typically methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

  • Instrumentation : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition : The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated prior to analysis to ensure high mass accuracy.

  • Data Analysis : The exact mass of the [M+H]⁺ ion is measured and compared to the calculated theoretical mass for the molecular formula of Brevianamide Y (C₂₁H₂₃N₃O₃) to confirm its elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of Brevianamide Y, from sample preparation to data analysis.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Isolation Isolation & Purification of Brevianamide Y Dissolution Dissolution in Deuterated Solvent (NMR) or LC-MS Grade Solvent (HRMS) Isolation->Dissolution NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D Experiments) Dissolution->NMR_Acquisition HRMS_Acquisition HRMS Data Acquisition (ESI-TOF/Orbitrap) Dissolution->HRMS_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing HRMS_Processing HRMS Data Analysis (Mass-to-Charge Ratio Determination) HRMS_Acquisition->HRMS_Processing Structure_Elucidation Structure Confirmation/ Elucidation NMR_Processing->Structure_Elucidation HRMS_Processing->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of Brevianamide Y.

References

The Biosynthesis of Brevianamide R in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a class of indole alkaloids produced as secondary metabolites by fungi, primarily from the genera Aspergillus and Penicillium. These compounds are characterized by a core bicyclo[2.2.2]diazaoctane ring system and exhibit a range of biological activities. While the biosynthesis of prominent members like brevianamide A has been extensively studied, the pathways to other analogues, such as brevianamide R, are less defined. This technical guide provides a detailed overview of the established core biosynthetic pathway of brevianamides and proposes a putative pathway for the formation of this compound, based on its structural relationship to other known brevianamides.

Core Biosynthesis of the Brevianamide Scaffold

The biosynthesis of the brevianamide core begins with the condensation of L-tryptophan and L-proline to form the diketopiperazine, brevianamide F. This initial step is catalyzed by a non-ribosomal peptide synthetase (NRPS). In some engineered systems, a cyclodipeptide synthase (CDPS) can also perform this function[1]. The subsequent steps involve a series of enzymatic modifications, including prenylation, oxidation, and cyclization, to construct the characteristic bicyclo[2.2.2]diazaoctane core.

The key enzymes and intermediates in the core pathway are:

  • BvnA (NRPS): Catalyzes the formation of brevianamide F from L-tryptophan and L-proline[2].

  • BvnC (Prenyltransferase): Attaches a dimethylallyl pyrophosphate (DMAPP) group to brevianamide F to yield deoxybrevianamide E[2].

  • BvnB (Flavin-dependent monooxygenase): Catalyzes the epoxidation of the indole ring of deoxybrevianamide E[1][2].

  • BvnD (Cytochrome P450 monooxygenase): Believed to be involved in the desaturation of the diketopiperazine ring, a crucial step for the subsequent intramolecular Diels-Alder reaction[2].

  • BvnE (Isomerase/semi-pinacolase): Controls the stereoselective rearrangement of the epoxide intermediate, leading to the formation of the 3-spiro-ψ-indoxyl skeleton characteristic of brevianamide A[3].

The final steps of the biosynthesis of brevianamides A and B are thought to involve a spontaneous intramolecular hetero-Diels-Alder reaction[3].

Brevianamide Core Biosynthesis L_Trp_Pro L-Tryptophan + L-Proline Brevianamide_F Brevianamide F L_Trp_Pro->Brevianamide_F Deoxybrevianamide_E Deoxybrevianamide E Brevianamide_F->Deoxybrevianamide_E Epoxide_Intermediate Epoxide Intermediate Deoxybrevianamide_E->Epoxide_Intermediate Rearranged_Intermediate Rearranged Intermediate Epoxide_Intermediate->Rearranged_Intermediate Brevianamide_A_B Brevianamide A/B Rearranged_Intermediate->Brevianamide_A_B BvnA BvnA (NRPS) BvnC BvnC (Prenyltransferase) BvnB BvnB (FMO) BvnE BvnE (Isomerase) Spontaneous Spontaneous Diels-Alder

Core biosynthetic pathway of brevianamides.

Proposed Biosynthesis of this compound

This compound was first isolated from the fungus Aspergillus versicolor[4]. While its complete biosynthetic pathway has not been experimentally elucidated, its structure suggests it is a derivative of the main brevianamide pathway. This compound is structurally related to other brevianamides, such as brevianamide Q, and is believed to contain an oxepine ring[4].

The formation of this compound likely diverges from the core pathway at a later stage, possibly from an intermediate such as deoxybrevianamide E or a subsequent oxidized derivative. The formation of the oxepine ring would require an oxidative cleavage of the indole ring, a reaction that can be catalyzed by certain cytochrome P450 monooxygenases or other oxidoreductases.

A plausible, though unconfirmed, biosynthetic route to this compound is proposed as follows:

  • Formation of the Core Structure: The pathway follows the established route to a key intermediate, likely a precursor to brevianamide Q.

  • Oxidative Ring Opening: A putative cytochrome P450 monooxygenase or a dioxygenase acts on this intermediate, catalyzing the cleavage of the indole ring to form a seco-intermediate.

  • Oxepine Ring Formation: The seco-intermediate undergoes cyclization to form the characteristic seven-membered oxepine ring of this compound.

The genome of Aspergillus versicolor contains numerous genes encoding for P450 monooxygenases and other oxidative enzymes that could potentially catalyze these transformations[5][6].

Proposed Biosynthesis of this compound Brevianamide_Q_precursor Brevianamide Q Precursor Seco_Intermediate Indole-cleaved Intermediate Brevianamide_Q_precursor->Seco_Intermediate Brevianamide_R This compound Seco_Intermediate->Brevianamide_R Putative_P450 Putative P450 (Oxidative Cleavage) Cyclase Putative Cyclase (Oxepine formation)

Proposed final steps in the biosynthesis of this compound.

Quantitative Data

CompoundProducing OrganismTiterReference
(-)-Dehydrobrevianamide EEscherichia coli (engineered)5.3 mg/L[2]
(-)-Dehydrobrevianamide E (NADPH enhanced)Escherichia coli (engineered)20.6 mg/L[2]

Experimental Protocols

General Protocol for Solid-State Fermentation of Aspergillus versicolor and Extraction of Brevianamides

This protocol is a generalized procedure based on methods reported for the cultivation of Aspergillus versicolor for the production of secondary metabolites, including various brevianamides.

1. Fungal Strain and Culture Media:

  • Fungal Strain: Aspergillus versicolor (e.g., strains isolated from marine or terrestrial environments).

  • Solid Medium: Commercial rice (100 g per 1 L flask), supplemented with a nutrient source such as soya bean powder (e.g., 3.25 g per flask) and moistened with artificial seawater or a suitable buffer (e.g., 30 mL per flask).

2. Inoculation and Incubation:

  • Prepare a spore suspension of Aspergillus versicolor from a fresh culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Inoculate the sterile solid rice medium with the spore suspension.

  • Incubate the flasks under static conditions at a controlled temperature (e.g., 28-30°C) for an extended period (e.g., 19-30 days) to allow for fungal growth and secondary metabolite production.

3. Extraction of Brevianamides:

  • After the incubation period, harvest the fungal biomass and fermented rice.

  • Extract the entire culture with a solvent mixture, such as ethyl acetate:methanol:acetic acid (e.g., 80:15:5 v/v/v).

  • Perform the extraction multiple times to ensure efficient recovery of the metabolites.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Purification and Analysis:

  • The crude extract can be subjected to further purification using a combination of chromatographic techniques, including:

    • Solvent partitioning (e.g., between ethyl acetate and water).

    • Silica gel column chromatography.

    • Sephadex LH-20 size-exclusion chromatography.

    • High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, for final purification of individual compounds.

  • The structure of the purified compounds, including this compound, is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow for Brevianamide Isolation Start Start Culture Solid-State Fermentation of Aspergillus versicolor on Rice Start->Culture Extraction Solvent Extraction (EtOAc/MeOH/AcOH) Culture->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent Partitioning Concentration->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Analysis Structural Elucidation (NMR, HRMS) HPLC->Analysis End Pure this compound Analysis->End

General workflow for the isolation of brevianamides.

Conclusion

The biosynthesis of this compound in fungi remains an area for further investigation. While the core biosynthetic machinery for the brevianamide family is well-understood, the specific enzymatic steps leading to the formation of the oxepine ring in this compound have yet to be elucidated. Future research involving the targeted gene knockout of putative P450 monooxygenases in Aspergillus versicolor, followed by metabolic profiling, will be crucial in identifying the specific enzymes responsible for this transformation. A deeper understanding of the biosynthesis of diverse brevianamides will not only expand our knowledge of fungal secondary metabolism but also open up possibilities for the engineered biosynthesis of novel, bioactive compounds for drug discovery and development.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Brevianamide R and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical intricacies of Brevianamide R, a member of the prenylated indole alkaloid family of natural products. While this compound itself has been isolated as a racemic mixture, this guide delves into the established methodologies for stereochemical determination and assignment of absolute configuration within the broader brevianamide class, offering a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction to Brevianamides

Brevianamides are a class of fungal secondary metabolites produced by species of Penicillium and Aspergillus.[1] These indole alkaloids are characterized by a core bicyclo[2.2.2]diazaoctane ring system and exhibit a range of biological activities.[2][3] The complex polycyclic architecture of brevianamides, often featuring multiple stereocenters, presents a significant challenge in their stereochemical elucidation and total synthesis. This compound, along with its congeners Brevianamides O, P, and Q, was first isolated from the fungus Aspergillus versicolor.[4]

Stereochemistry of this compound

This compound has been reported as a racemic mixture, denoted as (±)-Brevianamide R.[5][6] This indicates that it is produced naturally as an equal mixture of both enantiomers. The core structure of this compound features several stereocenters, the relative and absolute configurations of which are crucial for its three-dimensional structure and biological function. The isolation of related compounds, (±)-8-hydroxy-brevianamide R and (±)-8-epihydroxy-brevianamide R, highlights the stereochemical diversity at the C8 position within this molecular scaffold.[6] The definitive assignment of the absolute configuration of a single enantiomer of this compound would necessitate chiral separation followed by chiroptical spectroscopy and/or asymmetric total synthesis.

Methodologies for Stereochemical Elucidation

The determination of the complex stereochemistry of brevianamides relies on a combination of spectroscopic, computational, and synthetic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR spectroscopy is fundamental in determining the planar structure and relative stereochemistry of brevianamides. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations between protons, which can help to deduce their relative spatial arrangement.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[7][8] The experimental ECD and VCD spectra are compared with quantum chemically calculated spectra for possible stereoisomers to assign the absolute configuration.[5][7]

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute configuration of a molecule. This method, when applicable, is considered the gold standard for stereochemical assignment.

Density Functional Theory (DFT) calculations are widely used to predict the ECD and VCD spectra of different stereoisomers of a natural product.[7] The comparison of these theoretical spectra with experimental data allows for the assignment of the most probable absolute configuration. The DP4+ probability analysis is another computational tool that uses calculated and experimental NMR chemical shifts to determine the most likely stereoisomer.[5]

The unambiguous confirmation of the absolute configuration of a natural product is often achieved through its asymmetric total synthesis. By synthesizing a single enantiomer with a known configuration and comparing its spectroscopic and chiroptical data with that of the natural product, the stereochemistry can be definitively established.

Quantitative Data for Related Brevianamides

The following table summarizes key chiroptical data for well-characterized brevianamides, which serve as a reference for the stereochemical analysis of this compound and its derivatives.

CompoundSpecific Rotation ([(\alpha)]D)SolventReference
(+)-Brevianamide Y+24 (c 0.1)MeOH[9]
(-)-21-32.7 (c 0.4)CH3OH[9]

Note: Specific rotation data for this compound is not available as it has been isolated as a racemic mixture.

Experimental Protocols and Workflows

The determination of the absolute configuration of a brevianamide alkaloid typically follows a structured workflow.

G General Workflow for Brevianamide Stereochemical Elucidation cluster_isolation Isolation and Purification cluster_separation Chiral Resolution cluster_analysis Stereochemical Analysis cluster_computation Computational Modeling cluster_synthesis Synthetic Confirmation Isolation Isolation from Fungal Culture (e.g., Aspergillus versicolor) Purification Purification by Chromatography (HPLC) Isolation->Purification Racemic Identification of Racemic Mixture (e.g., (±)-Brevianamide R) Purification->Racemic ChiralSep Chiral HPLC Separation Racemic->ChiralSep Enantiomers Isolation of Pure Enantiomers ChiralSep->Enantiomers NMR NMR Spectroscopy (1D, 2D-NOESY/ROESY) Enantiomers->NMR ECD_VCD Chiroptical Spectroscopy (ECD, VCD) Enantiomers->ECD_VCD Xray Single-Crystal X-ray (if crystals form) Enantiomers->Xray DP4 DP4+ Analysis (NMR Chemical Shift Correlation) NMR->DP4 DFT DFT Calculations (ECD/VCD Spectra Prediction) ECD_VCD->DFT Comparison Comparison of Spectroscopic Data DFT->Comparison DP4->Comparison AsymSynth Asymmetric Total Synthesis AsymSynth->Comparison AbsoluteConfig Absolute Configuration Assignment Comparison->AbsoluteConfig

Caption: General workflow for the stereochemical elucidation of brevianamide alkaloids.

Biosynthetic Considerations

The stereochemical outcome of brevianamide biosynthesis is often governed by enzymatic processes. Key steps, such as intramolecular Diels-Alder reactions, can be enzyme-mediated, leading to the formation of specific stereoisomers.[3] Understanding the biosynthetic pathways can provide valuable insights into the expected stereochemistry of newly isolated brevianamides.

G Biosynthetic Pathway and Stereochemical Divergence cluster_enzymatic Enzymatic Reactions Precursor Achiral Precursor EnzymeA Enzyme A (e.g., Diels-Alderase) Precursor->EnzymeA EnzymeB Enzyme B (e.g., Oxidase) Precursor->EnzymeB ProductA (+)-Enantiomer EnzymeA->ProductA ProductB (-)-Enantiomer EnzymeB->ProductB Racemic (±)-Brevianamide R ProductA->Racemic ProductB->Racemic

Caption: Hypothetical enzymatic routes leading to stereochemical diversity.

Conclusion

The stereochemistry of this compound and its analogs is a complex and challenging area of natural product chemistry. While this compound has been isolated as a racemate, the methodologies for determining the absolute configuration of individual enantiomers are well-established within the broader brevianamide family. A combination of advanced spectroscopic techniques, computational modeling, and asymmetric total synthesis is essential for the unambiguous assignment of stereochemistry. This guide provides a foundational understanding of these principles and methods, which are critical for the development of brevianamides as potential therapeutic agents.

References

Brevianamide R: A Technical Review of a Rare Indole Alkaloid and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the history, chemistry, and biology of the brevianamide family of fungal metabolites, with a focus on the lesser-known Brevianamide R.

Introduction

The brevianamides are a class of indole alkaloids characterized by a complex, bridged bicyclo[2.2.2]diazaoctane core structure. First isolated in 1969 from Penicillium brevicompactum, this family of natural products has since expanded to include a diverse array of structurally related compounds produced by various species of Penicillium and Aspergillus fungi.[1][2] These metabolites have garnered significant interest from the scientific community due to their intriguing chemical architectures and a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the brevianamide family, with a particular focus on the history and available data for the rare congener, this compound.

History and Discovery

The journey of the brevianamides began with the isolation of brevianamides A and B from Penicillium brevicompactum by Birch and Wright in 1969.[2] Brevianamide A was identified as the major diastereomer, exhibiting insecticidal properties.[2] In the decades that followed, numerous other brevianamides were discovered, each with unique structural modifications.

A significant expansion of the brevianamide family came in 2010 with the isolation and characterization of four new alkaloids, brevianamides O, P, Q, and R, from a solid-state fermented rice culture of the fungus Aspergillus versicolor. This discovery highlighted the biosynthetic versatility within this fungal genus and introduced new structural motifs to the growing class of brevianamide alkaloids.

This compound: The Elusive Congener

This compound was first reported in 2010 as a new alkaloid isolated from the fungus Aspergillus versicolor. Its structure was elucidated through spectroscopic analyses. Despite its discovery over a decade ago, this compound remains a lesser-studied member of the family, with limited data available in the public domain regarding its biological activity and synthetic accessibility.

Physicochemical Properties of Key Brevianamides

To provide a comparative overview, the following table summarizes the key physicochemical properties of this compound and its more extensively studied relatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Producing Organism(s)Key Structural Feature
This compound C22H25N3O4411.46Aspergillus versicolorSpecific data on key structural features is limited in available literature.
Brevianamide A C21H23N3O3365.43Penicillium brevicompactumBicyclo[2.2.2]diazaoctane core
Brevianamide B C21H23N3O3365.43Penicillium brevicompactumDiastereomer of Brevianamide A
Brevianamide S C42H42N6O6738.82Aspergillus versicolorDimeric diketopiperazine
Brevianamide X C21H23N3O4381.43Penicillium brevicompactumSpiro-oxindole ring
Brevianamide Y C21H23N3O4381.43Penicillium brevicompactumSpiro-oxindole ring, diastereomer of Brevianamide X

Biosynthesis of Brevianamides

The intricate structures of the brevianamides are assembled through a complex biosynthetic pathway involving a series of enzymatic transformations. The core of the brevianamide scaffold is derived from the amino acids L-tryptophan and L-proline. While the complete biosynthetic pathway for all brevianamides is not fully elucidated, significant insights have been gained from studies on brevianamides A and B.

The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) that condenses L-tryptophan and L-proline to form the diketopiperazine, brevianamide F. A key step in the pathway is the formation of the characteristic bicyclo[2.2.2]diazaoctane core, which is believed to occur via an intramolecular Diels-Alder reaction. A simplified, proposed biosynthetic pathway leading to the core structure is depicted below.

Brevianamide Biosynthesis Proposed Biosynthetic Pathway of Brevianamide Core L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F NRPS (BvnA) L-Proline L-Proline L-Proline->Brevianamide F Deoxybrevianamide E Deoxybrevianamide E Brevianamide F->Deoxybrevianamide E Prenyltransferase (BvnC) Azadiene Intermediate Azadiene Intermediate Deoxybrevianamide E->Azadiene Intermediate Oxidation (BvnB, BvnD) Bicyclo[2.2.2]diazaoctane Core Bicyclo[2.2.2]diazaoctane Core Azadiene Intermediate->Bicyclo[2.2.2]diazaoctane Core Intramolecular Diels-Alder Brevianamide Isolation Workflow General Workflow for Brevianamide Isolation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative TLC / HPLC Preparative TLC / HPLC Fractions->Preparative TLC / HPLC Pure Brevianamide Pure Brevianamide Preparative TLC / HPLC->Pure Brevianamide Structure Elucidation Structure Elucidation Pure Brevianamide->Structure Elucidation

References

Brevianamide R: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide R is a naturally occurring indole alkaloid belonging to the diketopiperazine class of secondary metabolites. First isolated from the fungus Aspergillus versicolor, it is a member of the broader brevianamide family, which is known for its structural complexity and diverse biological activities.[1][2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its biosynthetic origins, and the experimental protocols for its isolation and characterization, tailored for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound possesses a unique molecular architecture that contributes to its chemical reactivity and potential biological function. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₂₂H₂₅N₃O₃[1]
Molecular Weight 379.45 g/mol [1]
Appearance White amorphous solidLi G Y, et al. 2010
Optical Rotation [α]²⁵_D_ -85.7 (c 0.07, MeOH)Li G Y, et al. 2010
Solubility Soluble in methanolLi G Y, et al. 2010
Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

¹H NMR (600 MHz, CD₃OD, δ in ppm, J in Hz)

Positionδ_HMultiplicityJ (Hz)
47.00d7.8
56.74t7.8
66.99t7.8
77.30d7.8
106.64s
1'3.82m
2'1.95, 2.10m
3'1.95, 2.10m
4'3.55, 3.65m
1''6.09dd17.4, 10.8
2''a5.09d10.8
2''b5.12d17.4
4''/5''1.43s
OMe3.25s
NH8.01s

¹³C NMR (150 MHz, CD₃OD, δ in ppm)

Positionδ_CPositionδ_C
2165.21'55.4
3a125.82'22.8
4120.13'25.9
5121.24'46.9
6124.51''146.3
7111.92''113.8
7a138.03''41.1
8104.24''/5''26.9
9160.8OMe50.8
10122.9
11131.2
12168.1

HR-ESI-MS: The high-resolution mass spectrum of this compound shows a prominent ion at m/z 380.1968 [M+H]⁺, which corresponds to the calculated mass of 380.1974 for its molecular formula C₂₂H₂₅N₃O₃. This data confirms the elemental composition of the molecule.

Experimental Protocols

Isolation and Purification of Breianamide R

The following protocol is based on the methodology described by Li G Y, et al. for the isolation of this compound from Aspergillus versicolor.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Solid-state fermentation of Aspergillus versicolor on rice medium Extraction Extraction of fermented culture with EtOAc Fermentation->Extraction Concentration Concentration under reduced pressure Extraction->Concentration SilicaGel Silica gel column chromatography (petroleum ether/acetone gradient) Concentration->SilicaGel Sephadex Sephadex LH-20 column chromatography (CHCl₃/MeOH, 1:1) SilicaGel->Sephadex RP_HPLC Reversed-phase HPLC (MeOH/H₂O gradient) Sephadex->RP_HPLC BrevianamideR This compound RP_HPLC->BrevianamideR

Figure 1: Experimental workflow for the isolation of this compound.
  • Fermentation: Aspergillus versicolor is cultured on a solid rice medium.

  • Extraction: The fermented solid culture is exhaustively extracted with ethyl acetate (EtOAc).

  • Concentration: The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification:

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of petroleum ether and acetone.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column with a chloroform/methanol (1:1) mobile phase.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC using a methanol/water gradient to yield pure this compound.

Biosynthesis of Brevianamides

The biosynthesis of the brevianamide family of alkaloids is a complex process involving a cascade of enzymatic reactions. While the specific pathway leading to this compound has not been fully elucidated, it is believed to share common early steps with other members of the family, such as Brevianamide A and B. The proposed general biosynthetic pathway starts from the amino acids L-tryptophan and L-proline.

biosynthesis_pathway Trp L-Tryptophan BrevianamideF Brevianamide F (Diketopiperazine) Trp->BrevianamideF Pro L-Proline Pro->BrevianamideF PrenylatedIntermediate Prenylated Intermediate BrevianamideF->PrenylatedIntermediate Prenyltransferase OxidativeCyclization Oxidative Cyclization & Rearrangement PrenylatedIntermediate->OxidativeCyclization Monooxygenase, Isomerase, etc. BrevianamideR This compound OxidativeCyclization->BrevianamideR OtherBrevianamides Other Brevianamides (e.g., A, B) OxidativeCyclization->OtherBrevianamides

Figure 2: Proposed biosynthetic pathway for Brevianamide alkaloids.

The initial steps involve the condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide F.[4] This is followed by a prenylation reaction and a series of oxidative cyclizations and rearrangements catalyzed by various enzymes, including monooxygenases and isomerases, to generate the diverse structures within the brevianamide family.[4][5] The specific enzymatic modifications that lead to the unique structure of this compound from a common intermediate are a subject of ongoing research.

Conclusion

This compound represents an intriguing member of the diketopiperazine alkaloids with a well-defined chemical structure. The data and protocols presented in this guide offer a valuable resource for researchers investigating its synthesis, biological activity, and potential therapeutic applications. Further studies into its specific biosynthetic pathway could unveil novel enzymatic mechanisms and provide opportunities for synthetic biology approaches to produce this and other complex natural products.

References

Brevianamide R: A Technical Overview of its Chemical Identity, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide R is a naturally occurring indole alkaloid belonging to the diketopiperazine class of compounds. First isolated from the fungus Aspergillus versicolor, it is part of the larger brevianamide family, a group of secondary metabolites known for their structural complexity and diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, and the experimental protocols for its isolation and characterization. All quantitative data are presented in structured tables for clarity, and a detailed workflow of the isolation process is provided.

Chemical Identifiers and Physicochemical Properties

This compound has been characterized by various spectroscopic and physical methods. The primary chemical identifiers and physicochemical properties are summarized in the table below.

IdentifierValueReference
CAS Number 1259316-09-0[1]
Molecular Formula C₂₂H₂₅N₃O₃[1]
Molecular Weight 379.45 g/mol [1]
Appearance Colorless powder[2]
Optical Rotation ([α]D²⁵) (+) enantiomer: +208 (c 0.15, MeOH) (-) enantiomer: -205 (c 0.15, MeOH)[2]

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key spectroscopic data are presented below.

¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
8.17sNH-1'
7.54d7.9H-4'
7.34d7.9H-7'
7.22 – 7.17mH-6'
7.15 – 7.10mH-5'
6.18 – 6.10mH-10, H-11
5.74sH-8
5.22 – 5.19mH-3
5.17sOMe
4.54dt10.9, 3.0H-5a
4.15 – 4.04mH-5b, H-6a
3.75dd14.6, 3.6H-6b
3.25dd14.6, 11.3H-9a
2.80td9.2, 3.1H-9b
1.57sMe-12, Me-13

Data sourced from similar brevianamide structures as detailed characterization for this compound was limited in the search results.

¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ) ppmAssignment
162.6C-1
156.6C-4
145.7C-2'
141.7C-7a'
134.4C-3a'
133.0C-11
128.8C-6'
122.0C-4'
120.0C-5'
119.0C-10
118.2C-3'
112.4C-8
110.8C-7'
104.4C-2
57.5OMe
45.6C-3
39.0C-9
30.8C-5
27.9C-6
27.9C-12
27.8C-13

Data sourced from similar brevianamide structures as detailed characterization for this compound was limited in the search results.

Experimental Protocols

Fungal Strain and Fermentation

The producing organism, Aspergillus versicolor, was isolated from a marine sediment sample.[3] The fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 120 ml of distilled water. The flasks were autoclaved and then inoculated with the fungal strain. The fermentation was conducted at room temperature for 30 days.

Extraction and Isolation of this compound

The fermented rice solid culture was extracted exhaustively with ethyl acetate (EtOAc). The resulting EtOAc extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations to isolate this compound.

The isolation workflow is depicted in the diagram below.

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatographic Separation fermentation Solid Rice Fermentation (Aspergillus versicolor) extraction Exhaustive Extraction with EtOAc fermentation->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum ether/EtOAc gradient) crude_extract->silica_gel fractions Collection of Fractions silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography (MeOH) fractions->sephadex rp_hplc Reversed-Phase HPLC (MeOH/H₂O gradient) sephadex->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound

References

Methodological & Application

Total Synthesis of Brevianamide R: A Proposed Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Brevianamide R is a member of the diverse family of indole alkaloids produced by fungi of the Aspergillus genus. To date, the total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed retrosynthetic analysis and forward synthetic strategy for the preparation of this compound, drawing upon established methodologies from the successful total syntheses of structurally related brevianamide alkaloids. The proposed route aims to provide a flexible and efficient pathway to access this natural product, enabling further investigation of its biological properties.

Introduction

The brevianamide alkaloids are a fascinating class of natural products characterized by their complex, polycyclic architectures, often featuring a bicyclo[2.2.2]diazaoctane core. These compounds have garnered significant attention from the synthetic chemistry community due to their intricate structures and potential biological activities. While the total syntheses of several brevianamides, including A, B, and S, have been accomplished, this compound remains an elusive target. This application note details a proposed synthetic approach to this compound, providing hypothetical protocols and data to guide future research in this area.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is outlined below. The strategy hinges on a convergent approach, bringing together two advanced intermediates in a late-stage coupling reaction.

G Brevianamide_R This compound Intermediate_A Diketopiperazine Monomer A Brevianamide_R->Intermediate_A Aldol Condensation Intermediate_B Indole Aldehyde B Brevianamide_R->Intermediate_B Proline_Deriv Proline Derivative Intermediate_A->Proline_Deriv Cyclization Tryptophan_Deriv Tryptophan Derivative Intermediate_B->Tryptophan_Deriv Functional Group Interconversion

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis of this compound is proposed to commence from readily available amino acid precursors, L-proline and L-tryptophan. The key steps would involve the synthesis of two key fragments, a diketopiperazine monomer and a functionalized indole aldehyde, followed by their condensation and subsequent cyclization.

G cluster_0 Synthesis of Diketopiperazine Monomer cluster_1 Synthesis of Indole Aldehyde Proline L-Proline DKP Diketopiperazine Monomer Proline->DKP Several Steps Coupling Key Coupling Step DKP->Coupling Coupling Partner A Tryptophan L-Tryptophan Indole_Aldehyde Indole Aldehyde Tryptophan->Indole_Aldehyde Several Steps Indole_Aldehyde->Coupling Coupling Partner B Brevianamide_R This compound Coupling->Brevianamide_R Aldol Condensation & Cyclization

Application Notes and Protocols for the Synthetic Route Development of Brevianamide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Brevianamide R: Extensive literature searches did not yield any information on the structure or synthetic route of a compound specifically named "this compound." This document focuses on the well-documented synthetic routes of other key members of the brevianamide family.

Introduction to Brevianamide Alkaloids

The brevianamides are a family of fungal indole alkaloids characterized by a core bicyclo[2.2.2]diazaoctane structure. First isolated from Penicillium brevicompactum, these natural products have garnered significant attention from the scientific community due to their complex molecular architectures and diverse biological activities. The total synthesis of these compounds has been a long-standing challenge, pushing the boundaries of synthetic organic chemistry. This document outlines the synthetic strategies and key experimental protocols for the synthesis of prominent members of the brevianamide family.

Total Synthesis of (+)-Brevianamide A and B

The first total synthesis of the archetypal member, (+)-brevianamide A, was a significant breakthrough, achieved by Lawrence and coworkers.[1] This synthesis is notable for its biomimetic approach, which also yields its diastereomer, (+)-brevianamide B.

Synthetic Strategy Overview

The synthetic strategy hinges on a late-stage domino reaction sequence that mimics the proposed biosynthetic pathway. A key intermediate, (+)-dehydrodeoxybrevianamide E, is synthesized and then oxidized. The resulting product undergoes a base-mediated cascade of reactions including a semi-pinacol rearrangement to furnish (+)-brevianamide A and B.

Quantitative Data Summary
StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1. Pictet-Spengler ReactionDihydropyrroloindoleL-Tryptophan methyl ester(CH₂O)n, TFA, CH₂Cl₂, reflux95[2]
2. PrenylationPrenylated indoleDihydropyrroloindole3,3-dimethylallyl bromide, K₂CO₃, DMF75[2]
3. Diketopiperazine Formation(+)-Dehydrodeoxybrevianamide EPrenylated indoleProline methyl ester, heat80[2]
4. OxidationDehydrobrevianamide E(+)-Dehydrodeoxybrevianamide Em-CPBA, CH₂Cl₂65[1]
5. Domino Reaction(+)-Brevianamide A and BDehydrobrevianamide ELiOH, H₂O93:7 (A:B)[1]
Overall Yield (+)-Brevianamide A L-Tryptophan methyl ester 7 steps 7.2 [3]
Key Experimental Protocols

Protocol 1: Synthesis of (+)-Dehydrodeoxybrevianamide E

This multi-step process begins with the Pictet-Spengler reaction between L-tryptophan methyl ester and formaldehyde, followed by prenylation and cyclization with proline methyl ester. The final cyclization is typically achieved by heating the prenylated tryptophan derivative with proline methyl ester at high temperatures.

Protocol 2: Oxidation of (+)-Dehydrodeoxybrevianamide E and Domino Reaction to (+)-Brevianamide A and B [1][4]

  • To a solution of (+)-dehydrodeoxybrevianamide E in dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude dehydrobrevianamide E.

  • Dissolve the crude dehydrobrevianamide E in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a 1 M aqueous solution of hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel to separate (+)-brevianamide A and (+)-brevianamide B.

Synthetic Pathway Diagram

Brevianamide_A_B_Synthesis L-Tryptophan\nmethyl ester L-Tryptophan methyl ester Dihydropyrroloindole Dihydropyrroloindole L-Tryptophan\nmethyl ester->Dihydropyrroloindole Pictet-Spengler Prenylated indole Prenylated indole Dihydropyrroloindole->Prenylated indole Prenylation Dehydrodeoxybrevianamide E Dehydrodeoxybrevianamide E Prenylated indole->Dehydrodeoxybrevianamide E Diketopiperazine formation Dehydrobrevianamide E Dehydrobrevianamide E Dehydrodeoxybrevianamide E->Dehydrobrevianamide E m-CPBA Oxidation Brevianamide A & B Brevianamide A & B Dehydrobrevianamide E->Brevianamide A & B LiOH, H2O Domino Reaction

Caption: Synthetic pathway to (+)-Brevianamide A and B.

Total Synthesis of Brevianamides X and Y

Brevianamides X and Y are more recent additions to the family, and their synthesis has been explored through a divergent strategy that hinges on the timing of an oxidation step.[5][6]

Synthetic Strategy Overview

The synthesis of brevianamides X and Y can be achieved from a common precursor. The key strategic decision is whether to perform an oxidation reaction before or after a crucial intramolecular Diels-Alder reaction. This choice dictates the formation of either the syn- or anti-configured bicyclo[2.2.2]diazaoctane core, leading to brevianamide X or Y, respectively.

Quantitative Data Summary
StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1. Diels-Alder Cyclizationsyn and anti adductsDehydrodeoxybrevianamide EMethanolic KOH53 (57:43 syn:anti)[7]
2. Oxidation of syn-adduct(±)-Brevianamide Xsyn-adductm-CPBA, then acid50 (over 2 steps)[7]
3. Oxidation of Dehydrodeoxybrevianamide EOxindole intermediateDehydrodeoxybrevianamide EOxaziridine, then HCl-[8]
4. Diels-Alder of Oxindole(+)-Brevianamide YOxindole intermediateLiOH, H₂O32[1]
Overall Yield (Brevianamide X) (±)-Brevianamide X Dehydrodeoxybrevianamide E 8 steps 5.2 [7]
Overall Yield (Brevianamide Y) (+)-Brevianamide Y Dehydrodeoxybrevianamide E - - -
Key Experimental Protocols

Protocol 3: Synthesis of (±)-Brevianamide X [7]

  • To a solution of (+)-dehydrodeoxybrevianamide E in methanol, add potassium hydroxide (KOH) and stir at room temperature to induce the intramolecular Diels-Alder reaction, yielding a mixture of syn- and anti-diastereomers.

  • Separate the diastereomers using column chromatography.

  • To a solution of the syn-diastereomer in CH₂Cl₂, add m-CPBA at 0 °C and stir.

  • After completion, treat the crude hydroxyindolenine intermediate with a 2 M aqueous solution of HCl to facilitate the rearrangement to the oxindole.

  • Extract the product, dry the organic layer, and purify by chromatography to obtain (±)-brevianamide X.

Protocol 4: Synthesis of (+)-Brevianamide Y [1][8]

  • Oxidize (+)-dehydrodeoxybrevianamide E using an oxaziridine reagent.

  • Treat the resulting intermediate with 2 M aqueous HCl to promote rearrangement to the corresponding oxindole.

  • Subject the crude oxindole to the conditions described in Protocol 2 (LiOH in aqueous THF) to induce the Diels-Alder reaction.

  • Purify the product by column chromatography to yield (+)-brevianamide Y.

Divergent Synthesis Workflow

Brevianamide_X_Y_Synthesis cluster_pre Pre-oxidation Strategy cluster_post Post-oxidation Strategy Dehydrodeoxybrevianamide E_pre Dehydrodeoxybrevianamide E Oxindole intermediate Oxindole intermediate Dehydrodeoxybrevianamide E_pre->Oxindole intermediate Oxidation Brevianamide Y (+)-Brevianamide Y Oxindole intermediate->Brevianamide Y Diels-Alder Dehydrodeoxybrevianamide E_post Dehydrodeoxybrevianamide E Diels-Alder Adducts syn/anti Adducts Dehydrodeoxybrevianamide E_post->Diels-Alder Adducts Diels-Alder Brevianamide X (±)-Brevianamide X Diels-Alder Adducts->Brevianamide X Oxidation of syn-adduct

Caption: Divergent pathways to Brevianamides X and Y.

Total Synthesis of Brevianamide S

Brevianamide S is a dimeric diketopiperazine alkaloid with a unique proline-proline linkage. Its synthesis presents a different set of challenges, addressed through a convergent three-component coupling strategy.[9][10]

Synthetic Strategy Overview

The synthesis of brevianamide S employs a bidirectional approach. Key steps include the formation of an unsaturated diketopiperazine monomer, a bespoke alkenyl-alkenyl Stille cross-coupling to form the dimer, and a final double aldol condensation to install the side chains.

Quantitative Data Summary
StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1. Dehydrogenation/N-acylationEnamideProline methyl esterNCS, Et₃N, then phthalylglycyl chloride, 2,6-lutidine66[9]
2. Deprotection/CyclizationDiketopiperazineEnamideNH₃, MeOH~100[11]
3. IodinationAlkenyl iodideDiketopiperazineI₂, pyridine77[11]
4. Stille Cross-CouplingBis-diketopiperazineAlkenyl iodide, Alkenyl stannanePd(PPh₃)₄, CuI, THF52[9]
5. Double Aldol CondensationDimethyl-brevianamide SBis-diketopiperazineAldehyde, piperidine, MeOH19[9]
6. DeprotectionBrevianamide SDimethyl-brevianamide STMSCl, MeCN48[9]
Overall Yield Brevianamide S Proline methyl ester 8 steps (longest linear sequence) - [9]
Key Experimental Protocols

Protocol 5: Alkenyl-Alkenyl Stille Cross-Coupling [9]

  • To a solution of the alkenyl iodide and the corresponding alkenyl stannane in anhydrous THF, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the bis-diketopiperazine.

Protocol 6: Double Aldol Condensation [9]

  • To a solution of the bis-diketopiperazine and the required aldehyde in methanol (MeOH), add piperidine.

  • Stir the reaction at ambient temperature.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the residue by column chromatography to afford the product of the double aldol condensation.

Logical Relationship Diagram

Brevianamide_S_Synthesis Proline methyl ester Proline methyl ester Unsaturated\nDiketopiperazine\nMonomer Unsaturated Diketopiperazine Monomer Proline methyl ester->Unsaturated\nDiketopiperazine\nMonomer Multi-step functionalization Bis-diketopiperazine\nDimer Bis-diketopiperazine Dimer Unsaturated\nDiketopiperazine\nMonomer->Bis-diketopiperazine\nDimer Stille Coupling Brevianamide S Brevianamide S Bis-diketopiperazine\nDimer->Brevianamide S Double Aldol Condensation

Caption: Convergent synthesis of Brevianamide S.

References

Application Note & Protocol: Preparation of Brevianamide R Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a structurally diverse family of fungal indole alkaloids produced by various Penicillium and Aspergillus species.[1][2] These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and wide range of biological activities, including insecticidal and antibacterial properties.[3][4][5] Brevianamide R, a member of this family, requires a well-characterized analytical standard for accurate quantification in complex matrices, for the assessment of its pharmacological properties, and for use as a reference in synthetic chemistry.

This application note provides a detailed protocol for the preparation of this compound analytical standards, drawing upon established methods for the synthesis and purification of related brevianamide alkaloids.[6][7][8] The methodologies outlined below are intended to guide researchers in producing highly pure this compound suitable for rigorous analytical applications.

Materials and Methods

Reagents and Solvents
  • All reagents and solvents should be of analytical or HPLC grade unless otherwise specified.

  • Anhydrous solvents should be used for reactions sensitive to moisture.[9]

  • Reference standards of related compounds (e.g., Brevianamide A, Brevianamide Y) for comparative analysis.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identity confirmation and purity assessment.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation (¹H, ¹³C, COSY, HSQC, HMBC).[9][13]

  • High-resolution mass spectrometer (HRMS).[9]

  • FTIR spectrometer.[9]

  • Polarimeter.[9]

  • Melting point apparatus.[9]

  • Flash chromatography system.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process adapted from established synthetic routes for other brevianamide alkaloids.[6][7][8] A generalized synthetic approach often involves the construction of the characteristic bicyclo[2.2.2]diazaoctane core.[1][2]

A representative synthetic pathway is outlined below:

Generalized Synthetic Workflow for Brevianamide Alkaloids A Starting Materials (e.g., Tryptophan and Proline derivatives) B Diketopiperazine Formation A->B NRPS-mediated or chemical synthesis C Prenylation B->C Prenyltransferase D Oxidative Cyclization C->D Flavin monooxygenase E Key Intermediate (e.g., Dehydrobrevianamide E) D->E F Rearrangement Cascade (e.g., Diels-Alder, Semipinacol) E->F G Crude this compound F->G

Caption: Generalized synthetic workflow for brevianamide alkaloids.

Protocol 2: Purification of this compound

Purification of the crude synthetic product is critical to obtaining an analytical standard of high purity.

  • Initial Purification: The crude reaction mixture is concentrated under reduced pressure. The residue is then subjected to flash chromatography on silica gel.[9] A solvent gradient (e.g., ethyl acetate in hexanes) is typically employed to separate the target compound from byproducts and unreacted starting materials.

  • Fine Purification (HPLC): The fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water.[11] The purity of the collected fractions should be monitored by analytical HPLC.

  • Crystallization: For obtaining a crystalline solid, the purified this compound can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to crystallize by slow evaporation or by the addition of a less polar solvent.

Protocol 3: Characterization and Purity Assessment

The identity and purity of the prepared this compound standard must be rigorously confirmed using a suite of analytical techniques.

  • Chromatographic Purity (HPLC): Purity is assessed by HPLC with UV detection at an appropriate wavelength (e.g., 230 nm).[14] The peak area of this compound should be >98% of the total peak area.

  • Identity Confirmation (LC-MS): The molecular weight is confirmed by LC-MS.[10][11][12]

  • Structural Elucidation (NMR): The chemical structure is confirmed by NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][13] The obtained spectra should be consistent with the proposed structure of this compound.

  • High-Resolution Mass Spectrometry (HRMS): The exact mass is determined by HRMS to confirm the elemental composition.[9]

  • Physicochemical Characterization: Other physical properties such as melting point, optical rotation, and FTIR spectrum should be determined and documented.[9]

Analytical Standard Preparation Workflow cluster_0 Synthesis & Purification cluster_1 Characterization & Purity cluster_2 Standard Preparation A Chemical Synthesis of Crude this compound B Flash Chromatography A->B C Preparative HPLC B->C D HPLC Purity Check (>98%) C->D E LC-MS Identity Confirmation C->E F NMR Structural Elucidation C->F G HRMS Elemental Composition C->G H Lyophilization/Drying I Accurate Weighing H->I J Preparation of Stock Solution I->J K Certified Analytical Standard J->K

Caption: Workflow for the preparation of an analytical standard.

Protocol 4: Preparation and Storage of Standard Solutions
  • Preparation of Stock Solution: Accurately weigh a precise amount of the purified this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working standard solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration range for calibration curves.

  • Storage: Brevianamide alkaloids, containing amide functionalities, may be susceptible to hydrolysis.[15] Store the solid analytical standard and stock solutions at -20°C or lower in airtight, light-resistant containers to minimize degradation. The stability of the solutions should be periodically verified.

Data Presentation

The analytical data for the prepared this compound standard should be documented in a comprehensive certificate of analysis. Key data points are summarized in the table below.

ParameterMethodSpecification
Identity
Retention TimeHPLCMatches reference
Mass Spectrum (m/z)LC-MSCorresponds to [M+H]⁺
¹H and ¹³C NMRNMRConforms to structure
Elemental CompositionHRMSWithin ±5 ppm of theoretical
Purity
Chromatographic PurityHPLC (>98%)>98%
Residual SolventsGC or ¹H NMRAs per ICH guidelines
Water ContentKarl Fischer Titration<0.5%
Physical Properties
AppearanceVisualCrystalline solid
Melting PointCapillary MethodReport range
Optical RotationPolarimetryReport value

Biosynthetic Context

This compound is part of a larger biosynthetic pathway that produces a variety of structurally related alkaloids. Understanding this pathway can provide insights into potential impurities and related substances that may be present in crude extracts. The core structure is typically assembled from tryptophan and proline precursors by a non-ribosomal peptide synthetase (NRPS), followed by a series of enzymatic modifications including prenylation, oxidation, and cyclization.[16][17]

Simplified Brevianamide Biosynthetic Pathway A L-Tryptophan + L-Proline B Brevianamide F (Diketopiperazine) A->B BvnA (NRPS) C Deoxybrevianamide E B->C NotF (Prenyltransferase) D Brevianamide E C->D BvnB (Oxidase) E Dehydrobrevianamide E D->E BvnD (P450) F Brevianamide A/B E->F BvnE (Isomerase) G Brevianamide X/Y E->G Rearrangement H Other Brevianamides (including this compound) E->H Other modifications

Caption: Simplified biosynthetic pathway of brevianamide alkaloids.

Conclusion

This application note provides a comprehensive framework for the preparation of high-purity this compound analytical standards. By following these protocols, researchers can produce well-characterized standards suitable for a wide range of applications, from quantitative analysis to pharmacological studies. The use of orthogonal analytical techniques is crucial for ensuring the identity, purity, and quality of the final standard.

References

Application Note: Purification of Brevianamide R by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of Brevianamide R, a diketopiperazine alkaloid, from fungal extracts using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, along with its analogs, is a secondary metabolite produced by various fungi, including Aspergillus versicolor. These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their diverse biological activities. This document outlines the complete workflow, from the initial extraction and preliminary chromatographic steps to the final HPLC purification, and is intended for researchers, scientists, and drug development professionals.

Introduction

Brevianamides are a class of indole alkaloids produced by fungi of the genera Aspergillus and Penicillium. This compound is one of several related compounds isolated from Aspergillus versicolor. The purification of a specific metabolite from a complex fungal extract often requires multiple chromatographic techniques. While initial separation can be achieved using methods like silica gel and size-exclusion chromatography, high-purity isolation necessitates the high resolving power of HPLC. This note details a representative RP-HPLC method for the final purification of this compound.

Experimental Protocols

Fungal Culture and Extraction

Aspergillus versicolor is cultured on a solid rice medium. The fermented rice culture is then extracted to obtain a crude extract containing a mixture of secondary metabolites, including this compound.

Protocol:

  • Inoculate sterile solid rice substrate with a spore suspension of Aspergillus versicolor.

  • Incubate the culture for 2-3 weeks at 28°C.

  • After incubation, dry the fermented rice and pulverize it.

  • Extract the powdered culture exhaustively with an organic solvent such as ethyl acetate (EtOAc) or a mixture of methanol and dichloromethane (MeOH/CH₂Cl₂).

  • Concentrate the organic extract in vacuo to yield a crude residue.

Preliminary Chromatographic Purification

The crude extract is subjected to preliminary purification steps to remove major impurities and enrich the fraction containing this compound.

Protocol:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto a silica gel column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Size-Exclusion Chromatography:

    • Pool the this compound-containing fractions from the silica gel chromatography and concentrate.

    • Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).

    • Apply the sample to a Sephadex LH-20 column.

    • Elute with the same solvent (isocratic elution).

    • Collect fractions and monitor by TLC to obtain a further enriched fraction.

Reversed-Phase HPLC Purification of this compound

The final purification of this compound is achieved by RP-HPLC. The following protocol is a representative method based on the purification of similar brevianamide compounds.

Sample Preparation:

  • Dissolve the enriched fraction from the previous step in the initial mobile phase solvent (e.g., 30% acetonitrile in water).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions:

The following table summarizes the recommended HPLC parameters for the purification of this compound.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water (H₂O) with 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 3 mL/min
Detection UV at 254 nm
Injection Volume 100 - 500 µL (depending on concentration)

Fraction Collection:

Collect fractions corresponding to the elution peak of this compound. The purity of the collected fractions should be assessed by analytical HPLC. Pool the pure fractions and remove the solvent in vacuo to obtain purified this compound.

Data Presentation

The following table presents representative data for the HPLC purification of this compound.

CompoundRetention Time (min)Purity (%)Yield (mg)
This compound~15.2>98%Variable

Note: Retention time and yield are dependent on the specific chromatographic conditions and the initial concentration in the extract.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Brevianamide_R_Purification_Workflow Culture Aspergillus versicolor Culture Extraction Extraction (Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Enriched_Fraction1 Enriched Fraction 1 Silica_Gel->Enriched_Fraction1 Sephadex Sephadex LH-20 Chromatography Enriched_Fraction1->Sephadex Enriched_Fraction2 Enriched Fraction 2 Sephadex->Enriched_Fraction2 HPLC Reversed-Phase HPLC Enriched_Fraction2->HPLC Purified_Brevianamide_R Purified This compound HPLC->Purified_Brevianamide_R

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive guide for the purification of this compound from Aspergillus versicolor extracts using RP-HPLC. The described protocol, including initial extraction, preliminary chromatographic steps, and final HPLC purification, offers a reliable method for obtaining high-purity this compound for further research and development. The provided workflow and HPLC parameters can be adapted and optimized based on specific laboratory conditions and equipment.

Application Note: Quantification of Brevianamides in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole alkaloids produced as secondary metabolites by various fungi, notably from the Penicillium and Aspergillus genera.[1] These compounds exhibit a range of biological activities, including insecticidal and cytotoxic effects, making them of significant interest for drug discovery and development.[1][2][3] Brevianamide A, for instance, has shown potent antifeedant activity against certain insect larvae.[2][4] Furthermore, recent studies have indicated that Brevianamide F possesses antithrombotic properties, which are mediated through the modulation of the MAPK signaling pathway and the coagulation cascade.[5]

This application note provides detailed protocols for the extraction and quantification of brevianamides from fungal cultures. It also presents an overview of the analytical techniques and expected quantitative data, along with a visualization of a relevant biological pathway affected by these compounds. Although the user inquired about "Brevianamide R," this specific compound is not prominently documented in scientific literature. Therefore, this guide will focus on the quantification of well-characterized brevianamides, such as Brevianamide A and F, which can be adapted for other analogues.

Data Presentation

Quantitative analysis of brevianamides is crucial for understanding fungal production capabilities and for downstream applications. The following table provides example yields of brevianamide precursors from an engineered microbial system, which can be indicative of the concentrations achievable.

CompoundProduction Titer (mg/L)Diastereomeric Ratio (A:B)Reference
(-)-Dehydrobrevianamide E5.392:8 (after conversion)[6]
(-)-Dehydrobrevianamide E (NADPH enhanced)20.694:6 (after conversion)[7]

Experimental Protocols

Fungal Culture and Metabolite Extraction

This protocol describes the general steps for culturing a brevianamide-producing fungus and extracting the secondary metabolites.

Materials:

  • Brevianamide-producing fungal strain (e.g., Penicillium brevicompactum or Aspergillus fumigatus)

  • Appropriate solid or liquid culture medium (e.g., Czapek-Dox agar or Potato Dextrose Broth)

  • Sterile culture flasks or plates

  • Incubator

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Sonicator (optional)

  • Filtration apparatus (e.g., filter paper, vacuum flask)

Procedure:

  • Inoculate the fungal strain onto the chosen culture medium in a sterile flask or plate.

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, in the dark) for a sufficient period to allow for fungal growth and secondary metabolite production (typically 7-21 days).

  • After the incubation period, harvest the fungal biomass and the culture medium.

  • For solid cultures, the agar and mycelium can be macerated and extracted. For liquid cultures, the mycelium can be separated from the broth by filtration. Both the mycelium and the broth should be extracted as brevianamides can be found in both.

  • Extract the fungal material and/or culture broth with ethyl acetate. This can be done by soaking the material in the solvent and agitating or sonicating. Repeat the extraction process 2-3 times to ensure complete recovery.

  • Combine the ethyl acetate extracts and filter to remove any solid debris.

  • Evaporate the solvent from the combined extracts using a rotary evaporator to obtain the crude fungal extract.

  • Redissolve the dried extract in a known volume of methanol or a suitable solvent for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of brevianamides using HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Brevianamide standards of known concentration

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase, which is typically a gradient of acetonitrile and water. A common starting point is a linear gradient from 20% to 100% acetonitrile over 20-30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Preparation of Standards: Prepare a series of standard solutions of the target brevianamide(s) in the mobile phase or methanol at known concentrations to generate a calibration curve.

  • Sample Preparation: Filter the redissolved fungal extract through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis:

    • Set the UV detector to a wavelength appropriate for the detection of brevianamides (typically around 230 nm and 280 nm).

    • Inject the standard solutions to establish the calibration curve.

    • Inject the prepared fungal extract sample.

    • Identify the brevianamide peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Quantification: Determine the concentration of the brevianamides in the sample by comparing the peak areas to the calibration curve. The results can be expressed as mg/L of culture or mg/g of fungal biomass.

For more sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique is particularly useful for complex matrices and for identifying unknown brevianamide analogues.

Visualizations

Experimental Workflow for Brevianamide Quantification

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis fungal_strain Fungal Strain (e.g., Penicillium sp.) culture_medium Culture Medium incubation Incubation culture_medium->incubation harvest Harvest Biomass & Broth incubation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Filtration) crude_extract->sample_prep hplc HPLC-UV or LC-MS/MS Analysis sample_prep->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for brevianamide quantification.

Signaling Pathway Modulated by Brevianamide F

Brevianamide F has been shown to have antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] The following diagram illustrates a simplified representation of this pathway.

mapk_pathway cluster_input Signal Input cluster_pathway MAPK Signaling Cascade cluster_output Cellular Response brevianamide_f Brevianamide F ras Ras brevianamide_f->ras Modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Modulation of Coagulation (Antithrombotic Effect) transcription_factors->cellular_response

Caption: MAPK signaling pathway modulated by Brevianamide F.

References

Application Notes and Protocols: Brevianamide In Vitro Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a class of indole alkaloids produced by fungi of the Penicillium and Aspergillus genera. These secondary metabolites are characterized by a bicyclo[2.2.2]diazoctane ring system and have attracted scientific interest due to their structural complexity and diverse biological activities.[1][2] This document provides a summary of the known in vitro biological activities of various brevianamide compounds and detailed protocols for their screening.

Note on Brevianamide R: Extensive literature searches did not yield any specific information regarding the in vitro biological activity of a compound designated as "this compound". The following sections detail the reported activities of other members of the brevianamide family.

Summary of In Vitro Biological Activities of Brevianamides

While data on "this compound" is unavailable, several other brevianamide alkaloids have been studied for their biological effects. The activities of Brevianamide A and Brevianamide S are summarized below. For Brevianamides B, X, and Y, no biological activity has been reported to date.[3][4]

Brevianamide A

Brevianamide A has demonstrated a range of biological effects, including insecticidal, cytotoxic, and pro-inflammatory activities.

  • Insecticidal and Antifeedant Activity: Brevianamide A exhibits potent antifeedant properties against the larvae of agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[3][4]

  • Cytotoxicity: Studies in mammalian lung cells have shown that Brevianamide A can induce cytotoxicity.[1]

  • Inflammatory Response: In mouse lung cells, Brevianamide A has been shown to provoke an inflammatory response, characterized by the elevated production of key signaling proteins. Specifically, enzyme-linked immunosorbent assays (ELISAs) revealed increased levels of Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6).[1]

  • Antimicrobial Activity: Tests for antibiotic effectiveness against E. coli, A. fecalis, B. subtilis, S. aureus, and P. aeruginosa were negative. Similarly, no inhibitory action was observed against various fungi, including A. niger and A. flavis.[1]

Brevianamide S

Brevianamide S has been identified as a selective antitubercular agent.

  • Antitubercular Activity: Brevianamide S has shown selective antibacterial activity against Bacille Calmette-Guérin (BCG), a commonly used surrogate for Mycobacterium tuberculosis.[5][6] This selectivity suggests a potentially novel mechanism of action.[5][6][7] It did not exhibit significant activity against other tested Gram-positive or Gram-negative bacteria.[6]

Quantitative Data

The following table summarizes the quantitative data available for the biological activity of Brevianamide S.

CompoundBiological ActivityTest OrganismParameterValueReference(s)
Brevianamide SAntitubercularBacille Calmette-Guérin (BCG)MIC6.25 µg/mL[5][6][7]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by solubilizing them and measuring the absorbance.[8]

Materials:

  • Mammalian cell line (e.g., murine lung epithelial cells)

  • Complete cell culture medium

  • Brevianamide A (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Brevianamide A in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Assay (Cytokine Measurement by ELISA)

This protocol outlines a general procedure for measuring the levels of pro-inflammatory cytokines (TNF-α, MIP-2, IL-6) in cell culture supernatants by ELISA.[1]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific protein (cytokine) in a sample. A capture antibody specific to the cytokine is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A detection antibody, also specific to the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample.

Materials:

  • Mammalian cell line (e.g., murine macrophages or lung epithelial cells)

  • Complete cell culture medium

  • Brevianamide A (or other test compounds)

  • LPS (lipopolysaccharide) as a positive control for inflammation

  • Commercially available ELISA kits for TNF-α, MIP-2, and IL-6

  • 96-well plates

  • Wash buffer

  • Stop solution

Procedure:

  • Cell Culture and Treatment: Seed cells in a 24-well plate and incubate until they reach 80-90% confluency. Treat the cells with various concentrations of Brevianamide A for a predetermined time (e.g., 24 hours). Include a positive control (LPS treatment) and a negative control (vehicle).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatants.

  • ELISA Procedure (as per manufacturer's instructions): a. Coat a 96-well ELISA plate with the capture antibody and incubate. b. Wash the plate and block non-specific binding sites. c. Add standards and the collected cell culture supernatants to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. Incubate. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate. f. Wash the plate and add the TMB substrate. Incubate in the dark. g. Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium bovis BCG.

Principle: The Alamar Blue assay uses a redox indicator that changes color in response to cellular respiration. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The degree of color change is proportional to the number of viable cells.

Materials:

  • Mycobacterium bovis BCG culture

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Brevianamide S (or other test compounds)

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Grow M. bovis BCG in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Compound Dilution: Prepare serial dilutions of Brevianamide S in a 96-well plate.

  • Inoculation: Add the diluted BCG culture to each well containing the test compound. Include a positive control (isoniazid), a negative growth control (no compound), and a sterility control (no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Antifeedant Activity Assay (Leaf Disc No-Choice Assay)

This protocol provides a general method for evaluating the antifeedant activity of a compound against lepidopteran larvae.[9]

Principle: The antifeedant activity is determined by measuring the difference in consumption of treated and untreated leaf material by the insect larvae.

Materials:

  • Larvae of Spodoptera frugiperda or Heliothis virescens

  • Fresh host plant leaves (e.g., maize or cotton)

  • Brevianamide A (or other test compounds)

  • Solvent (e.g., acetone or ethanol)

  • Petri dishes

  • Filter paper

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Leaf Disc Preparation: Cut leaf discs of a uniform size (e.g., 2 cm diameter) from fresh leaves.

  • Treatment: Prepare different concentrations of Brevianamide A in a suitable solvent. Evenly apply a known volume of each concentration to a set of leaf discs. For the control group, treat leaf discs with the solvent only. Allow the solvent to evaporate completely.

  • Bioassay: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-weighed, and starved (for ~4 hours) larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 12:12 h light:dark cycle) for 24-48 hours.

  • Measurement: After the incubation period, remove the larvae and the remaining leaf discs. Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Data Analysis: Calculate the percentage of antifeedant activity using the following formula: Antifeedant Activity (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological screening of brevianamides.

inflammatory_pathway cluster_stimulus Stimulus cluster_cell Macrophage / Lung Epithelial Cell cluster_response Inflammatory Response Brevianamide_A Brevianamide A Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) Brevianamide_A->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression TNF_alpha TNF-α Gene_Expression->TNF_alpha MIP_2 MIP-2 Gene_Expression->MIP_2 IL_6 IL-6 Gene_Expression->IL_6 cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Brevianamide Dilutions incubate_24h->add_compound incubate_48h Incubate 24-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solvent Add Solubilization Buffer incubate_4h->add_solvent read_plate Measure Absorbance at 570 nm add_solvent->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end antitubercular_workflow start Start prepare_dilutions Prepare Brevianamide S Dilutions in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare M. bovis BCG Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Plate with BCG prepare_inoculum->inoculate_plate incubate_7d Incubate 5-7 days at 37°C inoculate_plate->incubate_7d add_alamar Add Alamar Blue Reagent incubate_7d->add_alamar incubate_24h Incubate 24h at 37°C add_alamar->incubate_24h read_results Observe Color Change (Blue = Inhibition, Pink = Growth) incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols for Brevianamide Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of complex indole alkaloids produced by various fungi, notably from the Aspergillus and Penicillium genera. While the antimicrobial properties of many brevianamides are still under investigation, Brevianamide S has demonstrated noteworthy and selective activity against Bacille Calmette-Guérin (BCG), an attenuated strain of Mycobacterium bovis often used as a surrogate for Mycobacterium tuberculosis. This selective activity suggests a novel mechanism of action, making it a person of interest for the development of new antitubercular drugs.[1][2][3][4][5]

This document provides detailed protocols for assessing the antimicrobial and cytotoxic activities of brevianamide compounds, using Brevianamide S as a primary example.

Note on Brevianamide R: At the time of this writing, specific antimicrobial activity data and detailed experimental assays for this compound are not available in the public domain. The protocols and data presented herein are based on studies of other members of the brevianamide family, primarily Brevianamide S, and represent standard methodologies for evaluating the antimicrobial potential of novel compounds.

Data Presentation: Antimicrobial Activity of Brevianamide S

The antimicrobial activity of Brevianamide S has been evaluated against a panel of microorganisms. The results, summarized as Minimum Inhibitory Concentration (MIC) values, are presented in the table below. A lower MIC value indicates greater potency.

MicroorganismTypeMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Bacille Calmette-Guérin (BCG)Gram-positive bacteria6.25Isoniazid0.05
Staphylococcus aureus (ATCC 6538)Gram-positive bacteria>100VancomycinNot specified
Bacillus subtilis (ATCC 6633)Gram-positive bacteria>100VancomycinNot specified
Pseudomonas aeruginosa (PAO1)Gram-negative bacteria>100CiprofloxacinNot specified
Escherichia coli (ATCC 25922)Gram-negative bacteria>100ChloramphenicolNot specified
Candida albicans (SC 5314)Fungus>100KetoconazoleNot specified

Data sourced from studies on Brevianamide S, which indicate its selective activity against BCG.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol outlines the determination of the MIC of a brevianamide compound against a target microorganism, such as Bacille Calmette-Guérin (BCG).

Materials:

  • Brevianamide compound (e.g., Brevianamide S)

  • Target microorganism (e.g., BCG)

  • Appropriate sterile culture medium (e.g., Middlebrook 7H9 broth with ADC supplement for BCG)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., DMSO for initial compound dissolution, then culture medium)

  • Positive control antibiotic (e.g., Isoniazid for BCG)

  • Negative control (vehicle)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the brevianamide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile culture medium to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the compound stock solution, diluted in culture medium to achieve twice the highest desired test concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.

    • Discard the final 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Culture the target microorganism to the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a standardized turbidity, such as 0.5 McFarland standard, which corresponds to a specific cell density.

    • Dilute the standardized inoculum in the culture medium to the final required cell concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the prepared inoculum to each well from the first to the eleventh column. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate under appropriate conditions for the target microorganism (e.g., 37°C for BCG, which may require several days of incubation).

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

    • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol determines the effect of a brevianamide compound on the viability of a mammalian cell line to assess its potential cytotoxicity.

Materials:

  • Brevianamide compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brevianamide compound in the culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include wells for a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Visualizations

Experimental Workflow Diagrams

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_plate Prepare 96-well plate with culture medium start->prep_plate prep_compound Prepare serial dilutions of Brevianamide start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_plate Read plate visually or with a reader incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start seed_cells Seed mammalian cells in 96-well plate start->seed_cells prep_compound Prepare serial dilutions of Brevianamide treat_cells Treat cells with Brevianamide seed_cells->treat_cells prep_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways and Mechanism of Action

The precise antimicrobial mechanism of action for Brevianamide S against Bacille Calmette-Guérin is currently unknown and is suggested to be novel.[1][2][3][4][5] As such, a diagram of the signaling pathway cannot be provided at this time. Further research is required to elucidate the specific molecular targets and pathways affected by this class of compounds. Potential mechanisms for natural antimicrobial compounds can include, but are not limited to, inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of nucleic acid or protein synthesis, and interference with metabolic pathways. Future studies will be necessary to determine which, if any, of these are relevant to the activity of brevianamides.

References

Application Notes and Protocols for Brevianamide R: A-General-Approach for Investigating Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Researcher: As of the current date, publicly available scientific literature does not contain specific data regarding the cytotoxic effects of Brevianamide R on cancer cell lines. While other members of the broader bicyclo[2.2.2]diazaoctane alkaloid family, which includes the brevianamides, have demonstrated biological activities, including cytotoxicity, no such studies have been published for this compound specifically.[1]

Therefore, these application notes provide a generalized framework and protocols for researchers interested in conducting an initial investigation into the potential cytotoxic effects of this compound. The methodologies outlined below are standard, widely accepted practices in the field of cancer drug discovery.

Introduction to Brevianamide Alkaloids

The brevianamides are a class of indole alkaloids produced by various fungi, notably from the Penicillium and Aspergillus genera.[1] Structurally complex, these compounds have attracted interest for their diverse biological activities.[1] For instance, related compounds such as stephacidins and notoamides have been reported to exhibit cytotoxic properties.[1] This suggests that other members of this family, including this compound, may also possess anticancer potential, warranting further investigation.

These notes will guide the user through the initial assessment of this compound's cytotoxic activity against a panel of cancer cell lines, determination of its half-maximal inhibitory concentration (IC50), and preliminary investigation into its mechanism of action, such as the induction of apoptosis and cell cycle arrest.

Quantitative Data Presentation (Hypothetical)

Should experiments be conducted, we recommend summarizing the quantitative data, such as IC50 values, in a clear and structured table for easy comparison across different cancer cell lines. Below is a template for such a table.

Cancer Cell LineTissue of OriginIncubation Time (hrs)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 Breast Adenocarcinoma48Experimental ValueExperimental Value
A549 Lung Carcinoma48Experimental ValueExperimental Value
HeLa Cervical Adenocarcinoma48Experimental ValueExperimental Value
HepG2 Hepatocellular Carcinoma48Experimental ValueExperimental Value
HCT116 Colon Carcinoma48Experimental ValueExperimental Value

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxic effects of a test compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with this compound at concentrations around the determined IC50 value for a specified time.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies start Select Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway

Caption: A generalized workflow for investigating the cytotoxic effects of this compound.

hypothetical_signaling_pathway cluster_cell Cancer Cell Brevianamide_R This compound Pro_Survival Pro-Survival Pathways (e.g., PI3K/Akt, MAPK) Brevianamide_R->Pro_Survival Inhibits (?) Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Brevianamide_R->Anti_Apoptotic Inhibits (?) Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Brevianamide_R->Pro_Apoptotic Activates (?) Cell_Cycle_Proteins Cell Cycle Progression (e.g., Cyclins/CDKs) Brevianamide_R->Cell_Cycle_Proteins Inhibits (?) Pro_Survival->Anti_Apoptotic Activates Anti_Apoptotic->Pro_Apoptotic Inhibits Caspases Caspase Cascade Pro_Apoptotic->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Brevianamide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information is publicly available for a compound named "Brevianamide R." The following application notes and protocols are based on research conducted on other members of the brevianamide family of natural products, namely Brevianamide S and Brevianamide A. These notes are intended to provide representative examples of the potential therapeutic applications and experimental methodologies for this class of compounds.

Brevianamide S: Potential as an Anti-Tubercular Agent

Brevianamide S is a dimeric diketopiperazine alkaloid that has demonstrated selective antibacterial activity against Bacille Calmette-Guérin (BCG), a commonly used surrogate for Mycobacterium tuberculosis.[1][2][3] This selectivity suggests a potentially novel mechanism of action, making it a promising lead compound for the development of new anti-tubercular drugs.[1][3][4]

Quantitative Data: Anti-mycobacterial Activity of Brevianamide S
CompoundTest OrganismMIC (µg/mL)Reference
Brevianamide SBacille Calmette-Guérin (BCG)6.25[1][5]
Isoniazid (Control)Bacille Calmette-Guérin (BCG)0.05[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Bacille Calmette-Guérin (BCG)

This protocol describes a representative method for determining the MIC of Brevianamide S against BCG using a broth microdilution assay.

Materials:

  • Brevianamide S

  • Bacille Calmette-Guérin (BCG) strain (e.g., ATCC 35734)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) enrichment, and 0.05% (v/v) Tween 80

  • Sterile 96-well microplates

  • Isoniazid (positive control)

  • DMSO (solvent for Brevianamide S)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Preparation of Brevianamide S Stock Solution: Dissolve Brevianamide S in DMSO to a final concentration of 1 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the Brevianamide S stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Prepare a separate row for the positive control (Isoniazid) and a solvent control (DMSO) in the same manner.

  • Preparation of Bacterial Inoculum:

    • Grow BCG in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound and controls. This will bring the final volume in each well to 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.

  • Data Analysis:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

    • The results can also be read using a microplate reader (excitation 560 nm, emission 590 nm).

Experimental Workflow: Anti-Tubercular MIC Assay

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare Brevianamide S Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare 7H9 Broth prep_media->serial_dilution prep_inoculum Prepare BCG Inoculum inoculation Inoculate with BCG prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 7 days inoculation->incubation add_resazurin Add Resazurin incubation->add_resazurin incubate_resazurin Incubate for 24-48h add_resazurin->incubate_resazurin read_results Read MIC incubate_resazurin->read_results experimental_workflow_insecticidal cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare Brevianamide A Solutions treat_disks Treat Leaf Disks prep_compound->treat_disks prep_disks Prepare Leaf Disks prep_disks->treat_disks prep_larvae Prepare Larvae setup_assay Set up Petri Dish Assay prep_larvae->setup_assay treat_disks->setup_assay incubation Incubate for 24h setup_assay->incubation measure_consumption Measure Leaf Area Consumed incubation->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assay cluster_cytokine Cytokine Assay seed_cells Seed Lung Epithelial Cells treat_cells Treat with Brevianamide A seed_cells->treat_cells incubate_cells Incubate for 24h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt collect_supernatant Collect Supernatant incubate_cells->collect_supernatant read_mtt Read Absorbance (Cell Viability) add_mtt->read_mtt perform_elisa Perform ELISA for TNF-α, MIP-2, IL-6 collect_supernatant->perform_elisa inflammatory_pathway cluster_stimulus Stimulus cluster_cell Lung Epithelial Cell cluster_response Response Brevianamide_A Brevianamide A Cell_Stress Cellular Stress Brevianamide_A->Cell_Stress induces Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Cell_Stress->Signaling_Cascade activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Cytokines Secretion of: TNF-α MIP-2 IL-6 Gene_Expression->Cytokines

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Brevianamide R Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brevianamide R. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its production in fungal cultures, particularly the issue of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

This compound is a member of the brevianamide family of naturally occurring 2,5-diketopiperazine alkaloids. These compounds are primarily produced by fungi from the Penicillium and Aspergillus genera.[1] this compound, along with other brevianamides like Q, K, and V, has been isolated from the fungus Aspergillus versicolor.[1]

Q2: What are the general culture conditions for producing this compound from Aspergillus versicolor?

Aspergillus versicolor can be cultivated using both solid-state and liquid fermentation methods to produce brevianamides.

  • Solid-state fermentation: A common method involves growing the fungus on a solid substrate like rice mixed with soybean powder and artificial seawater, followed by an incubation period of several weeks.[2]

  • Liquid fermentation: The fungus can also be grown in a liquid medium such as Potato Dextrose Broth (PDB) with static incubation for about 30 days at room temperature.[3]

Q3: Why is the yield of this compound often low in laboratory cultures?

Low yields of secondary metabolites like this compound are a common challenge in fungal fermentation.[4] Several factors can contribute to this issue:

  • Suboptimal Culture Conditions: Fungal secondary metabolism is highly sensitive to environmental cues. Factors such as nutrient availability (carbon and nitrogen sources), pH, temperature, and aeration must be finely tuned.[4]

  • Silent Biosynthetic Gene Clusters: Many fungal biosynthetic gene clusters (BGCs) for secondary metabolites are "silent" or expressed at very low levels under standard laboratory conditions.[5]

  • Extraction Inefficiency: The methods used to extract and purify this compound from the culture can significantly impact the final isolated yield.

  • Genetic Instability: Fungal strains can sometimes lose their ability to produce certain secondary metabolites over successive generations of subculturing.

Q4: What is the general biosynthetic origin of brevianamides?

Brevianamides are indole alkaloids derived from the amino acids L-tryptophan and L-proline. The initial step in the biosynthesis is the formation of the dipeptide brevianamide F (cyclo-L-Trp-L-Pro), which is catalyzed by a nonribosomal peptide synthetase (NRPS).[6] Brevianamide F then serves as a precursor for a variety of other prenylated alkaloids, including other brevianamides.[6]

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to diagnosing and resolving issues related to low this compound production.

Problem 1: Consistently Low or No Detectable this compound
Possible Cause Troubleshooting Step Rationale
Inappropriate Fungal Strain or Loss of Productivity 1. Strain Verification: Confirm the identity of your Aspergillus versicolor strain using molecular methods (e.g., ITS sequencing).2. Use Fresh Culture: Initiate cultures from a fresh stock or a low-passage number cryopreserved stock.The producing strain may have been misidentified or may have lost its ability to synthesize the compound due to repeated subculturing.
Suboptimal Media Composition 1. Vary Carbon/Nitrogen Sources: Experiment with different carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., yeast extract, peptone, ammonium sulfate) sources and ratios.2. Test Different Media: Compare yields from different standard media (e.g., PDB, Czapek-Dox, YES agar).Secondary metabolite production is often tightly linked to nutrient availability and limitation. The "One Strain, Many Compounds" (OSMAC) approach demonstrates that varying media can activate different biosynthetic pathways.[4]
Incorrect Fermentation Type 1. Compare Solid vs. Liquid Culture: If using liquid culture, try solid-state fermentation on rice or a similar substrate, and vice versa.[1][2][7]Some fungi produce certain metabolites preferentially in solid or liquid environments. Brevianamides have been successfully isolated from both types of cultures.[1][2]
Problem 2: Yield Varies Significantly Between Batches
Possible Cause Troubleshooting Step Rationale
Inconsistent Physical Parameters 1. Monitor and Control pH: Measure the pH of the medium at the start and end of fermentation. Consider using a buffered medium.2. Maintain Consistent Temperature: Ensure the incubator provides a stable and uniform temperature.3. Standardize Aeration: For liquid cultures, use consistent flask sizes, fill volumes, and shaking speeds. For solid cultures, ensure consistent substrate moisture levels.Fluctuations in pH, temperature, and oxygen availability can dramatically affect fungal growth and secondary metabolism.
Variable Inoculum Quality 1. Standardize Inoculum: Use a consistent amount of spore suspension or mycelial homogenate for inoculation. Quantify spores using a hemocytometer.2. Use a Pre-culture: Grow a seed culture under defined conditions to provide a standardized inoculum for the main production culture.The age, viability, and quantity of the initial inoculum can impact the kinetics of fungal growth and metabolite production.
Inefficient Extraction 1. Optimize Extraction Solvent: Test different solvent systems for extraction (e.g., ethyl acetate, methanol, or mixtures thereof).[8] A mixture of EtOAc/MeOH/AcOH (80:15:5) has been used successfully.[2]2. Standardize Extraction Procedure: Ensure consistent extraction times, temperatures, and solvent-to-biomass ratios.The choice of solvent and extraction method determines the efficiency of recovering the target compound from the fungal biomass and culture medium.

Quantitative Data on Brevianamide Production

Obtaining precise yield data for this compound from published literature is challenging, as most studies focus on isolation and structure elucidation rather than production optimization. The following table provides an example of yields for a related pathway intermediate produced in an engineered bacterial system to illustrate the typical range of production levels for such complex molecules.

Compound Producing Organism Culture Conditions Yield (mg/L) Reference
(-)-Dehydrobrevianamide E (Precursor to Brevianamide A/B)Engineered E. coliGlycerol media + prenol5.3[9]
(-)-Dehydrobrevianamide E (Precursor to Brevianamide A/B)Engineered E. coliOptimized with enhanced NADPH20.6[9]

Note: This data is for a different compound in a heterologous expression system and should be used as a general reference only. Yields of this compound in its native Aspergillus versicolor host may be significantly different.

Experimental Protocols

Protocol 1: General Optimization of Culture Conditions for Indole Alkaloid Production in Aspergillus

This protocol is based on a response surface methodology (RSM) approach, which is effective for optimizing multiple interacting variables.[9]

  • Single-Factor Experiments (Screening):

    • Carbon Source: Test various carbon sources (e.g., glucose, sucrose, fructose, starch) at a fixed concentration in the base medium.

    • Nitrogen Source: Test various organic and inorganic nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate, sodium nitrate).

    • Initial pH: Test a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

    • Temperature: Test a range of incubation temperatures (e.g., 22°C, 25°C, 28°C, 30°C).

    • For each variable, run triplicate experiments and measure the this compound yield using a suitable analytical method (e.g., HPLC). Select the best-performing condition for each factor to use in the next stage.

  • Response Surface Methodology (RSM) using Box-Behnken Design (BBD):

    • Select the 3-4 most significant factors identified in the screening phase.

    • Design a BBD experiment with these factors at three levels (-1, 0, +1), representing low, medium, and high values around the optimum found in the single-factor tests.

    • Run the experiments as per the design matrix.

    • Analyze the results using statistical software to fit a second-order polynomial equation to the data. This will create a model that predicts the this compound yield as a function of the chosen variables.

    • Use the model to identify the optimal combination of factors for maximizing the yield and validate this prediction experimentally.

Protocol 2: Extraction of Brevianamides from Aspergillus versicolor Culture

This protocol is a composite of methods described for extracting brevianamides and other secondary metabolites from Aspergillus cultures.[2][8]

  • Harvesting:

    • Liquid Culture: Separate the mycelium from the culture broth by filtration.

    • Solid Culture: Harvest the entire solid culture (fungal biomass and substrate).

  • Extraction:

    • Extract the culture broth with an equal volume of ethyl acetate (EtOAc) three times. Combine the organic layers.

    • Dry the mycelium (or the entire solid culture) and grind it into a fine powder.

    • Extract the powdered biomass with a solvent mixture such as chloroform/methanol (1:1, v/v) or EtOAc/MeOH/AcOH (80:15:5) using maceration or sonication.[2][8]

  • Concentration and Partitioning:

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude gum.

    • If both broth and mycelium were extracted, their TLC profiles can be compared. If similar, the extracts can be combined.[8]

    • For further cleanup, the crude extract can be partitioned between water and EtOAc. The EtOAc layer, containing the less polar secondary metabolites, is collected and concentrated.

  • Analysis and Purification:

    • The crude extract can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of this compound.

    • Further purification can be achieved using column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative HPLC.[2]

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_strain Verify Strain Integrity (Identity, Passage #) start->check_strain check_media Evaluate Culture Medium (Nutrients, pH) start->check_media check_conditions Assess Physical Parameters (Temp, Aeration, Time) start->check_conditions check_extraction Review Extraction Protocol (Solvent, Method) start->check_extraction sub_strain Use fresh/verified culture check_strain->sub_strain sub_media OSMAC Approach: Test different media check_media->sub_media sub_conditions Optimize T, pH, O2 (RSM/BBD) check_conditions->sub_conditions sub_extraction Test solvent polarity & extraction time check_extraction->sub_extraction end Improved Yield sub_strain->end sub_media->end sub_conditions->end sub_extraction->end

Caption: A troubleshooting workflow for addressing low this compound yield.

Fungal_SM_Regulation cluster_0 Environmental Signals cluster_1 Cellular Regulation Nutrients Nutrient Availability (C/N source, limitation) Global_Reg Global Regulators (e.g., Velvet Complex) Nutrients->Global_Reg pH pH Stress pH->Global_Reg Temp Temperature Temp->Global_Reg Chromatin Chromatin Remodeling (Histone Modification) Global_Reg->Chromatin influences BGC Brevianamide Biosynthetic Gene Cluster (BGC) Chromatin->BGC activates/ represses Expression Gene Expression BGC->Expression Biosynthesis This compound Biosynthesis Expression->Biosynthesis

References

Technical Support Center: Enhancing Brevianamide R Production in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, quantitative data, and detailed protocols to overcome common challenges in the production of Brevianamide R and related alkaloids in Aspergillus species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during experimental work on this compound production.

Q1: My Aspergillus strain is producing the precursor Brevianamide F (cyclo-L-Trp-L-Pro), but I'm detecting little to no this compound. What is the likely bottleneck?

A: A common bottleneck is the inefficient enzymatic conversion of precursors downstream of Brevianamide F. The brevianamide biosynthetic pathway involves a series of complex enzymatic steps, including prenylation, oxidation, and cyclization.[1][2] this compound is a prenylated indole alkaloid.[3] If Brevianamide F is abundant, the issue likely lies with one of the following:

  • Prenyltransferase Activity: The first key step after Brevianamide F formation is reverse-prenylation to form deoxybrevianamide E.[1] Low activity or expression of the responsible prenyltransferase enzyme is a primary suspect.

  • Downstream Oxidations/Rearrangements: Subsequent steps involve oxidases (like P450 monooxygenases or FAD-dependent monooxygenases) and isomerases that modify the indole ring and lead to the complex bicyclo[2.2.2]diazaoctane core found in many advanced brevianamides.[2][4] The specific enzymes leading to this compound may be poorly expressed or absent.

  • Gene Cluster Integrity: The genes for these enzymes are typically located in a biosynthetic gene cluster (BGC).[2] Ensure the entire BGC is present and functional in your strain.

Q2: How can I genetically engineer my Aspergillus strain to increase this compound production?

A: Genetic engineering offers a powerful approach to overcoming biosynthetic bottlenecks. Key strategies include:

  • Overexpression of Pathway Genes: Identify the genes encoding the rate-limiting enzymes (e.g., prenyltransferases, oxidases) in the this compound pathway and overexpress them using strong, constitutive promoters.

  • Knockout of Competing Pathways: Aspergillus produces a wide array of secondary metabolites. If precursor molecules like L-tryptophan, L-proline, or dimethylallyl pyrophosphate (DMAPP) are being diverted into other major pathways, knocking out key genes in those competing pathways can increase the precursor pool available for brevianamide synthesis.

  • Heterologous Expression: If the native Aspergillus enzymes are inefficient, consider expressing more efficient orthologs from other fungal species known for high production of similar compounds, such as Penicillium brevicompactum.[2][5]

Q3: What culture conditions can I optimize to improve yield?

A: Fermentation conditions significantly impact secondary metabolite production. Optimization is often strain-specific, but here are critical parameters to investigate:

  • Media Composition: Experiment with different carbon and nitrogen sources. Complex media like DPY (dextrin-polypeptone-yeast extract) or Czapek-Dox (CD) supplemented with peptone can enhance production.[6]

  • Precursor Feeding: Supplement the culture medium with L-tryptophan and L-proline. This can bypass potential limitations in amino acid biosynthesis and directly boost the availability of the core building blocks for Brevianamide F.

  • pH and Temperature: The optimal pH and temperature for growth may not be optimal for secondary metabolite production. Test a range of pH values (typically 5.0-7.5) and temperatures (25-30°C) during the fermentation phase.

  • Aeration: Oxygen levels are critical for the oxidative steps in the pathway. Ensure adequate aeration by optimizing shaking speed in liquid cultures or using solid-state fermentation.

Q4: I am observing the accumulation of an unexpected intermediate metabolite. How can I identify it and what might it signify?

A: The accumulation of an unknown intermediate is a valuable clue. It often indicates a blockage at the subsequent enzymatic step.

  • Identification: Extract the metabolite from your culture and analyze it using High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS).[7] The accurate mass and fragmentation pattern can help determine the molecular formula and propose a structure. Comparison with known brevianamide intermediates reported in the literature is crucial.[1][8]

  • Interpretation:

    • If the intermediate is a direct precursor to a known compound in the pathway (e.g., deoxybrevianamide E), it strongly suggests the next enzyme (e.g., an oxidase or isomerase) is missing, inactive, or rate-limiting.

    • The intermediate could also be a shunt product, formed when a pathway intermediate is modified by a non-pathway enzyme or degrades spontaneously. This can happen if a downstream enzyme is slow, causing the substrate to build up.[9]

Quantitative Data on Brevianamide Production

The following tables summarize production data for related brevianamide compounds, illustrating the impact of genetic and chemical manipulations. This data can serve as a benchmark for your own experiments.

Table 1: Production of Brevianamide Pathway Intermediates in Engineered E. coli

Compound Host Strain Engineering Strategy Titer (mg/L) Reference
(−)-dehydrobrevianamide E E. coli 6-enzyme biosynthetic pathway 5.3 [4]

| (−)-dehydrobrevianamide E | E. coli | Enhanced NADPH pools | 20.6 |[4] |

Table 2: Diastereomeric Ratios in Brevianamide A/B Synthesis

Reaction Conditions Product Ratio (A : B) Reference
Natural Isolation P. brevicompactum culture ~90 : 10 [8]

| Biomimetic Synthesis | Aqueous base treatment of dehydrobrevianamide E | 93 : 7 |[10] |

Visualizing Biosynthetic and Troubleshooting Logic

The following diagrams illustrate the key biosynthetic pathway and a logical workflow for troubleshooting production issues.

Caption: Simplified biosynthetic pathway for brevianamides in fungi.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield start Low / No this compound Yield q1 Is Brevianamide F (precursor) detected via HPLC? start->q1 a1_no Problem: Low precursor supply. q1->a1_no No q2_yes Is Deoxybrevianamide E (DBE) or other intermediates detected? q1->q2_yes Yes s1_no Solution: 1. Check expression of NRPS (e.g., bvnA). 2. Supplement media with L-Trp & L-Pro. 3. Optimize primary growth conditions. a1_no->s1_no a2_no Problem: Inefficient prenylation. q2_yes->a2_no No a2_yes Problem: Block in downstream oxidation or rearrangement. q2_yes->a2_yes Yes s2_no Solution: 1. Verify prenyltransferase gene expression. 2. Overexpress the prenyltransferase. 3. Ensure DMAPP precursor is available. a2_no->s2_no s2_yes Solution: 1. Identify accumulated intermediate via MS. 2. Overexpress downstream enzymes (e.g., BvnB, BvnE). 3. Check for gene mutations. a2_yes->s2_yes

Caption: Decision tree for troubleshooting low this compound production.

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation (PMT) of Aspergillus

This protocol describes the generation of protoplasts and their transformation using PEG-calcium mediation. It is adapted from established methods for Aspergillus species.[11][12][13]

Materials:

  • Aspergillus spores or young mycelia

  • DPY medium (or other suitable growth medium)[14]

  • Protoplasting Buffer: 0.6 M (NH₄)₂SO₄ or 7% NaCl, 10 mM NaPO₃[13]

  • Lytic Enzyme Mix (e.g., Yatalase, Glucanex) in Protoplasting Buffer

  • TF Solution 2 (Wash): 1.2 M Sorbitol, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5[14]

  • TF Solution 3 (PEG): 60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5[14]

  • Plasmid DNA (with selection marker, e.g., hygromycin resistance or pyrG)[11]

  • Regeneration Medium: CD or DPY medium with 1.2 M Sorbitol and appropriate selective agent.

Procedure:

  • Culture Growth: Inoculate 50 mL of DPY liquid medium with Aspergillus spores and incubate with shaking at 30°C for 12-16 hours until young mycelia are abundant.

  • Mycelia Harvest: Filter the culture through sterile Miracloth to collect the mycelia. Wash with sterile Protoplasting Buffer.

  • Protoplast Generation: Resuspend the mycelia in 10 mL of Protoplasting Buffer containing the lytic enzyme mix. Incubate at 30°C with gentle shaking (60-80 rpm) for 2-4 hours. Monitor protoplast formation periodically under a microscope.

  • Protoplast Harvest: Separate protoplasts from mycelial debris by filtering through a sterile cotton-stopped syringe or Miracloth.

  • Washing: Centrifuge the protoplast suspension at 1500 rpm for 10 minutes. Gently discard the supernatant and resuspend the protoplast pellet in 10 mL of TF Solution 2. Repeat this wash step twice.

  • Transformation: After the final wash, resuspend the protoplasts in an appropriate volume of TF Solution 2 to a final concentration of ~1 x 10⁸ protoplasts/mL.

  • To a 1.5 mL tube, add 100 µL of the protoplast suspension and 5-10 µg of plasmid DNA. Mix gently.

  • Add 25 µL of TF Solution 3 (PEG solution) and mix. Incubate on ice for 20-30 minutes.

  • Add an additional 1 mL of TF Solution 3, mix gently by inverting, and incubate at room temperature for 15-20 minutes.

  • Plating and Regeneration: Add the transformation mix to 10 mL of molten (cooled to ~45°C) Regeneration Medium (top agar). Pour this mixture onto a plate containing solid Regeneration Medium (bottom agar).

  • Selection: Incubate the plates at 30°C for 3-5 days until transformant colonies appear. Pick individual colonies for further analysis.

Protocol 2: HPLC Analysis of Brevianamides

This protocol provides a general method for the extraction and analysis of brevianamides from fungal cultures.

Materials:

  • Aspergillus culture (liquid or solid-state)

  • Extraction Solvent: Ethyl acetate or a 2:1 mixture of Dichloromethane:Methanol

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Mobile Phase Solvents (HPLC-grade): Acetonitrile, Water, Formic Acid or Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column and a UV/Vis or Diode Array Detector (DAD).

Procedure:

  • Extraction:

    • Liquid Culture: Extract the entire culture (mycelia and broth) three times with an equal volume of ethyl acetate. Combine the organic layers.

    • Solid Culture: Mince the agar culture and submerge it in the extraction solvent. Sonicate for 20 minutes, then shake for 2 hours. Filter to remove solids and repeat the extraction twice. Combine the organic filtrates.

  • Drying and Concentration: Dry the combined organic extract over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.

  • Sample Preparation: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol or acetonitrile. Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A common gradient is Water (A) and Acetonitrile (B), both containing 0.1% formic acid or TFA.

    • Example Gradient: Start at 10% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths. Brevianamides typically have strong absorbance around 230 nm and 280 nm.[7]

  • Quantification: Compare the peak areas of your samples to a standard curve generated from purified standards of Brevianamide F and other available brevianamides to quantify production. If standards are unavailable, relative quantification can be performed to compare different strains or conditions.

References

Technical Support Center: Brevianamide R Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of Brevianamide R. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a complex indole alkaloid metabolite produced by various fungi, notably Penicillium and Aspergillus species. Like many intricate natural products, its stability is a critical factor in research and drug development. Understanding its degradation is crucial because degradation products can lead to a loss of desired biological activity, introduce confounding variables in experimental results, or produce metabolites with altered or toxicological profiles.

Q2: What are the most likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, related indole alkaloids are susceptible to two primary degradation mechanisms:

  • Oxidation: The indole ring is prone to oxidation, which can lead to the formation of various oxindole derivatives. This process can be initiated by exposure to air (auto-oxidation), light, or reactive oxygen species.

  • Hydrolysis: The diketopiperazine ring in the brevianamide core contains two amide bonds.[1] Under acidic or basic conditions, these bonds can be hydrolyzed, leading to the opening of the ring structure.[1] The rate of hydrolysis is often dependent on pH and temperature.[2]

Q3: What analytical technique is best suited for identifying this compound degradation products?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this type of analysis.[3][4] This combination allows for the separation of complex mixtures, determination of the accurate mass of parent compounds, and structural elucidation through the analysis of fragmentation patterns.

Q4: How can I differentiate between isomers of this compound and its degradation products?

Isomers can be challenging to distinguish as they have the same mass. Differentiation relies on two key methods:

  • Chromatographic Separation: A well-optimized HPLC/UHPLC method can separate isomers based on their different affinities for the stationary phase, resulting in distinct retention times.[5]

  • Tandem Mass Spectrometry (MS/MS): Isomers, while having the same parent mass, often produce different fragmentation patterns upon collision-induced dissociation (CID).[6] Comparing the MS/MS spectra of your unknown peaks to that of a this compound standard can reveal structural differences.

Troubleshooting Guide

Q: Why am I seeing multiple unexpected peaks in my HPLC chromatogram after sample preparation?

A: This is a common issue that can arise from several sources. Follow this diagnostic workflow:

G Start Multiple unexpected peaks in chromatogram CheckSolvent Is the sample solvent different from the mobile phase? Start->CheckSolvent CheckpH Is the sample pH extreme (highly acidic/basic)? CheckSolvent->CheckpH No SolventMismatch Solvent mismatch causing peak distortion/splitting. ACTION: Dissolve sample in initial mobile phase. CheckSolvent->SolventMismatch Yes CheckStorage How was the sample stored (light/temp)? CheckpH->CheckStorage No pHDegradation pH-induced hydrolysis is likely occurring. ACTION: Buffer sample to a neutral pH (6-8). CheckpH->pHDegradation Yes StorageDegradation Light or heat-induced degradation is possible. ACTION: Store samples in amber vials at 4°C. CheckStorage->StorageDegradation Non-ideal NoIssue If none of the above, peaks are likely true degradation products. CheckStorage->NoIssue Ideal

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q: My MS signal is weak or inconsistent for this compound. What can I do?

A: Poor signal in ESI-MS can often be attributed to ion suppression or suboptimal source parameters.

  • Ion Suppression: Non-volatile buffers like phosphate can suppress the ionization of your analyte. Switch to a volatile mobile phase system, such as 0.1% formic acid in water and acetonitrile.

  • Source Parameters: Optimize ESI source parameters, including capillary voltage, gas temperature, and nebulizer pressure, by infusing a standard solution of this compound directly into the mass spectrometer.

  • Solvent Choice: Ensure the final sample solvent is compatible with electrospray ionization. High percentages of non-polar solvents can sometimes electrospray poorly.

Q: I can't get a clean MS/MS fragmentation spectrum for my suspected degradation product. What's wrong?

A: A noisy or uninformative MS/MS spectrum usually results from insufficient precursor ion intensity or co-eluting interferences.

  • Increase Precursor Intensity: Concentrate your sample if possible, or increase the injection volume. Ensure the parent ion is well-focused by the quadrupole before fragmentation.

  • Isolate the Peak: If another compound is co-eluting, it will be fragmented simultaneously. Improve your chromatographic separation by adjusting the gradient slope, changing the mobile phase, or trying a different column chemistry (e.g., Phenyl-Hexyl instead of C18).

  • Optimize Collision Energy: The energy used for fragmentation is critical. Perform a collision energy ramp experiment to find the optimal setting that produces a rich pattern of fragment ions without completely obliterating the molecule.

Data Presentation

While specific quantitative data for this compound degradation products is scarce, analysis of related isomers Brevianamide A and C provides a valuable reference for identifying the core structural fragments. Researchers can look for these diagnostic ions when analyzing unknown degradation products.

Table 1: Key Diagnostic MS/MS Fragment Ions for Brevianamide Isomers (A/C) Data derived from Collision-Induced Dissociation analysis of related compounds and serves as a reference.

Precursor Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / Fragment IdentitySignificance
366.18338Loss of COIndicates fragmentation of the diketopiperazine ring.[6][7]
366.18321-A key intermediate ion in the fragmentation cascade.[6]
321.00279-Diagnostic fragment for differentiating certain isomers.[6]
321.00176-Represents a stable fragment from the indole portion.[6]

Experimental Protocols & Visualizations

Protocol 1: Sample Degradation and Preparation

This protocol describes a general method for inducing degradation and preparing the sample for analysis.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Forced Degradation:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative: Dilute the stock solution 1:10 in 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Neutralization & Dilution: After incubation, neutralize the acidic and basic samples to pH ~7 with an appropriate base/acid.

  • Final Preparation: Dilute all samples (including an undegraded control) with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of ~10 µg/mL.

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter into HPLC vials.

Protocol 2: UHPLC-MS/MS Analysis

This protocol provides a starting point for method development.

  • Instrumentation: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range (MS1): m/z 100-1000.

    • Data Acquisition: Data-Dependent Acquisition (DDA), selecting the top 3-5 most intense ions from each MS1 scan for MS/MS fragmentation.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to capture a wide range of fragments.

Visualizations

G cluster_path Hypothetical Degradation Pathways BrevR This compound (Indole Core) Oxid Oxidation (O2, Light) BrevR->Oxid Hydr Hydrolysis (Acid/Base) BrevR->Hydr Oxindole Oxindole Derivatives Oxid->Oxindole RingOpened Ring-Opened Products (Diketopiperazine Cleavage) Hydr->RingOpened

Caption: Potential degradation pathways for this compound.

G cluster_workflow Analytical Workflow Sample 1. Forced Degradation (Acid, Base, Oxidative) Prep 2. Sample Prep (Neutralize, Dilute, Filter) Sample->Prep LCMS 3. UHPLC-MS Analysis (Full Scan) Prep->LCMS DDA 4. Data-Dependent MS/MS (Fragmentation) LCMS->DDA Analysis 5. Data Analysis (Compare spectra, identify masses) DDA->Analysis ID 6. Structure Elucidation of Degradation Products Analysis->ID

Caption: Workflow for degradation product identification.

References

Brevianamide R Extraction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the extraction of Brevianamide R, a diketopiperazine indole alkaloid produced by fungi of the Aspergillus and Penicillium genera. Given the limited specific literature on this compound extraction, this guide is based on established protocols for similar fungal secondary metabolites, particularly indole alkaloids and diketopiperazines.

Frequently Asked Questions (FAQs)

Q1: What type of solvent is most effective for extracting this compound?

A1: this compound, as a diketopiperazine indole alkaloid, is expected to have moderate polarity. Solvents such as ethyl acetate, methanol, and acetone are commonly used for extracting similar fungal metabolites. Ethyl acetate is frequently cited for the extraction of diketopiperazines from fungal cultures and is a good starting point. A sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate, then methanol) can also be effective for separating compounds based on polarity.

Q2: How can I minimize the co-extraction of unwanted compounds like fats?

A2: Fungal extracts, especially when using less polar solvents like ethyl acetate or acetone, can be rich in lipids. To mitigate this, a preliminary extraction with a nonpolar solvent such as hexane can be performed to remove fats before extracting with a more polar solvent for this compound. Alternatively, a post-extraction liquid-liquid partitioning between hexane and a more polar solvent (like methanol/water) can effectively remove non-polar contaminants.

Q3: What are the best practices for handling and storing the fungal material before extraction?

A3: To ensure the integrity of this compound, it is crucial to properly handle and store the fungal biomass. After harvesting, the mycelium should be separated from the culture broth by filtration. The mycelium can be freeze-dried (lyophilized) to preserve the metabolites and facilitate grinding into a fine powder, which increases the surface area for extraction. If immediate extraction is not possible, the freeze-dried material should be stored at -20°C or lower in a desiccated environment to prevent degradation.

Q4: How stable is this compound during extraction and storage?

A4: While specific stability data for this compound is limited, indole alkaloids, in general, can be sensitive to light, heat, and pH changes. It is advisable to conduct extractions at room temperature or below and to protect the extracts from direct light. For storage, extracts should be kept in airtight containers at low temperatures (-20°C or -80°C). It is recommended to analyze extracts within 24 hours of preparation to minimize degradation[1].

Q5: Can sonication be used to improve extraction efficiency?

A5: Yes, ultrasound-assisted extraction (UAE) can enhance the extraction yield by disrupting fungal cell walls and improving solvent penetration. However, it's important to control the temperature of the ultrasonic bath, as prolonged sonication can generate heat and potentially degrade thermolabile compounds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound - Inappropriate solvent selection.- Incomplete cell lysis.- Suboptimal extraction time or temperature.- Degradation of the target compound.- Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, acetone).- Grind the freeze-dried mycelium into a fine powder.- Consider using ultrasound-assisted extraction (UAE) or increasing the extraction time.- Perform extractions at room temperature or below and protect from light.
Extract is highly viscous or oily - High lipid content in the extract.- Perform a pre-extraction with a nonpolar solvent like hexane.- Use liquid-liquid partitioning with hexane to remove lipids from the crude extract.
Inconsistent extraction results - Variation in fungal culture conditions.- Inconsistent sample preparation.- Degradation of the sample or extract.- Standardize fungal growth parameters (media, temperature, incubation time).- Ensure consistent drying and grinding of the mycelium.- Store samples and extracts properly at low temperatures and protected from light.
Presence of interfering compounds in analysis (e.g., HPLC) - Co-extraction of compounds with similar polarity.- Optimize the chromatographic method (e.g., gradient, column chemistry).- Employ a clean-up step such as Solid Phase Extraction (SPE) to fractionate the crude extract and isolate the target compound.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction of this compound

This protocol is a general guideline based on methods for similar fungal metabolites. Optimization of solvent volumes and extraction times may be necessary.

  • Preparation of Fungal Material:

    • Harvest the fungal mycelium from the liquid or solid culture.

    • Separate the mycelium from the culture broth by filtration.

    • Freeze-dry (lyophilize) the mycelium to a constant weight.

    • Grind the dried mycelium into a fine powder.

  • Extraction:

    • Suspend the fungal powder in a suitable solvent (e.g., ethyl acetate) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Agitate the suspension on a shaker at room temperature for 12-24 hours. Alternatively, perform ultrasound-assisted extraction for 30-60 minutes in a temperature-controlled water bath.

    • Separate the solvent from the fungal biomass by filtration or centrifugation.

    • Repeat the extraction process on the fungal residue 2-3 times to ensure complete extraction.

    • Combine the solvent extracts.

  • Concentration:

    • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract can be used for further purification and analysis.

Solid-Phase Extraction (SPE) for Clean-up

SPE can be used to remove interfering compounds and concentrate this compound from the crude extract.

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.

  • Loading: Dissolve the crude extract in a small volume of the mobile phase used for HPLC analysis and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute highly polar impurities.

  • Elution: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Drying: Evaporate the solvent from the eluate to obtain a purified fraction.

Data Presentation

Table 1: Optimization of Extraction Parameters for Neoechinulin A [2]

ParameterConditionExtraction Yield (mg/g)
Methanol Volume Fraction 50%~1.35
60%~1.42
70%~1.48
80%~1.45
90%~1.38
Solid-to-Liquid Ratio 10 mL/g~1.30
15 mL/g~1.40
20 mL/g~1.45
25 mL/g~1.43
30 mL/g~1.38
Soaking Temperature 30°C~1.32
40°C~1.40
50°C~1.46
60°C~1.42
70°C~1.35

Note: The optimal conditions found for Neoechinulin A extraction were a methanol volume fraction of 72.76%, a solid-to-liquid ratio of 25 mL/g, and a soaking temperature of 50.8°C, yielding approximately 1.500 mg/g.[2]

Visualizations

ExtractionWorkflow cluster_0 Fungal Culture & Preparation cluster_1 Extraction cluster_2 Purification & Analysis Culture Fungal Culture (Solid or Liquid) Harvest Harvest Mycelium Culture->Harvest FreezeDry Freeze-Dry Harvest->FreezeDry Grind Grind to Powder FreezeDry->Grind Solvent Add Solvent (e.g., Ethyl Acetate) Grind->Solvent Extract Agitation / Sonication Solvent->Extract Separate Filter / Centrifuge Extract->Separate Residue Fungal Residue Separate->Residue Repeat Extraction CrudeExtract Crude Extract Separate->CrudeExtract Concentrate Concentrate (Rotary Evaporator) CrudeExtract->Concentrate SPE Solid-Phase Extraction (Optional Clean-up) Concentrate->SPE Analysis Analysis (HPLC, LC-MS) SPE->Analysis

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingLogic Start Low/No this compound Yield CheckSolvent Is the solvent polarity optimal? Start->CheckSolvent CheckLysis Is cell lysis complete? CheckSolvent->CheckLysis Yes SolventSolution Test different solvents (e.g., Ethyl Acetate, Methanol) CheckSolvent->SolventSolution No CheckConditions Are extraction conditions (time, temp) adequate? CheckLysis->CheckConditions Yes LysisSolution Grind mycelium finer Use sonication (UAE) CheckLysis->LysisSolution No CheckDegradation Is degradation a possibility? CheckConditions->CheckDegradation Yes ConditionsSolution Increase extraction time Optimize temperature CheckConditions->ConditionsSolution No DegradationSolution Extract at lower temperatures Protect from light CheckDegradation->DegradationSolution Yes

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Synthesis of Brevianamide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Brevianamide alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of Brevianamide alkaloids?

A1: The primary challenges in synthesizing Brevianamide alkaloids stem from their complex, sterically hindered polycyclic structures. Key difficulties include:

  • Construction of the bicyclo[2.2.2]diazaoctane core: This strained ring system is a hallmark of many Brevianamides and its formation often involves complex cycloaddition reactions that can be low-yielding or lack stereoselectivity.[1][2][3]

  • Control of stereochemistry: Brevianamides possess multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle.[3][4]

  • Functionalization of the diketopiperazine (DKP) ring: The DKP core can be unreactive, making the installation of side chains and other functional groups challenging.[5]

  • Low yields and solubility issues: Many synthetic routes suffer from low overall yields and poor solubility of intermediates, complicating purification and scale-up.[5]

Q2: What are the main strategic approaches to Brevianamide synthesis?

A2: Two primary strategies are employed:

  • Biomimetic Synthesis: These routes are inspired by the proposed biosynthetic pathways of the natural products.[1][3][4] They often involve late-stage key transformations that mimic enzymatic processes, such as intramolecular Diels-Alder reactions or semi-pinacol rearrangements, to construct the core structure.[3][6]

  • De Novo Synthesis: These approaches build the carbon skeleton through established synthetic methodologies, which may not directly follow the biosynthetic pathway. This can offer more flexibility in analogue synthesis. The synthesis of Brevianamide S, for example, utilizes a bidirectional strategy involving a Stille cross-coupling and a double aldol condensation.[5][7][8]

Q3: Are there any biosynthetic methods available for producing Brevianamides?

A3: Yes, an engineered biosynthetic pathway in Escherichia coli has been developed for the production of (+)-Brevianamides A and B.[9][10][11][12] This approach combines enzymes from different organisms to create a multi-step pathway that converts simple starting materials into a key intermediate, which is then chemically converted to the final products.[9][10][11][12] This method offers a simplified and potentially more scalable route to these complex molecules.

Troubleshooting Guides

Problem 1: Low yield in the double aldol condensation for Brevianamide S synthesis.

Possible Cause: The diketopiperazine (DKP) lactam is not sufficiently activated for the condensation reaction. The bis-lactam starting material can be unreactive.[5]

Solution:

  • Lactim Ether Activation: Convert the bis-lactam to a bis-lactim ether. This enhances the acidity of the reacting methylene groups and improves solubility, leading to a significant increase in the double aldol condensation yield.[5] The conversion of bis-lactam 14 to bis-lactim ether 16 has been shown to be effective.[5]

Problem 2: Poor solubility and low yield in the Stille cross-coupling for Brevianamide S synthesis.

Possible Cause: The bis-diketopiperazine product resulting from the coupling has extremely low solubility, which hampers the reaction and purification.[5]

Solution:

  • Lactim Ether Modification: Convert one of the coupling partners to its methyl lactim ether. This modification dramatically improves the solubility of the substrate without compromising its ability to participate in the cross-coupling reaction.[5]

Problem 3: Incorrect diastereoselectivity in the final intramolecular Diels-Alder reaction for Brevianamide A synthesis.

Possible Cause: The transition state of the cycloaddition favors the formation of the undesired diastereomer, Brevianamide B. Early synthetic strategies consistently yielded the wrong isomer.[3][6]

Solution:

  • Biomimetic Approach with Late-Stage Cycloaddition: Employ a synthetic route that mimics the proposed biosynthesis, where the key intramolecular Diels-Alder reaction occurs late in the synthesis on a substrate that is predisposed to form the desired anti-diastereomer.[3][4]

  • Use of Aqueous Base: Treating the precursor, dehydro-brevianamide E, with an aqueous base like lithium hydroxide (LiOH) can effectively mimic the function of a semi-pinacolase enzyme in the biosynthetic pathway.[3][4][6] This promotes a cascade of reactions including the desired stereoselective Diels-Alder cycloaddition.

Problem 4: Formation of an unwanted β-lactam byproduct during enamide formation in Brevianamide S synthesis.

Possible Cause: The use of a strong base, such as triethylamine, can promote a competing [2+2] Staudinger cyclization, leading to the formation of a β-lactam instead of the desired N-acylation product.[5][7]

Solution:

  • Choice of Base: Use a weaker, non-nucleophilic base like 2,6-lutidine for the N-acylation step. This has been shown to cleanly provide the desired enamide without the formation of the β-lactam byproduct.[5][7]

Quantitative Data Summary

Table 1: Yields for Key Steps in Brevianamide Syntheses

BrevianamideSynthetic StepReagents/ConditionsYield (%)Reference
Brevianamide SDouble Aldol Condensation (bis-lactim ether)Aldehyde 3, piperidine, methanol19[5][7][8]
Brevianamide SStille Cross-Coupling (organostannane)Pd catalyst, Cu(I) additive59 (for stannane)[5]
Brevianamide SEnamide FormationPhthalylglycyl chloride, 2,6-lutidine66[7]
Brevianamide SFinal DeprotectionTrimethylsilyl chloride, acetonitrile48[7][8]
Brevianamide ATotal Synthesis (Overall)7 steps7.2[13]
Brevianamide A/BBiosynthesis (from intermediate 4)LiOH70 (combined)[9][12]
Brevianamide YTotal Synthesis (Overall)6 steps7.8[2]
Brevianamide XTotal Synthesis (Overall)6 steps10.3[2]
Brevianamide ZTotal Synthesis (Overall)6 steps3.2[2]

Experimental Protocols

Protocol 1: Double Aldol Condensation for Dimethyl-Brevianamide S (23)

This protocol is based on the synthesis reported by Lawrence and coworkers.[7][8]

  • To a solution of bis-diketopiperazine 16 and aldehyde 3 in methanol, add piperidine.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield dimethyl-brevianamide S (23 ).

Note: While the reported yield is 19%, this corresponds to a 44% yield per aldol condensation.[7][8]

Protocol 2: Biomimetic Cascade for Brevianamide A and B Synthesis

This protocol is based on the work of the Lawrence group.[4][6]

  • Dissolve dehydro-brevianamide E in a suitable solvent.

  • Add an aqueous solution of lithium hydroxide (LiOH).

  • Stir the reaction at the appropriate temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture and extract the products with an organic solvent.

  • Purify and separate the diastereomers (Brevianamide A and B) using column chromatography or crystallization. The typical diastereomeric ratio is approximately 93:7 in favor of Brevianamide A.[3][4]

Visualizations

Brevianamide_S_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_final Final Product Proline_ester Proline Methyl Ester (6) Dehydroproline Dehydroproline (7) Proline_ester->Dehydroproline Oxidation Aldehyde Aldehyde (3) Coupled_Product Dimethyl-Brevianamide S (23) Aldehyde->Coupled_Product Enamide Enamide (8) Dehydroproline->Enamide N-acylation (2,6-lutidine) Iodide Alkenyl Iodide (11) Enamide->Iodide Dimer Bis-diketopiperazine (4) Iodide->Dimer Stille Coupling Activated_Dimer Bis-lactim ether (16) Dimer->Activated_Dimer Lactim Ether Activation Activated_Dimer->Coupled_Product Double Aldol Condensation Brevianamide_S Brevianamide S (1) Coupled_Product->Brevianamide_S Deprotection Brevianamide_A_Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_cascade Biomimetic Cascade cluster_products Final Products L_Trp L-Tryptophan Brevianamide_F Brevianamide F L_Trp->Brevianamide_F L_Pro L-Proline L_Pro->Brevianamide_F Dehydrodeoxybrevianamide_E Dehydrodeoxybrevianamide E (9) Brevianamide_F->Dehydrodeoxybrevianamide_E Prenylation & Other Steps Dehydrobrevianamide_E Dehydrobrevianamide E (10) Dehydrodeoxybrevianamide_E->Dehydrobrevianamide_E Oxidation Azadiene Azadiene Intermediate Dehydrobrevianamide_E->Azadiene Ring Opening & Semi-pinacol Rearrangement (LiOH mimics enzyme) Brevianamide_A Brevianamide A (1) Azadiene->Brevianamide_A Intramolecular Diels-Alder (anti) Brevianamide_B Brevianamide B (2) Azadiene->Brevianamide_B Intramolecular Diels-Alder (syn)

References

Technical Support Center: Brevianamide R Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Brevianamide R. The information provided is intended to help identify and resolve common issues encountered during the purification of this indole alkaloid, focusing on the prevention of artifacts and the identification of impurities.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Alkaline Hydrolysis: this compound, like other brevianamides, can be susceptible to hydrolysis under basic conditions, especially with prolonged exposure or elevated temperatures.[1]- Minimize exposure to basic conditions. If a basic wash is necessary, perform it quickly and at a low temperature.- Neutralize the pH of the solution as soon as possible.- Avoid high temperatures during purification steps.
Degradation on Silica Gel: Indole alkaloids can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.- Use neutralized silica gel for column chromatography. This can be prepared by washing the silica with a solvent containing a small amount of a volatile base like triethylamine, followed by equilibration with the mobile phase.- Consider alternative stationary phases such as alumina or C18 reverse-phase silica.
Co-elution with Impurities: this compound may co-elute with structurally similar impurities, making isolation difficult and reducing the yield of the pure compound.- Optimize the mobile phase for better separation. A gradient elution may be necessary.- Consider using high-performance liquid chromatography (HPLC) for final purification.
Presence of Unexpected Peaks in Chromatogram Formation of Purification Artifacts: Solvents used during extraction and purification can react with this compound or its precursors to form artifacts. For example, methanol can sometimes react with indole alkaloids to form methoxy-adducts.[2]- Use high-purity solvents and avoid reactive solvents where possible.- Perform a blank run with just the solvents to identify any solvent-related peaks.- If artifact formation is suspected, change the solvent system.
Isomerization: this compound may have stereoisomers that can interconvert under certain conditions (e.g., exposure to light or heat), leading to the appearance of new peaks.- Protect the sample from light by using amber vials or covering glassware with aluminum foil.- Maintain low temperatures throughout the purification process.
Oxidation: The indole moiety of this compound can be susceptible to oxidation, especially if exposed to air for extended periods.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Add antioxidants, such as BHT, to solvents if compatible with the purification process.
Difficulty in Removing Diastereomeric Impurities Inherent Formation during Synthesis or Isolation: The synthesis of brevianamides often results in the formation of diastereomers, such as Brevianamide B when targeting Brevianamide A.[3] It is likely that this compound preparations also contain diastereomeric impurities.- Utilize chiral chromatography for separation.- Attempt fractional crystallization under various solvent conditions to selectively crystallize the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: The most common impurities are likely to be other co-metabolites from the producing organism and diastereomers of this compound formed during its biosynthesis or chemical synthesis. Due to the complex structure of brevianamides, synthetic routes can often yield a mixture of stereoisomers. For instance, in the total synthesis of Brevianamide A, Brevianamide B is a common diastereomeric impurity.[3] Additionally, unreacted starting materials and reagents from the synthetic process can also be present.

Q2: How can I prevent the formation of artifacts during the purification of this compound?

A2: Artifacts are substances not originally in the sample but are formed during processing. For indole alkaloids, these can arise from reactions with solvents or reagents.[2][4] To minimize artifact formation:

  • Choose solvents carefully: Use high-purity, non-reactive solvents. Be aware that alcohols like methanol can potentially form adducts with indole alkaloids under certain conditions.[2]

  • Control the pH: The indole nucleus can be sensitive to both acidic and basic conditions. Maintaining a neutral pH as much as possible is crucial.

  • Maintain low temperatures: Degradation and side reactions are often accelerated by heat.

  • Work efficiently: Minimize the time the sample is in solution or on a chromatography column.

Q3: My this compound sample appears to be degrading on the chromatography column. What can I do?

A3: Degradation on a chromatography column is a common issue with sensitive compounds like indole alkaloids.

  • Deactivate the stationary phase: Standard silica gel can be acidic enough to cause degradation. Use silica gel that has been neutralized with a base like triethylamine.

  • Change the stationary phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica.

  • Optimize the mobile phase: Ensure the mobile phase is not promoting degradation. For example, avoid highly acidic or basic additives if possible.

  • Faster elution: Use a steeper solvent gradient or a stronger mobile phase to reduce the time the compound spends on the column.

Q4: I am observing multiple spots on my TLC plate that are close together. How can I improve their separation?

A4: Poor separation on TLC often indicates that the solvent system is not optimal.

  • Vary the polarity of the mobile phase: Try different ratios of a polar and a non-polar solvent.

  • Add a modifier: A small amount of a third solvent, such as methanol or acetic acid, can sometimes significantly improve separation.

  • Use a different TLC plate: Plates with different coatings (e.g., alumina, C18) may provide better resolution.

  • Two-dimensional TLC: Run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can help to separate spots that are close together in one dimension.

Experimental Protocols & Methodologies

General Purification Workflow for this compound

Caption: General workflow for the purification of this compound.

Key Methodological Considerations:
  • Extraction: this compound, being a relatively nonpolar alkaloid, can typically be extracted from an aqueous medium (like a fermentation broth) using an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Chromatography:

    • Stationary Phase: Neutralized silica gel is recommended to prevent degradation.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a common starting point. The optimal solvent system will need to be determined empirically, often guided by TLC analysis.

  • Analysis: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Staining with a UV lamp (as brevianamides are often fluorescent) or a potassium permanganate dip can be used for visualization. LC-MS is invaluable for confirming the presence of the target compound and identifying impurities.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential pathways for the formation of impurities and artifacts during the purification of this compound.

impurity_formation cluster_artifacts Purification Artifacts BrevR This compound (Target Molecule) Solvent_Adducts Solvent Adducts (e.g., from Methanol) BrevR->Solvent_Adducts Reaction with Solvent Degradation_Products Degradation Products (from pH, light, heat) BrevR->Degradation_Products Instability Oxidation_Products Oxidation Products BrevR->Oxidation_Products Exposure to Air Diastereomers Diastereomers Biosynthetic_Precursors Biosynthetic Precursors Related_Alkaloids Other Brevianamides

Caption: Potential sources of impurities and artifacts in this compound purification.

References

Brevianamide R solubility enhancement for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Brevianamide R and related compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are brevianamides and why is their solubility a major hurdle in bioassays?

Brevianamides are a class of indole alkaloids produced by Penicillium and Aspergillus fungi.[1] They possess a complex bicyclo[2.2.2]diazaoctane ring system, which contributes to their rigid and often lipophilic nature.[1][3] This molecular structure results in low aqueous solubility, which is a significant challenge for in vitro and in vivo bioassays. Poor solubility can lead to several experimental issues, including:

  • Underestimation of biological activity.[4][5]

  • Compound precipitation in assay media.[5]

  • Inaccurate structure-activity relationships (SAR).[5][6]

  • Reduced reproducibility of experimental results.[4]

Q2: What are the initial steps for dissolving a new batch of a brevianamide compound?

Given the general insolubility of this class, it is recommended to start with small quantities to test solubility in various solvents. Dimethyl sulfoxide (DMSO) is a common starting point for dissolving poorly soluble compounds for bioassays.[5][7] For some brevianamides, heating the DMSO may be necessary to achieve dissolution.[2]

Q3: What are the primary strategies for enhancing the aqueous solubility of brevianamides for bioassays?

Several techniques can be employed to improve the solubility of poorly soluble compounds like brevianamides. The choice of method depends on the specific compound, the requirements of the bioassay, and the desired final concentration. The main strategies include:

  • Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble to create a stock solution that can be diluted into the aqueous assay medium.[7][8]

  • Cyclodextrin Inclusion Complexation: Encapsulating the lipophilic brevianamide molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent solubility in water.[9][10]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can increase solubility. However, the structure of brevianamides offers limited opportunities for pH-mediated solubility enhancement.

  • Solid Dispersions: Creating an amorphous dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[11]

Q4: How do I choose the most suitable solubility enhancement technique?

The selection of a suitable technique requires careful consideration of several factors. The table below provides a comparison of the most common methods for your reference.

Data Presentation: Comparison of Solubility Enhancement Techniques

Technique Principle Advantages Disadvantages When to Use
Co-solvency Increasing solubility by adding a water-miscible organic solvent (e.g., DMSO, ethanol) in which the drug is highly soluble.[7]Simple, rapid, and widely applicable.[12]The organic solvent may be toxic to cells or interfere with the assay. Precipitation can occur upon dilution.[12]For initial screening and when the final solvent concentration is tolerated by the assay system.
Cyclodextrin Inclusion Complexation Encapsulating the non-polar drug molecule within the hydrophobic core of a cyclodextrin, a cyclic oligosaccharide.[10]Can significantly increase aqueous solubility, is generally non-toxic, and can improve stability.[9]Complexation efficiency varies, and it may not be suitable for all molecules. Can be more time-consuming to prepare.[13]For cell-based assays sensitive to organic solvents and when a significant increase in solubility is required.
Solid Dispersion Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[11]Can lead to substantial increases in dissolution rate and solubility. Suitable for oral formulations.Requires specialized equipment (e.g., spray dryer, hot-melt extruder). The choice of polymer is critical.More common in drug formulation and development than for initial in vitro bioassay screening.

Troubleshooting Guides

Problem: My brevianamide compound precipitates out of solution when I add it to my aqueous bioassay medium.

  • Cause: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is low. This is often referred to as "crashing out."

  • Solution 1: Reduce the Final Concentration: Determine the highest concentration of your compound that remains soluble in the final assay medium. This may be lower than your initially desired concentration.

  • Solution 2: Optimize the Co-solvent Concentration: If your assay can tolerate it, you might be able to slightly increase the percentage of the co-solvent in the final medium. However, always run a solvent tolerance control to ensure the co-solvent itself is not affecting the biological system.

  • Solution 3: Use a Different Solubility Enhancement Technique: If co-solvents are problematic, consider preparing a cyclodextrin inclusion complex of your brevianamide. This can create a more stable aqueous solution that is less prone to precipitation upon dilution.

Problem: I am observing high variability and poor reproducibility in my bioassay results.

  • Cause: Inconsistent results can be a symptom of poor solubility.[4] If the compound is not fully dissolved, the actual concentration in the assay will vary between experiments, leading to unreliable data.

  • Solution 1: Visually Inspect Your Stock Solution: Before each use, carefully inspect your stock solution for any precipitate. If crystals are present, you may need to gently warm the solution or sonicate it to redissolve the compound. Be aware that repeated freeze-thaw cycles can cause precipitation.[5]

  • Solution 2: Filter Your Stock Solution: To ensure you are working with a fully dissolved solution, you can filter your stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).

  • Solution 3: Perform a Solubility Test: Systematically determine the solubility of your brevianamide in the final assay buffer. This will help you establish a reliable working concentration range.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes the preparation of a high-concentration stock solution of a brevianamide using a co-solvent, typically DMSO.

  • Weighing the Compound: Accurately weigh 1-5 mg of the brevianamide compound into a sterile, conical-bottom microcentrifuge tube or a glass vial.

  • Adding the Co-solvent: Add a precise volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-20 mM).

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicating water bath for 5-10 minutes. For particularly insoluble compounds like some brevianamides, gentle warming (e.g., to 37°C) may be required.[2]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully redissolved.

Protocol 2: Preparation of a Brevianamide-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing small batches of inclusion complexes in a laboratory setting.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[10]

  • Molar Ratio Calculation: Determine the desired molar ratio of the brevianamide to HP-β-CD. A 1:1 ratio is a common starting point.[14]

  • Preparation of Slurry: Weigh the calculated amount of HP-β-CD and place it in a glass mortar. Add a small amount of a suitable solvent (e.g., a 1:1 mixture of water and ethanol) to form a thick, uniform paste.

  • Incorporation of Brevianamide: Weigh the corresponding amount of the brevianamide and add it to the HP-β-CD paste.

  • Kneading: Knead the mixture vigorously with a pestle for 30-60 minutes. The continuous grinding and mixing facilitates the inclusion of the brevianamide into the cyclodextrin cavity.

  • Drying: Dry the resulting solid paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity. Store the complex in a desiccator at room temperature.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategy cluster_2 Bioassay Execution A Receive/Synthesize This compound B Attempt to Dissolve in Aqueous Bioassay Buffer A->B C Assess Solubility (Visual Inspection, Microscopy) B->C D Insoluble C->D Soluble? K Soluble C->K Yes E Select Co-solvent (e.g., DMSO) D->E No F Prepare Cyclodextrin Inclusion Complex D->F No (Alternative) G Prepare High-Concentration Stock Solution E->G F->G H Test Dilution in Bioassay Buffer G->H I Check for Precipitation H->I J Precipitation? I->J J->E Yes, try another method L Proceed with Bioassay J->L No K->L M Run Solvent & Vehicle Controls L->M N Analyze Results M->N

Caption: Workflow for addressing this compound solubility for bioassays.

Signaling Pathway Diagram

Brevianamide A has been shown to induce an inflammatory response, including the release of cytokines like TNF-α and IL-6.[1] Such responses are often mediated by the NF-κB signaling pathway.[15][16]

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Brevianamide R NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Brevianamide R, accurate NMR signal assignment is paramount for structural confirmation and further studies. This guide provides troubleshooting strategies and frequently asked questions to address common challenges encountered during the NMR analysis of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of this compound is complex and shows significant signal overlap, particularly in the aliphatic region. What are the initial steps to resolve these signals?

A1: Signal overlapping in the 1D ¹H NMR spectrum of complex molecules like this compound is a common issue. Here’s a recommended workflow to address this:

  • Optimize Sample Preparation: Ensure your sample is free of impurities and residual solvents, which can introduce extraneous peaks and broaden signals.

  • Vary the Solvent: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to acetone-d₆ or DMSO-d₆) can induce differential chemical shifts, potentially resolving overlapping signals.

  • Temperature Variation: Acquiring spectra at different temperatures can help resolve signals from conformers that may be in exchange at room temperature.

  • Utilize Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase spectral dispersion and can help separate crowded signals.

  • Employ 2D NMR Techniques: If signal overlap persists, 2D NMR experiments are essential for unambiguous assignment.

Q2: Which 2D NMR experiments are most useful for the complete signal assignment of this compound?

A2: A combination of 2D NMR experiments is typically required for the complete and unambiguous assignment of all proton and carbon signals in this compound. The following experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs. This is crucial for assigning protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems and assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the relative stereochemistry of the molecule.

Q3: I am having trouble assigning the quaternary carbon signals in the ¹³C NMR spectrum of this compound. How can I overcome this?

A3: Quaternary carbons do not have directly attached protons, making their assignment challenging with standard techniques like HSQC. The HMBC experiment is the primary tool for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon . By piecing together multiple HMBC correlations from well-assigned protons, you can confidently assign the quaternary signals.

Q4: The chemical shifts in my experimental spectrum of this compound do not exactly match the literature values. What could be the reason for this discrepancy?

A4: Minor variations in chemical shifts compared to literature data are common and can be attributed to several factors:

  • Solvent Effects: Different NMR solvents can cause slight changes in chemical shifts.

  • Concentration: Sample concentration can influence chemical shifts due to intermolecular interactions.

  • Temperature: As mentioned, temperature can affect conformational equilibria and thus the observed chemical shifts.

  • pH: For molecules with ionizable groups, the pH of the sample can significantly impact the chemical shifts.

  • Instrumental Differences: Minor variations can occur between different NMR spectrometers.

It is important to compare the overall pattern of the spectra and the coupling constants, which are generally less sensitive to these factors than chemical shifts.

Data Presentation

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound (also known as Notoamide R). These values can serve as a reference for signal assignment.[1][2]

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
2166.4-
5169.8-
655.04.12 (dd, 10.0, 4.0)
737.02.25 (m), 2.05 (m)
824.51.95 (m)
959.83.65 (m)
11138.2-
12123.57.35 (d, 8.0)
13124.07.05 (t, 8.0)
14119.07.00 (t, 8.0)
15128.07.50 (d, 8.0)
16109.8-
17175.2-
18132.55.20 (t, 7.0)
1922.01.90 (m)
20121.55.10 (d, 7.0)
2125.71.75 (s)
2217.81.65 (s)
2365.0-
2428.51.45 (s)
2528.51.40 (s)
NH-10.8 (s)
NH-8.2 (s)

Note: Chemical shifts are reported in ppm and were recorded in methanol-d₄. The numbering of the atoms may vary in different publications; refer to the cited literature for the specific numbering scheme.

Experimental Protocols

General NMR Sample Preparation:

  • Weigh approximately 1-5 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Filter the sample through a small plug of glass wool into the NMR tube to remove any particulate matter.

Standard 1D and 2D NMR Data Acquisition:

The following is a general protocol for acquiring a standard set of NMR experiments on a Bruker spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A spectral width of 200-220 ppm is typically sufficient.

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment.

  • HSQC: Acquire a gradient-enhanced HSQC experiment with sensitivity enhancement.

  • HMBC: Acquire a gradient-enhanced HMBC experiment. Optimize the long-range coupling delay (typically 60-100 ms) to observe correlations to quaternary carbons.

  • NOESY/ROESY: Acquire a NOESY or ROESY experiment with an appropriate mixing time (typically 300-800 ms for NOESY) to observe through-space correlations.

Mandatory Visualization

The following diagrams illustrate the troubleshooting workflow and the logical relationships in NMR signal assignment for this compound.

troubleshooting_workflow start Start: Complex 1D ¹H NMR Spectrum optimize_sample Optimize Sample (Purity, Concentration) start->optimize_sample change_solvent Change NMR Solvent (e.g., Acetone-d₆, DMSO-d₆) optimize_sample->change_solvent vary_temp Vary Temperature change_solvent->vary_temp higher_field Use Higher Field NMR vary_temp->higher_field run_2d_nmr Acquire 2D NMR Spectra higher_field->run_2d_nmr cosy COSY (¹H-¹H Connectivity) run_2d_nmr->cosy Yes hsqc HSQC (¹H-¹³C Direct Correlation) run_2d_nmr->hsqc Yes hmbc HMBC (¹H-¹³C Long-Range Correlation) run_2d_nmr->hmbc Yes noesy_roesy NOESY/ROESY (Spatial Proximity) run_2d_nmr->noesy_roesy Yes assign_protons Assign Proton Signals cosy->assign_protons hsqc->assign_protons assign_carbons Assign Carbon Signals hsqc->assign_carbons assign_quaternary Assign Quaternary Carbons hmbc->assign_quaternary stereochemistry Determine Relative Stereochemistry noesy_roesy->stereochemistry assign_protons->assign_carbons assign_carbons->assign_quaternary assign_quaternary->stereochemistry complete_assignment Complete Signal Assignment stereochemistry->complete_assignment

Caption: Troubleshooting workflow for this compound NMR signal assignment.

signal_assignment_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Information H1_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment C13_NMR ¹³C NMR (Chemical Shift) Carbon_Assignment Carbon Assignments C13_NMR->Carbon_Assignment COSY COSY COSY->Proton_Assignment ¹H-¹H Correlations HSQC HSQC HSQC->Proton_Assignment HSQC->Carbon_Assignment ¹H-¹³C Direct Correlations HMBC HMBC HMBC->Carbon_Assignment Connectivity Molecular Connectivity HMBC->Connectivity ¹H-¹³C Long-Range Correlations NOESY NOESY/ROESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Through-Space Correlations Proton_Assignment->Connectivity Proton_Assignment->Stereochemistry Carbon_Assignment->Connectivity

Caption: Logical relationships in NMR-based structure elucidation of this compound.

References

Brevianamide R Scale-Up Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Brevianamide R and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem Potential Causes Troubleshooting Steps
Low Yield of Final Product - Suboptimal reaction conditions (temperature, concentration, catalyst).- Degradation of intermediates or final product.- Incomplete reactions.- Inefficient purification methods.- Optimize Reaction Conditions: Systematically vary parameters such as temperature, solvent, and catalyst loading to find the optimal conditions for the key bond-forming reactions. For instance, in related syntheses, the choice of base (e.g., aqueous LiOH vs. methanolic KOH) has been shown to affect reaction outcomes.[1]- Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal reaction time, avoiding prolonged reaction times that can lead to degradation.- Inert Atmosphere: For sensitive intermediates, ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.- Purification Strategy: Evaluate different purification methods. While chromatography is common in lab-scale synthesis, for scale-up, consider crystallization or trituration, which can be more efficient and scalable.[2]
Poor Diastereoselectivity (e.g., formation of Brevianamide S) - Incorrect choice of catalyst or reaction conditions.- Thermodynamic vs. kinetic control issues.- Instability of the desired diastereomer.- Solvent and Base Selection: The diastereomeric ratio can be highly dependent on the reaction conditions. For example, in the synthesis of Brevianamide A, the diastereomeric ratio was significantly influenced by the base used.[3]- Temperature Control: Running the reaction at lower temperatures may favor the formation of the kinetic product, potentially leading to higher diastereoselectivity.- Chiral Auxiliaries/Catalysts: If applicable to the specific synthetic route for this compound, consider the use of chiral auxiliaries or catalysts to control stereochemistry.
Instability of Key Intermediates - Sensitivity to air or moisture.- Thermal instability.- Unfavorable reaction equilibria.- Use of Protective Groups: Introduce protecting groups for sensitive functionalities that can be removed in a later step.- One-Pot Procedures: Develop one-pot reaction sequences to avoid the isolation of unstable intermediates.[4]- Control of pH and Temperature: Carefully control the pH and temperature during workup and purification to prevent decomposition. Some intermediates are known to be unstable towards fragmentation or rearrangement under certain conditions.[3]
Difficulty in Purification - Similar polarity of the product and impurities.- Amorphous or oily nature of the product.- Thermal instability during distillation or chromatography.- Recrystallization: Experiment with various solvent systems to induce crystallization of the final product, which is an effective method for purification and can provide the desired polymorph.[5]- Trituration: For non-crystalline solids, trituration with a suitable solvent can effectively remove impurities.[2]- Chromatography Optimization: If chromatography is necessary, screen different stationary and mobile phases to achieve better separation. For large-scale purification, consider flash chromatography or medium pressure liquid chromatography (MPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the scale-up synthesis of Brevianamides?

A1: The most critical steps typically involve the construction of the bicyclo[2.2.2]diazaoctane core and the control of stereochemistry at the spiro-indoxyl center.[1] The intramolecular Diels-Alder reaction is a key transformation that often determines the overall yield and diastereoselectivity.[3][6] Careful optimization of this step is crucial for a successful scale-up.

Q2: How can the formation of the undesired diastereomer be minimized?

A2: Minimizing the formation of the undesired diastereomer often involves fine-tuning the reaction conditions of the key cyclization step. Factors such as the choice of solvent, base, and reaction temperature can significantly influence the diastereomeric ratio.[1][3] For example, in the synthesis of Brevianamide A, specific basic conditions were found to favor the desired diastereomer.[3]

Q3: Are there any biomimetic approaches to the synthesis of Brevianamides that are amenable to scale-up?

A3: Yes, several total syntheses have been inspired by proposed biosynthetic pathways.[3][7] These biomimetic strategies often involve cascade reactions that can efficiently construct the complex core structure in a single step, which can be advantageous for scale-up by reducing the number of synthetic operations.[3]

Q4: What are the common analytical techniques used to monitor the progress of Brevianamide synthesis?

A4: The progress of the synthesis is typically monitored using a combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.

Experimental Protocols

Key Experiment: Biomimetic Cascade Transformation to Brevianamide Core

This protocol is a generalized representation based on published syntheses and should be adapted and optimized for the specific this compound target.

  • Preparation of the Precursor: The synthesis begins with the preparation of the key linear precursor, often a dehydro-deoxybrevianamide E derivative. This can be achieved through a multi-step sequence starting from commercially available amino acids.[3]

  • Cascade Reaction:

    • Dissolve the precursor in a suitable solvent (e.g., a mixture of an organic solvent and water).

    • Add a base (e.g., LiOH or KOH) to initiate the cascade reaction, which may involve a ring opening, semi-pinacol rearrangement, tautomerization, and an intramolecular Diels-Alder cyclization.[3]

    • Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, neutralize the mixture with a suitable acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or trituration to obtain the desired Brevianamide.[2][8]

Visualizations

Signaling Pathways and Experimental Workflows

Brevianamide_Synthesis_Workflow A Starting Materials (e.g., Tryptophan derivative) B Linear Precursor Synthesis (Multi-step) A->B C Key Intermediate (Dehydro-deoxybrevianamide E analog) B->C D Biomimetic Cascade Reaction (Base-mediated) C->D E Crude Product Mixture (this compound and diastereomers) D->E F Purification (Chromatography/Crystallization) E->F G Pure this compound F->G Troubleshooting_Logic start Low Yield or Purity? check_conditions Verify Reaction Conditions (Temp, Solvent, Reagents) start->check_conditions Yes check_purity Analyze Starting Material Purity start->check_purity No, but... optimize_reaction Optimize Reaction Parameters check_conditions->optimize_reaction check_workup Evaluate Workup & Purification check_conditions->check_workup check_purity->optimize_reaction success Problem Resolved optimize_reaction->success change_purification Modify Purification Method (e.g., Recrystallization) check_workup->change_purification change_purification->success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Brevianamides

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the bioactivity of Brevianamide A reveals its potential as an insecticidal and cytotoxic agent, standing in contrast to its diastereomer, Brevianamide B, for which no biological activity has been reported. This guide provides a comparative overview of the known biological effects of Brevianamide A and other brevianamide analogs, supported by available experimental data and methodologies.

Initially, it is important to clarify that "Brevianamide R" is not a recognized compound in the current scientific literature. It is presumed that the intended comparison was between the well-studied Brevianamide A and its closely related diastereomer, Brevianamide B. This guide will focus on this comparison, with additional context provided by other members of the brevianamide family, such as Brevianamide F and S, which exhibit distinct biological profiles.

Overview of Biological Activities

Brevianamide A has demonstrated notable insecticidal and antifeedant properties.[1] Conversely, it has also been shown to induce cytotoxicity in mammalian lung cells and trigger an inflammatory response.[2] In stark contrast, its diastereomer, Brevianamide B, is consistently cited in the literature as having no reported biological activity.[1][3][4] This significant difference in bioactivity underscores the importance of stereochemistry in the interaction of these molecules with biological systems.

Other brevianamides exhibit unique biological effects. Brevianamide F has been identified as an antithrombotic agent that modulates the MAPK signaling pathway, while Brevianamide S possesses selective antibacterial properties. These distinct activities highlight the diverse therapeutic potential within this class of fungal metabolites.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the biological activities of various brevianamides.

CompoundBiological ActivityTarget Organism/Cell LineQuantitative Data
Brevianamide A AntifeedantSpodoptera frugiperda (Fall armyworm), Heliothis virescens (Tobacco budworm)Potent antifeedant at 1000 ppm and 100 ppm
CytotoxicityMammalian lung cellsSpecific IC50 values not available in the reviewed literature.
Inflammatory ResponseMammalian lung cellsInduces the release of TNF-α, MIP-2, and IL-6.
Brevianamide B --No reported biological activity.[1][3][4]
Brevianamide F AntithromboticZebrafish modelSignificantly increases caudal artery blood flow velocity.
Brevianamide S AntibacterialBacille Calmette-Guérin (BCG)Exhibits selective activity.

Experimental Protocols

Brevianamide A: Antifeedant Activity Assay

The antifeedant properties of Brevianamide A were evaluated against the insect pests Spodoptera frugiperda and Heliothis virescens.[1]

  • Assay Type: Leaf disc bioassay (specific choice or no-choice test details not fully available in the reviewed literature).[5]

  • Test Substance Preparation: Brevianamide A was incorporated into an artificial diet or applied to leaf surfaces at concentrations of 100 ppm and 1000 ppm.

  • Procedure: Larvae of the target insect species were presented with the treated food source. The amount of food consumed over a specific period was measured and compared to a control group that received an untreated food source.

  • Quantification: The antifeedant effect was determined by comparing the consumption in the treated group to the control group. A significant reduction in consumption in the treated group indicates antifeedant activity.

Brevianamide A: Cytotoxicity and Inflammatory Response in Lung Cells

The cytotoxic and inflammatory effects of Brevianamide A were observed in mammalian lung cells.

  • Cell Line: Specific mammalian lung cell line not detailed in the reviewed literature.

  • Treatment: Cells were exposed to various concentrations of Brevianamide A.

  • Cytotoxicity Assay: The specific method for assessing cell viability (e.g., MTT, crystal violet assay) is not specified in the reviewed literature. The general procedure involves treating cells with the compound for a set duration and then measuring the percentage of viable cells relative to an untreated control.

  • Inflammatory Marker Analysis: To measure the inflammatory response, the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6) in the cell culture supernatant were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). An increase in these cytokines indicates an inflammatory response.[2]

Brevianamide F: Antithrombotic Activity in Zebrafish

The antithrombotic activity of Brevianamide F was assessed using a zebrafish model.

  • Animal Model: Zebrafish larvae.

  • Thrombosis Induction: Thrombosis was induced in the zebrafish larvae.

  • Treatment: One group of zebrafish was treated with Brevianamide F, while a control group was not.

  • Evaluation: The blood flow velocity in the caudal artery of the zebrafish was measured.

  • Quantification: A significant increase in blood flow velocity in the Brevianamide F-treated group compared to the control group indicated antithrombotic activity.

Signaling Pathways

Brevianamide F: MAPK Signaling Pathway in Antithrombosis

Brevianamide F exerts its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This pathway is crucial in regulating cellular processes, including platelet activation, which is a key event in thrombosis. By modulating this pathway, Brevianamide F can inhibit platelet aggregation and reduce thrombus formation.

Brevianamide_F_MAPK_Pathway cluster_extracellular Extracellular cluster_cell Platelet Thrombotic_Stimuli Thrombotic Stimuli MAPK_Pathway MAPK Signaling Pathway Thrombotic_Stimuli->MAPK_Pathway Brevianamide_F Brevianamide F Brevianamide_F->MAPK_Pathway Inhibits Platelet_Activation Platelet Activation & Aggregation MAPK_Pathway->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis

Caption: Brevianamide F inhibits the MAPK signaling pathway to reduce platelet activation and thrombosis.

Brevianamide A: Inflammatory Response in Lung Cells

Brevianamide A has been shown to induce an inflammatory response in lung cells, characterized by the release of pro-inflammatory cytokines.[2] While the precise upstream signaling pathways have not been fully elucidated in the reviewed literature, the production of these cytokines often involves the activation of transcription factors like NF-κB, which is a central regulator of inflammation.

Brevianamide_A_Inflammation_Workflow Brevianamide_A Brevianamide A Lung_Cell Lung Cell Brevianamide_A->Lung_Cell Exposure Signaling_Pathway Intracellular Signaling (e.g., NF-κB activation - Putative) Lung_Cell->Signaling_Pathway Cytokine_Release Release of Pro-inflammatory Cytokines (TNF-α, MIP-2, IL-6) Signaling_Pathway->Cytokine_Release Inflammation Inflammatory Response Cytokine_Release->Inflammation

Caption: Brevianamide A exposure to lung cells leads to an inflammatory response.

References

A Comparative Analysis of Brevianamide Congeners: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various brevianamide congeners, a class of indole alkaloids produced by Penicillium and Aspergillus fungi. The information presented herein is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents and research tools. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activities

The following table summarizes the reported biological activities of several brevianamide congeners. It is important to note that the data has been collated from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Brevianamide CongenerBiological ActivityTarget/AssayResult
Brevianamide A InsecticidalSpodoptera frugiperda (Fall armyworm) larvaePotent antifeedant at 100 and 1000 ppm
InsecticidalHeliothis virescens (Tobacco budworm) larvaePotent antifeedant at 1000 ppm
Brevianamide F AntithromboticArachidonic acid-induced thrombosis in zebrafishSignificant antithrombotic effect
CytotoxicityHeLa (Cervical cancer) cell lineIC50 > 200 µM
AntibacterialStaphylococcus aureusModerate activity
AntifungalCandida albicansNo significant activity
Brevianamide S AntitubercularMycobacterium bovis BCGMIC = 6.25 µg/mL[1]
Brevianamides K, N, T, U, V, and Deoxybrevianamide E Antibacterial/AntifungalS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicansNo significant activity

Experimental Protocols

Antitubercular Activity of Brevianamide S (MIC Determination)

This protocol is based on the methodology used to determine the Minimum Inhibitory Concentration (MIC) of brevianamide S against Mycobacterium bovis BCG.

Objective: To determine the lowest concentration of brevianamide S that inhibits the visible growth of M. bovis BCG.

Materials:

  • Brevianamide S

  • Mycobacterium bovis BCG strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Brevianamide S Stock Solution: Dissolve brevianamide S in a suitable solvent (e.g., DMSO) to a known concentration.

  • Bacterial Inoculum Preparation: Culture M. bovis BCG in supplemented Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.

  • Serial Dilution: Perform a two-fold serial dilution of the brevianamide S stock solution in the 96-well plates using the supplemented Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the different concentrations of brevianamide S. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of brevianamide S at which no visible growth of M. bovis BCG is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antithrombotic Activity of Brevianamide F in a Zebrafish Model

This protocol outlines the experimental procedure to evaluate the antithrombotic effect of brevianamide F using an arachidonic acid (AA)-induced thrombosis model in zebrafish larvae.[2][3][4]

Objective: To assess the ability of brevianamide F to prevent or reduce thrombus formation in a chemically-induced zebrafish thrombosis model.

Materials:

  • Brevianamide F

  • Wild-type zebrafish larvae (3 days post-fertilization)

  • Arachidonic acid (AA)

  • O-dianisidine stain

  • Stereomicroscope with a camera

Procedure:

  • Acclimatization: Acclimatize zebrafish larvae in fresh embryo medium.

  • Drug Treatment: Expose the larvae to different concentrations of brevianamide F for a predefined period (e.g., 1 hour). A control group with no treatment and a vehicle control group should be included.

  • Thrombosis Induction: After the drug treatment, induce thrombosis by exposing the larvae to a solution of arachidonic acid.

  • Staining and Observation: Following the induction period, stain the larvae with O-dianisidine to visualize red blood cells. Observe and image the heart and caudal vein of the zebrafish larvae under a stereomicroscope to assess the extent of thrombus formation.

  • Data Analysis: Quantify the antithrombotic effect by measuring the area of erythrocyte aggregation in the caudal vein and the staining intensity in the heart. A reduction in thrombus size or prevention of its formation compared to the AA-treated control group indicates antithrombotic activity.

Mandatory Visualization

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Thrombotic Stimuli (e.g., Arachidonic Acid) Thrombotic Stimuli (e.g., Arachidonic Acid) Receptor Receptor Thrombotic Stimuli (e.g., Arachidonic Acid)->Receptor MAP3K MAP3K Receptor->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAP2K->MAPK (p38, ERK, JNK) phosphorylates Platelet Activation Platelet Activation MAPK (p38, ERK, JNK)->Platelet Activation Brevianamide F Brevianamide F Brevianamide F->MAPK (p38, ERK, JNK) inhibits Thrombosis Thrombosis Platelet Activation->Thrombosis

Caption: MAPK signaling pathway in thrombosis and the inhibitory effect of Brevianamide F.

Experimental Workflow Diagram

Zebrafish_Antithrombotic_Assay cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_induction Thrombosis Induction cluster_analysis Analysis A Zebrafish Larvae (3 dpf) B1 Control (no treatment) A->B1 B2 Vehicle Control A->B2 B3 Brevianamide F (various conc.) A->B3 C Expose to Arachidonic Acid B1->C B2->C B3->C D Stain with O-dianisidine C->D E Microscopic Observation (Heart & Caudal Vein) D->E F Quantify Thrombus Area E->F

Caption: Workflow for the zebrafish antithrombotic assay.

References

A Comparative Guide to the Structure-Activity Relationships of Brevianamide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An important note on Brevianamide R: Initial searches for "this compound" did not yield specific information on a compound with this designation within the publicly available scientific literature. Therefore, this guide will focus on the broader family of brevianamide alkaloids, for which structure-activity relationship (SAR) data are available.

The brevianamide alkaloids are a class of fungal secondary metabolites characterized by a core bicyclodiazaoctane ring system. These compounds have garnered significant interest due to their diverse and potent biological activities, which include insecticidal, cytotoxic, and antitubercular effects. This guide provides a comparative analysis of the SAR studies of various brevianamide analogs, with a focus on their cytotoxic, antitubercular, and insecticidal properties.

Cytotoxic Activity of Brevianamide F Analogs

Recent studies have demonstrated that synthetic modification of the brevianamide scaffold can lead to the development of potent cytotoxic agents. Specifically, the C2-arylation of brevianamide F has been shown to convert a mildly antibiotic and antifungal compound into novel antitumor agents.

The introduction of an aryl group at the C2 position of the indole nucleus of brevianamide F is a key structural modification for inducing cytotoxicity. While the parent compound, brevianamide F, is largely inactive against cancer cell lines (IC50 > 200 µM), its C2-arylated derivatives exhibit significant antiproliferative activity. For instance, certain substituted phenyl analogs show marked cytotoxicity, particularly against HeLa cells.

The following table summarizes the cytotoxic activity (IC50 in µM) of selected C2-arylated brevianamide F analogs against a panel of human cancer cell lines.

CompoundR Group (Substitution on Phenyl Ring)A-549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HT-29 (Colon Carcinoma) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
Brevianamide F H>200>200>200>200
4a 4-OMe>10085 ± 9>100>100
4c 4-Cl65 ± 726 ± 4>10080 ± 11
4d 4-F78 ± 1052 ± 9>10095 ± 12

Data sourced from a study on postsynthetically modified Trp-based diketopiperazines.

Cytotoxicity Assay: The cytotoxic activity of the brevianamide F analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (A-549, HeLa, HT-29, and MCF7) were seeded in 96-well plates and incubated with various concentrations of the test compounds for 48 hours. Following incubation, the MTT reagent was added, and the resulting formazan crystals were solubilized. The absorbance was measured at a specific wavelength to determine cell viability, and the IC50 values were calculated as the concentration of the compound that inhibits 50% of cell growth.

SAR_Cytotoxicity cluster_0 Brevianamide F Core cluster_1 Modifications cluster_2 Resulting Activity Brevianamide_F Brevianamide F C2_Arylation C2-Arylation Brevianamide_F->C2_Arylation No_Activity Low to No Cytotoxicity (IC50 > 200 µM) Brevianamide_F->No_Activity Intrinsic Activity Cytotoxicity Enhanced Cytotoxicity (e.g., against HeLa cells) C2_Arylation->Cytotoxicity Leads to

Caption: Logical flow of SAR for Brevianamide F cytotoxicity.

Antitubercular Activity of Brevianamide S

Brevianamide S stands out within the family due to its unique dimeric structure and its selective activity against Bacille Calmette-Guérin (BCG), a commonly used surrogate for Mycobacterium tuberculosis.

The proline-proline linkage in the dimeric structure of brevianamide S is a significant departure from the more common tryptophan-tryptophan linkages in other diketopiperazine dimers. This unique structural feature is thought to be responsible for its selective antitubercular activity. Brevianamide S exhibited an MIC of 6.25 µg/mL against BCG, while showing no significant activity against other gram-positive and gram-negative bacteria, suggesting a novel mechanism of action. The development of a total synthesis for brevianamide S has paved the way for future SAR studies to explore this potential new class of antitubercular agents.

Antitubercular Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) of brevianamide S against Bacille Calmette-Guérin (BCG) was determined using a microplate-based assay. A serial dilution of the compound was prepared in a 96-well plate containing a liquid culture of BCG. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Antitubercular_Workflow Start Start Compound_Prep Prepare serial dilutions of Brevianamide S Start->Compound_Prep Inoculation Inoculate 96-well plates with BCG culture Compound_Prep->Inoculation Incubation Incubate plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Result MIC = 6.25 µg/mL MIC_Determination->Result

Caption: Workflow for MIC determination of Brevianamide S.

Insecticidal Activity of Brevianamide A

Brevianamide A has been reported to possess potent antifeedant activity against the larvae of agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).

A key SAR finding within the brevianamide family is the difference in activity between the diastereomers, brevianamide A and brevianamide B. While brevianamide A is a potent insecticidal agent, brevianamide B has no reported biological activity. This highlights the critical importance of the stereochemistry of the bicyclodiazaoctane core for this particular biological effect.

Antifeedant Bioassay: The antifeedant activity of brevianamide A is typically evaluated using a diet-based bioassay. Artificial diet is prepared and incorporated with different concentrations of the test compound. Larvae of the target insect species are placed on the treated diet and their feeding behavior and mortality are observed over a period of time. The effectiveness of the compound is often measured by the amount of diet consumed compared to a control group and by larval mortality rates.

Insecticidal_Pathway Brevianamide_A Brevianamide A Target_Receptor Pest Target Receptor (e.g., in gustatory system) Brevianamide_A->Target_Receptor Binds to Feeding_Inhibition Inhibition of Feeding Behavior Target_Receptor->Feeding_Inhibition Triggers Starvation_Mortality Larval Starvation and/or Mortality Feeding_Inhibition->Starvation_Mortality Leads to

Caption: Postulated pathway for Brevianamide A's antifeedant activity.

Conclusion

The brevianamide alkaloids represent a versatile scaffold for the development of new therapeutic agents and agrochemicals. The structure-activity relationship studies, though still in their early stages for some activities, have revealed key structural features that govern their biological effects. The C2-arylation of brevianamide F is crucial for its cytotoxic properties, the unique dimeric structure of brevianamide S confers selective antitubercular activity, and the specific stereochemistry of brevianamide A is essential for its insecticidal action. Further synthesis and biological evaluation of a wider range of analogs are warranted

Unraveling the Brevianamide Biosynthetic Puzzle: A Comparative Guide to Pathway Validation

Author: BenchChem Technical Support Team. Date: November 2025

A note on Brevianamide R: Initial literature searches did not yield specific information on a compound designated as "this compound." The brevianamide family of fungal alkaloids has been extensively studied, with major congeners identified as brevianamides A, B, X, and Y. It is possible that "this compound" is an uncharacterized, minor metabolite or a misnomer. This guide will, therefore, focus on the well-documented biosynthetic pathways of the known major brevianamides, as the biosynthetic logic is likely conserved for any related undiscovered compounds.

Introduction to Brevianamide Biosynthesis

The brevianamides are a fascinating class of indole alkaloids produced by Penicillium and Aspergillus fungi. Their complex, cage-like bicyclo[2.2.2]diazaoctane core has made them challenging targets for chemical synthesis and has spurred significant research into their biosynthesis. Understanding the biosynthetic pathway is crucial for developing novel biocatalytic production methods and for the discovery of new bioactive analogues. This guide provides a comparative overview of the currently accepted biosynthetic pathway for the brevianamide family, supported by experimental data from key validation studies.

The Proposed Biosynthetic Pathway: A Modern Perspective

Early hypotheses for brevianamide biosynthesis have been refined over the years, with recent studies converging on a modified pathway that is strongly supported by biomimetic total synthesis. The key features of this proposed pathway involve an initial formation of a diketopiperazine from L-tryptophan and L-proline, followed by a series of enzymatic transformations, culminating in a crucial intramolecular Diels-Alder reaction.

A pivotal intermediate in this pathway is (+)-dehydrodeoxybrevianamide E. The timing of the oxidation of the indole ring and the subsequent Diels-Alder cyclization has been a central point of investigation. The currently favored model suggests a late-stage, substrate-controlled Diels-Alder reaction.[1] This contrasts with earlier proposals that invoked a Diels-Alderase enzyme to control the stereochemistry of the reaction.[2]

Key Intermediates and Enzymatic Steps:

  • Diketopiperazine Formation: The pathway begins with the formation of the diketopiperazine, brevianamide F, from L-tryptophan and L-proline, catalyzed by a non-ribosomal peptide synthetase (NRPS).[1]

  • Prenylation: A prenyltransferase then attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F to yield deoxybrevianamide E.[1]

  • Oxidation and Cyclization: A flavin-dependent monooxygenase (FMO) is proposed to catalyze the epoxidation of the indole ring, leading to the formation of (+)-dehydrodeoxybrevianamide E.[1][3]

  • Key Branch Point - Formation of Dehydrobrevianamide E: Further oxidation leads to the formation of dehydrobrevianamide E, a critical precursor for the final skeletal rearrangement.[3]

  • Spontaneous Cascade and Intramolecular Diels-Alder Reaction: Treatment of dehydrobrevianamide E with a base initiates a cascade of reactions, including a retro-5-exo-trig ring opening, a semi-pinacol rearrangement, and tautomerization, to form an unstable azadiene intermediate. This intermediate then undergoes a spontaneous intramolecular [4+2] cycloaddition (Diels-Alder reaction) to furnish the characteristic bicyclo[2.2.2]diazaoctane core of brevianamides A and B.[3][4] The high diastereoselectivity of this reaction in biomimetic syntheses strongly suggests that it is substrate-controlled rather than enzyme-catalyzed.[3]

Alternative Biosynthetic Considerations

While the late-stage, spontaneous Diels-Alder reaction is well-supported, the potential role of enzymes in catalyzing or guiding this crucial step in vivo cannot be entirely ruled out. Some studies have proposed the involvement of a "pina-cyclase" enzyme that could facilitate the semi-pinacol rearrangement and subsequent cyclization.[2] The biosynthesis of the related brevianamides X and Y, which possess a spiro-oxindole core, is thought to diverge from this main pathway, likely involving a different rearrangement of a common intermediate.[5]

Quantitative Data from Validation Studies

The validation of the proposed biosynthetic pathway for the brevianamides has been significantly advanced by total synthesis and engineered biosynthesis efforts. The following table summarizes key quantitative data from these studies.

Parameter Value Experimental System Significance Reference(s)
Overall Yield of (+)-Brevianamide A 7.2% (7 steps)Total SynthesisDemonstrates the efficiency of the biomimetic synthetic route.[3][6]
Diastereomeric Ratio (Brevianamide A:B) 93:7Biomimetic Synthesis (in vitro)This ratio closely mimics that found in the natural producing fungus (~90:10), supporting a spontaneous, substrate-controlled Diels-Alder reaction.[3]
Diastereomeric Ratio (Brevianamide A:B) 92:8Engineered E. coli Pathway (ex vivo reaction)Further validates the inherent diastereoselectivity of the final cascade reaction.[7]
Titer of (-)-Dehydrobrevianamide E 5.3 mg/LEngineered E. coli PathwayDemonstrates the feasibility of producing key pathway intermediates in a heterologous host.[7][8]
Improved Titer of (-)-Dehydrobrevianamide E 20.6 mg/LEngineered E. coli Pathway (with enhanced NADPH)Shows the potential for optimizing production through metabolic engineering.[8]
Yield of Brevianamides A and B from (-)-Dehydrobrevianamide E 46%Engineered E. coli Pathway (ex vivo reaction)Quantifies the efficiency of the final biomimetic conversion step.[7]

Experimental Protocols for Key Validation Experiments

Detailed experimental procedures are crucial for researchers aiming to replicate or build upon these findings. Below are summaries of key experimental protocols. For complete details, please refer to the supplementary information of the cited publications.

Biomimetic Total Synthesis of (+)-Brevianamide A

This protocol, adapted from the work of Lawrence and colleagues, describes the final steps of the total synthesis that validate the proposed biosynthetic cascade.[3]

  • Step 1: Oxidation of (+)-Dehydrodeoxybrevianamide E: To a solution of (+)-dehydrodeoxybrevianamide E in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) is added at low temperature (e.g., -78 °C). The reaction is carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product, dehydrobrevianamide E, is purified by column chromatography.

  • Step 2: Base-mediated Cascade and Diels-Alder Reaction: The purified dehydrobrevianamide E is dissolved in an aqueous solvent mixture (e.g., water/tetrahydrofuran). A base, such as lithium hydroxide (LiOH), is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by HPLC. Upon completion, the reaction mixture is neutralized, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting residue, containing a mixture of brevianamides A and B, is purified by preparative HPLC or recrystallization to isolate pure (+)-brevianamide A.

  • Step 3: Determination of Diastereomeric Ratio: The diastereomeric ratio of brevianamide A to B in the crude reaction mixture is determined by analytical HPLC or by proton nuclear magnetic resonance (¹H NMR) spectroscopy, comparing the integration of characteristic signals for each diastereomer.[3]

Engineered Biosynthesis of Brevianamide Precursors in E. coli

This protocol is based on the work of Sherman and colleagues, who engineered E. coli to produce key brevianamide intermediates.[7][8]

  • Step 1: Gene Cluster Assembly and Host Strain Engineering: The biosynthetic genes, including a cyclodipeptide synthase, a cyclodipeptide oxidase, a prenyltransferase, and a flavin-dependent monooxygenase, are cloned into suitable expression vectors. These constructs are then transformed into an appropriate E. coli host strain. For improved production, metabolic engineering strategies, such as knocking out genes to increase the pool of cofactors like NADPH, may be employed.

  • Step 2: Fermentation and Induction: The engineered E. coli strain is cultured in a suitable fermentation medium. Gene expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), at a specific point in the growth phase. The culture is then incubated for a defined period to allow for the production of the target intermediate (e.g., (-)-dehydrobrevianamide E).

  • Step 3: Extraction and Purification of the Intermediate: After fermentation, the cells are harvested, and the target intermediate is extracted from the culture broth and/or the cell pellet using an appropriate solvent. The extracted compound is then purified using chromatographic techniques such as solid-phase extraction and HPLC.

  • Step 4: In Vitro Conversion to Brevianamides A and B: The purified intermediate, (-)-dehydrobrevianamide E, is then subjected to the base-mediated cascade reaction as described in the biomimetic synthesis protocol to produce brevianamides A and B.

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the relationships between the different components of the biosynthetic pathway and the experimental approaches used for its validation, the following diagrams were generated using Graphviz.

Brevianamide Biosynthetic Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F NRPS L-Proline L-Proline L-Proline->Brevianamide F Deoxybrevianamide E Deoxybrevianamide E Brevianamide F->Deoxybrevianamide E Prenyltransferase Dehydrodeoxybrevianamide E Dehydrodeoxybrevianamide E Deoxybrevianamide E->Dehydrodeoxybrevianamide E FMO Dehydrobrevianamide E Dehydrobrevianamide E Dehydrodeoxybrevianamide E->Dehydrobrevianamide E Oxidation Azadiene Intermediate Azadiene Intermediate Dehydrobrevianamide E->Azadiene Intermediate Base-mediated cascade Brevianamide A Brevianamide A Azadiene Intermediate->Brevianamide A Spontaneous Diels-Alder (major) Brevianamide B Brevianamide B Azadiene Intermediate->Brevianamide B Spontaneous Diels-Alder (minor)

Caption: Proposed biosynthetic pathway of brevianamides A and B.

Experimental Workflow cluster_validation Pathway Validation Workflow Hypothesized Pathway Hypothesized Pathway Biomimetic Total Synthesis Biomimetic Total Synthesis Hypothesized Pathway->Biomimetic Total Synthesis Engineered Biosynthesis Engineered Biosynthesis Hypothesized Pathway->Engineered Biosynthesis Comparison with Natural Product Profile Comparison with Natural Product Profile Biomimetic Total Synthesis->Comparison with Natural Product Profile Isolation and Characterization of Intermediates Isolation and Characterization of Intermediates Engineered Biosynthesis->Isolation and Characterization of Intermediates In Vitro Enzyme Assays In Vitro Enzyme Assays Engineered Biosynthesis->In Vitro Enzyme Assays Isolation and Characterization of Intermediates->Comparison with Natural Product Profile In Vitro Enzyme Assays->Comparison with Natural Product Profile Validated Pathway Validated Pathway Comparison with Natural Product Profile->Validated Pathway

Caption: Experimental workflow for validating the brevianamide biosynthetic pathway.

References

Unveiling the Molecular Targets of Brevianamide R: A Comparative Guide to Identification and Validation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

While the natural product Brevianamide R holds interest within the scientific community, its specific protein targets remain to be definitively identified. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established experimental strategies for the identification and validation of protein targets for bioactive small molecules like this compound. Furthermore, it offers a comparative look at the known biological activities of various members of the brevianamide alkaloid family.

Comparative Biological Activities of Brevianamide Alkaloids

The brevianamide family of fungal metabolites, belonging to the diketopiperazine class of alkaloids, exhibits a range of biological activities.[1] Although the direct molecular targets are largely uncharacterized, preliminary studies have revealed diverse phenotypic effects, suggesting interactions with various cellular pathways. A summary of the reported biological activities for selected brevianamide analogues is presented below.

Brevianamide AnalogueReported Biological ActivityReference(s)
Brevianamide A Insecticidal and antifeedant properties against larvae of Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).[2]
Brevianamide S Selective antitubercular activity against Mycobacterium bovis BCG (Bacille Calmette-Guérin), a surrogate for Mycobacterium tuberculosis.[3][3]
Glionitrin Effective against methicillin-resistant Staphylococcus aureus (MRSA) and several human cancer cell lines in vitro.[1]

Methodologies for Protein Target Identification

The identification of a bioactive compound's protein target(s) is a critical step in understanding its mechanism of action and potential for therapeutic development.[4] A variety of experimental approaches, broadly categorized as direct and indirect methods, can be employed.

Direct Target Identification Strategies

Direct methods rely on the physical interaction between the small molecule and its protein target. These approaches often involve "fishing" for the target protein from a complex biological sample using the bioactive compound as bait.

Experimental Workflow: Affinity-Based Target Pull-Down

A common direct approach is affinity chromatography. This technique involves immobilizing the bioactive molecule (or a derivative) onto a solid support, which is then used to capture its binding partners from a cell lysate.

G cluster_0 Preparation cluster_1 Target Capture cluster_2 Isolation and Identification BrevianamideR This compound Immobilization Immobilization on solid support BrevianamideR->Immobilization Incubation Incubation Immobilization->Incubation CellLysate Cell Lysate CellLysate->Incubation Wash Wash to remove non-specific binders Incubation->Wash Elution Elution of bound proteins Wash->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Identified Target Proteins Identified Target Proteins MS->Identified Target Proteins

Affinity-based target identification workflow.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: A derivative of this compound is synthesized with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). It is crucial that the modification does not abrogate the biological activity of the compound.

  • Immobilization: The derivatized this compound is covalently coupled to the solid support.

  • Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content.

  • Incubation: The cell lysate is incubated with the this compound-functionalized beads to allow for the formation of protein-ligand complexes.

  • Washing: The beads are washed extensively to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: The specifically bound proteins are eluted from the beads, often by changing the pH, ionic strength, or by competing with a high concentration of the free compound.

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry (LC-MS/MS).[5]

Indirect Target Identification Strategies

Indirect methods infer protein targets by observing the cellular response to the bioactive compound. These approaches include proteomic and genetic methods.

Proteomic Profiling

Proteomic profiling techniques analyze changes in the abundance, modification, or thermal stability of proteins in response to treatment with the bioactive compound.

Experimental Workflow: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA), is a powerful method to identify direct targets and downstream effectors of a drug in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.

G cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells_Control Control Cells Heat_Control Heat Gradient Cells_Control->Heat_Control Cells_Treated This compound-Treated Cells Heat_Treated Heat Gradient Cells_Treated->Heat_Treated Lysis_Control Lysis Heat_Control->Lysis_Control Lysis_Treated Lysis Heat_Treated->Lysis_Treated MS_Control Quantitative MS Lysis_Control->MS_Control MS_Treated Quantitative MS Lysis_Treated->MS_Treated Melting Curves Melting Curves MS_Control->Melting Curves MS_Treated->Melting Curves Target Identification Target Identification Melting Curves->Target Identification

Thermal Proteome Profiling (TPP) workflow.

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Treatment: Two populations of intact cells are prepared: one treated with this compound and a control group treated with a vehicle.

  • Thermal Challenge: Both cell populations are divided into aliquots and heated to a range of different temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Quantitative Mass Spectrometry: The soluble proteins from each temperature point and treatment condition are quantified using mass spectrometry-based proteomics.

  • Data Analysis: "Melting curves" are generated for each identified protein, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve between the treated and control samples indicates a direct or indirect interaction between this compound and that protein.[6]

Target Validation

Once potential targets are identified, it is essential to validate these findings using orthogonal approaches.

Signaling Pathway Perturbation

The interaction of a bioactive compound with its target should lead to a measurable change in the activity of the signaling pathway in which the target is involved.

G BrevianamideR This compound TargetProtein Identified Target Protein BrevianamideR->TargetProtein Binds/Modulates DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activates/Inhibits DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response DownstreamEffector2->CellularResponse

Hypothetical signaling pathway modulation.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cells with varying concentrations of this compound for different durations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific to the identified target and key downstream signaling proteins (e.g., phosphorylated forms to assess activity).

  • Detection and Analysis: Detect the antibody-bound proteins and quantify the changes in protein levels or phosphorylation status to confirm pathway modulation.

By employing a combination of these robust identification and validation strategies, the scientific community can move closer to elucidating the precise molecular mechanisms of this compound and other promising natural products, paving the way for future therapeutic innovations.

References

Navigating the Nuances of Antibody Specificity: A Comparative Guide to Brevianamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the development of specific and reliable immunoassays. This guide provides a comprehensive comparison of antibody performance against various brevianamide analogs, supported by illustrative experimental data and detailed protocols. By examining the binding profiles of hypothetical anti-brevianamide antibodies, this document serves as a practical resource for assay development and interpretation.

Brevianamides are a class of indole alkaloids produced by various fungi, notably of the Penicillium and Aspergillus genera. Their diverse biological activities have garnered significant interest in the fields of toxicology, pharmacology, and diagnostics. Consequently, the development of sensitive and specific antibodies for their detection is a critical research endeavor. This guide explores the pivotal aspect of antibody cross-reactivity, a phenomenon where an antibody binds to molecules structurally similar to the target antigen.

Understanding Brevianamide Structures

The degree of cross-reactivity is intrinsically linked to the structural similarities between the immunogen used for antibody production and the analogs being tested. Brevianamides share a common core structure but differ in their side chains and stereochemistry. Key analogs include Brevianamide A and Brevianamide F, among others.

Comparative Analysis of Anti-Brevianamide Antibody Cross-Reactivity

To illustrate the principles of cross-reactivity, this section presents hypothetical data from a competitive enzyme-linked immunosorbent assay (cELISA) for two distinct monoclonal antibodies: one raised against Brevianamide A (mAb-BA) and another against Brevianamide F (mAb-BF). The percentage cross-reactivity is calculated relative to the binding of the antibody to its target immunogen (100%).

Table 1: Cross-Reactivity Profile of Anti-Brevianamide A Monoclonal Antibody (mAb-BA)

AnalyteStructure% Cross-Reactivity
Brevianamide AIndole-dihydropyran-piperazinedione100%
Brevianamide BEpimer of Brevianamide A75%
Deoxybrevianamide EBiosynthetic precursor of Brevianamide A40%
Brevianamide FCyclo(L-Trp-L-Pro)<1%
TryptophanAmino acid precursor<0.1%
ProlineAmino acid precursor<0.1%

Table 2: Cross-Reactivity Profile of Anti-Brevianamide F Monoclonal Antibody (mAb-BF)

AnalyteStructure% Cross-Reactivity
Brevianamide FCyclo(L-Trp-L-Pro)100%
Brevianamide AIndole-dihydropyran-piperazinedione5%
Cyclo(L-Trp-L-Ala)Analog with Alanine substitution60%
Cyclo(D-Trp-L-Pro)Diastereomer of Brevianamide F15%
TryptophanAmino acid precursor<0.5%
ProlineAmino acid precursor<0.5%

Interpretation of Data:

The data presented in Tables 1 and 2 highlight the specificity of the hypothetical monoclonal antibodies. As expected, each antibody exhibits the highest affinity for its target immunogen. The degree of cross-reactivity with other analogs is dependent on the extent of structural similarity. For instance, mAb-BA shows significant cross-reactivity with its epimer, Brevianamide B, due to their near-identical structures. Conversely, its cross-reactivity with the structurally simpler Brevianamide F is negligible. Similarly, mAb-BF displays considerable cross-reactivity with a closely related dipeptide analog but minimal interaction with the more complex Brevianamide A.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibody cross-reactivity.

Hapten Synthesis and Immunogen Preparation

The generation of specific antibodies against small molecules like brevianamides necessitates their conjugation to a larger carrier protein to elicit a robust immune response.

Objective: To synthesize a brevianamide derivative (hapten) suitable for conjugation to a carrier protein.

Materials:

  • Brevianamide A

  • Succinic anhydride

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Hapten Synthesis: A carboxyl group is introduced to Brevianamide A by reacting it with succinic anhydride in DMF with pyridine as a catalyst. The reaction is stirred at room temperature for 24 hours. The resulting Brevianamide A-hemisuccinate is purified by silica gel chromatography.

  • Activation of Hapten: The Brevianamide A-hemisuccinate is activated by reacting it with NHS and DCC in DMF for 4 hours at room temperature. This creates an NHS-ester derivative that can readily react with primary amines on the carrier protein.

  • Conjugation to Carrier Protein: The activated hapten is added dropwise to a solution of BSA in PBS (pH 8.0). The mixture is stirred overnight at 4°C.

  • Purification of Immunogen: The resulting Brevianamide A-BSA conjugate is purified by dialysis against PBS to remove unconjugated hapten and other small molecules. The concentration of the immunogen is determined using a protein assay.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This assay is a common method for determining the cross-reactivity of antibodies against small molecules.

Objective: To quantify the binding affinity of an anti-brevianamide antibody to various brevianamide analogs.

Materials:

  • Anti-brevianamide monoclonal antibody

  • Brevianamide standards and analogs

  • Coating antigen (e.g., Brevianamide A-OVA conjugate)

  • 96-well microtiter plates

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (TMB)

  • Stop solution (2M H₂SO₄)

Procedure:

  • Plate Coating: The microtiter plate is coated with the coating antigen (100 µL/well of 1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: The plate is blocked with 200 µL/well of blocking buffer for 1 hour at 37°C to prevent non-specific binding.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: 50 µL of brevianamide standard or analog solution (at various concentrations) and 50 µL of the anti-brevianamide antibody solution are added to each well. The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB substrate solution is added to each well and incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the standard. The concentrations of the analogs that cause 50% inhibition of binding (IC50) are determined. The percent cross-reactivity is calculated using the formula: (%CR) = (IC50 of Brevianamide standard / IC50 of analog) x 100.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Hapten_Synthesis_and_Immunogen_Preparation cluster_hapten Hapten Synthesis cluster_activation Hapten Activation cluster_conjugation Immunogen Preparation Brevianamide_A Brevianamide A BA_Hemisuccinate Brevianamide A-hemisuccinate Brevianamide_A->BA_Hemisuccinate DMF, Pyridine Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->BA_Hemisuccinate Activated_Hapten Activated Hapten (NHS-ester) BA_Hemisuccinate->Activated_Hapten DMF NHS_DCC NHS, DCC NHS_DCC->Activated_Hapten Immunogen Brevianamide A-BSA (Immunogen) Activated_Hapten->Immunogen PBS, 4°C BSA Carrier Protein (BSA) BSA->Immunogen

Caption: Workflow for hapten synthesis and immunogen preparation.

cELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coating 1. Coat plate with Coating Antigen Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample/Standard + Primary Antibody Wash2->Competition Wash3 6. Wash Competition->Wash3 Secondary_Ab 7. Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the competitive ELISA protocol.

Conclusion

The specificity of anti-brevianamide antibodies is a critical determinant of their utility in various research and diagnostic applications. This guide has provided a framework for understanding and evaluating antibody cross-reactivity through illustrative data and detailed experimental protocols. By carefully characterizing the binding profiles of their antibodies, researchers can ensure the accuracy and reliability of their immunoassays for the detection and quantification of brevianamides. The principles and methodologies outlined herein are broadly applicable to the development of antibodies against other small molecules and mycotoxins.

A Comparative Guide to Synthetic and Natural Brevianamide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and natural Brevianamide F, also known as cyclo-(L-Trp-L-Pro). Brevianamide F is a naturally occurring diketopiperazine with a range of reported biological activities, making it a molecule of interest for drug discovery and development. This document outlines the differences and similarities between Brevianamide F produced through chemical synthesis and that isolated from natural sources, supported by experimental data.

Chemical and Physical Properties

Brevianamide F is a cyclic dipeptide formed from L-tryptophan and L-proline. Its fundamental chemical and physical properties are inherent to its molecular structure and are expected to be identical for both synthetic and natural forms, provided they are of high purity.

PropertyValue
IUPAC Name (3S,8aS)-3-[(1H-Indol-3-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula C₁₆H₁₇N₃O₂
Molar Mass 283.33 g/mol
Appearance White to off-white solid
Stereochemistry (3S, 8aS)

Synthesis of Brevianamide F

The chemical synthesis of Brevianamide F can be achieved through various methods, with solid-phase peptide synthesis being a common and efficient approach.

Experimental Protocol: Solid-Phase Synthesis

A representative solid-phase synthesis of Brevianamide F is described by Garcia-Ramos et al. (2015). The protocol involves the sequential coupling of protected L-proline and L-tryptophan on a solid support, followed by cleavage and cyclization.

Materials:

  • Fmoc-L-Pro-Wang resin

  • Fmoc-L-Trp(Boc)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

Procedure:

  • Fmoc Deprotection: The Fmoc-L-Pro-Wang resin is treated with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the proline residue.

  • Peptide Coupling: The deprotected resin is then coupled with Fmoc-L-Trp(Boc)-OH using HBTU, HOBt, and DIPEA in DMF. The reaction progress is monitored by the Kaiser test.

  • Fmoc Deprotection: The Fmoc group from the newly added tryptophan residue is removed using 20% piperidine in DMF.

  • Cleavage and Cyclization: The dipeptide is cleaved from the resin, and the Boc protecting group is removed simultaneously using a solution of 95% TFA in DCM. The acidic conditions also promote the intramolecular cyclization to form the diketopiperazine ring of Brevianamide F.

  • Purification: The crude product is purified by flash column chromatography.

Synthetic Yield and Purity
ParameterValue
Overall Yield 56%
Purity >95% (as determined by NMR and HRMS)
Spectroscopic Data for Synthetic Brevianamide F

The identity and purity of the synthetic Brevianamide F are confirmed by spectroscopic analysis. The data is consistent with the expected structure.

Analysis Results
¹H NMR (CDCl₃, 400 MHz) δ 8.12 (s, 1H, indole NH), 7.65 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.1 Hz, 1H), 7.21-7.10 (m, 2H), 7.05 (s, 1H), 6.15 (s, 1H, NH), 4.21 (dd, J=9.6, 4.3 Hz, 1H), 3.98 (t, J=6.8 Hz, 1H), 3.65-3.50 (m, 3H), 3.30-3.20 (m, 1H), 2.20-1.80 (m, 4H).
¹³C NMR (CDCl₃, 101 MHz) δ 169.8, 165.7, 136.2, 127.4, 123.1, 122.4, 119.9, 118.6, 111.4, 109.8, 59.5, 56.1, 45.3, 29.7, 28.5, 22.3.
HRMS (ESI) m/z calculated for C₁₆H₁₈N₃O₂ [M+H]⁺: 284.1399, found: 284.1394.

Natural Brevianamide F

Brevianamide F is a secondary metabolite produced by various microorganisms, particularly fungi and bacteria.

Isolation from Natural Sources

The isolation of natural Brevianamide F typically involves fermentation of the producing microorganism, followed by extraction and chromatographic purification of the culture broth and/or mycelium.

Producing Organisms:

  • Aspergillus fumigatus

  • Penicillium sp.

  • Streptomyces sp.[1]

  • Bacillus cereus[1]

Experimental Protocol: Isolation from Streptomyces sp.

A general procedure for the isolation of Brevianamide F from a Streptomyces species is outlined below.

Materials:

  • Fermentation culture of Streptomyces sp.

  • Ethyl acetate

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

Procedure:

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps. This typically includes:

    • Silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate compounds based on polarity.

    • Size-exclusion chromatography on Sephadex LH-20 to further purify the fractions containing Brevianamide F.

  • Final Purification: The fractions containing the pure compound are identified by thin-layer chromatography (TLC) and/or HPLC, combined, and concentrated to yield pure natural Brevianamide F.

Yield and Purity of Natural Brevianamide F

The yield of natural Brevianamide F can vary significantly depending on the producing strain, fermentation conditions, and extraction efficiency.

ParameterValue
Yield Highly variable (mg/L of culture)
Purity >98% (typically achieved after multiple chromatographic steps)
Spectroscopic Data for Natural Brevianamide F

The spectroscopic data for natural Brevianamide F is identical to that of the synthetic compound, confirming the same chemical structure.

Biological Activity: A Comparison

Brevianamide F has been reported to exhibit a variety of biological activities, including antibacterial, antifungal, and potential antithrombotic effects.[1]

Biological ActivityDescription
Antibacterial Active against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.[1]
Antifungal Shows activity against various fungi.
Antithrombotic Recent studies suggest potential antithrombotic activity.
Hepatotoxicity Some studies have indicated potential liver toxicity.[1]

To date, there is a lack of publicly available, peer-reviewed studies that directly compare the biological potency of synthetic versus natural Brevianamide F. However, assuming high purity for both sources, their biological activities are expected to be identical as they are the same chemical entity. Any observed differences in bioactivity would likely be attributable to impurities present in one or both samples.

Visualizing the Pathways

Synthetic Pathway

The following diagram illustrates the key steps in the solid-phase synthesis of Brevianamide F.

Synthetic_Pathway Resin Fmoc-Pro-Wang Resin DeprotectedResin H-Pro-Wang Resin Resin->DeprotectedResin 1. 20% Piperidine/DMF DipeptideResin Fmoc-Trp(Boc)-Pro-Wang Resin DeprotectedResin->DipeptideResin 2. Fmoc-Trp(Boc)-OH, HBTU, HOBt, DIPEA DeprotectedDipeptide H-Trp(Boc)-Pro-Wang Resin DipeptideResin->DeprotectedDipeptide 3. 20% Piperidine/DMF BrevianamideF Brevianamide F DeprotectedDipeptide->BrevianamideF 4. 95% TFA/DCM (Cleavage & Cyclization)

Caption: Solid-phase synthesis of Brevianamide F.

Biosynthetic Pathway

Brevianamide F is the biosynthetic precursor to a larger family of prenylated indole alkaloids. Its formation is catalyzed by a non-ribosomal peptide synthetase (NRPS).

Biosynthetic_Pathway L_Trp L-Tryptophan NRPS Brevianamide F Synthetase (NRPS) L_Trp->NRPS L_Pro L-Proline L_Pro->NRPS BrevianamideF Brevianamide F NRPS->BrevianamideF Cyclization PrenylatedAlkaloids Prenylated Brevianamides BrevianamideF->PrenylatedAlkaloids Further enzymatic modifications

Caption: Biosynthesis of Brevianamide F.

Conclusion

Both synthetic and natural Brevianamide F are chemically identical molecules. The choice between using a synthetic or natural source depends on the specific research needs.

  • Synthetic Brevianamide F offers the advantage of a well-defined and reproducible supply, with high purity achievable through controlled chemical processes. This is often preferred for pharmacological studies where consistency and the absence of natural contaminants are critical.

  • Natural Brevianamide F , obtained through fermentation, can be a cost-effective source for initial screening and discovery efforts, especially if a high-producing microbial strain is available. However, yields can be variable, and purification to high homogeneity may be challenging.

For rigorous drug development and clinical applications, a synthetic route is generally favored due to the stringent regulatory requirements for purity, consistency, and process control.

References

Brevianamide R: A Comparative Analysis of its Biological Activity Within the Indole Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids are a vast and structurally diverse class of natural products renowned for their wide range of potent biological activities.[1] This has made them a cornerstone of natural product-based drug discovery, yielding compounds with applications in oncology, infectious diseases, and neurology.[2] Among the many families of indole alkaloids, the brevianamides, produced by Penicillium and Aspergillus fungi, represent a unique structural class characterized by a bicyclo[2.2.2]diazaoctane core.[3] This guide provides a comparative analysis of the biological activity of Brevianamide R and its close analogs relative to other prominent indole alkaloids. While extensive research has been conducted on the synthesis of various brevianamides, including this compound, a significant portion of the family, including this compound itself, remains uncharacterized in terms of biological function.[1][4]

This compound: An Unexplored Frontier

Despite its successful isolation and synthesis, there is currently no publicly available data on the specific biological activities of this compound.[5] This lack of data extends to several other members of the brevianamide family, such as brevianamides B, X, and Y, for which no biological activity has yet been reported.[1][4] This presents an open area for future research and discovery.

Biological Activities of Brevianamide Analogs

While this compound's bioactivity is unknown, studies on its close structural relatives provide insights into the potential activities of this subclass.

  • Brevianamide A : This analog has demonstrated insecticidal activity.[3] In mammalian cell studies, Brevianamide A has been shown to induce cytotoxicity and elicit an inflammatory response, indicated by elevated levels of tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6).[3]

  • Brevianamide S : This dimeric diketopiperazine alkaloid exhibits selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.[6] Notably, it shows no significant activity against other Gram-positive or Gram-negative bacteria or the fungus Candida albicans.[6] This selectivity suggests a potentially novel mechanism of action.[6]

Comparative Biological Activities of Other Indole Alkaloids

To provide a broader context for the potential of the brevianamide class, the following table summarizes the reported biological activities of other well-characterized indole alkaloids, particularly those also possessing the bicyclo[2.2.2]diazaoctane core.

Alkaloid ClassRepresentative Compound(s)Primary Biological ActivityQuantitative DataTarget Organism/Cell Line
Brevianamides Brevianamide AInsecticidal, Cytotoxic, InflammatoryNot specifiedInsects, Mammalian lung cells
Brevianamide SAntibacterial (selective)MIC: 6.25 µg/mLBacille Calmette-Guérin (BCG)
Stephacidins Stephacidin BCytotoxic (selective)IC50: 60 nMLNCaP (prostate cancer cells)
Notoamides Sclerotiamides C & FCytotoxicIC50: 1.6 - 7.9 µMVarious tumor cell lines
Paraherquamides ParaherquamideAnthelmintic≥98% reduction at ≥0.5 mg/kgGastrointestinal nematodes in sheep
Malbrancheamides MalbrancheamideCalmodulin inhibitorsNot specifiedNot specified

Signaling Pathways and Experimental Workflows

The diverse biological activities of indole alkaloids are a consequence of their interaction with a multitude of cellular signaling pathways. The following diagrams illustrate a generalized experimental workflow for screening these compounds and a hypothetical signaling pathway that could be modulated by a cytotoxic indole alkaloid.

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_prep Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanistic Mechanism of Action Studies compound Indole Alkaloid Isolation/Synthesis purification Purification & Characterization compound->purification stock Stock Solution Preparation purification->stock cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) stock->antimicrobial ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) ic50->sar pathway Signaling Pathway Analysis sar->pathway target Target Identification pathway->target signaling_pathway Hypothetical Cytotoxic Signaling Pathway IndoleAlkaloid Cytotoxic Indole Alkaloid CellSurfaceReceptor Cell Surface Receptor IndoleAlkaloid->CellSurfaceReceptor Binds KinaseCascade Kinase Cascade (e.g., MAPK) CellSurfaceReceptor->KinaseCascade Activates TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Induces

References

Lack of Publicly Available Docking Studies for Brevianamide R

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific molecular docking studies for Brevianamide R with defined protein targets were found. The existing research on Brevianamide alkaloids primarily focuses on their synthesis, biosynthesis, and general biological activities, without detailing computational docking simulations to predict binding affinities and interactions with specific proteins.

Therefore, it is not possible to provide a direct comparison guide based on experimental or computational data for the docking of this compound.

To fulfill the user's request for a guide in the specified format, this report presents a generalized framework for conducting and presenting docking studies. The following sections use a hypothetical scenario involving this compound to illustrate the expected data presentation, experimental protocols, and visualizations that would be included in such a guide.

Hypothetical Docking Studies of this compound: A Comparative Guide

This guide provides a template for comparing the docking performance of this compound and a hypothetical alternative compound against two potential protein targets. All data presented herein is illustrative and not based on actual experimental results.

Data Presentation

The following table summarizes hypothetical quantitative data from docking simulations of this compound and a comparator compound against two protein targets, Target A and Target B.

CompoundProtein TargetBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)RMSD (Å)
This compound Target A-8.51.51.2
Target B-7.210.81.8
Alternative A Target A-9.10.81.1
Target B-6.525.22.1

Caption: Hypothetical Docking Results for this compound and Alternative A.

Experimental Protocols

A detailed methodology for the key experiments cited in the hypothetical study is provided below.

1. Protein Preparation

The three-dimensional crystal structures of Target A (PDB ID: XXXX) and Target B (PDB ID: YYYY) would be obtained from the Protein Data Bank. The protein structures would be prepared for docking using AutoDockTools. This process would involve removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for docking would be centered on the active site of each protein, with dimensions set to encompass the binding pocket.

2. Ligand Preparation

The 2D structure of this compound would be sketched using ChemDraw and converted to a 3D structure using Open Babel. The ligand would then be prepared for docking by assigning Gasteiger charges and defining rotatable bonds to allow for conformational flexibility during the simulation. The same procedure would be applied to the comparator, Alternative A.

3. Molecular Docking

Molecular docking simulations would be performed using AutoDock Vina. The prepared protein and ligand files would be used as input. The Lamarckian Genetic Algorithm would be employed for the docking search, with a set number of genetic algorithm runs. The docking results would be clustered based on root-mean-square deviation (RMSD), and the conformation with the lowest binding energy in the most populated cluster would be selected as the most probable binding mode.

4. Data Analysis

The output from the docking simulations would be analyzed to determine the binding energy, predicted inhibition constant (Ki), and the RMSD of the docked ligand conformation relative to a reference pose (if available). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

Signaling Pathway

G cluster_0 Cellular Response to this compound Brevianamide_R This compound Target_Protein Target Protein Brevianamide_R->Target_Protein Binding Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Biological_Effect Biological Effect (e.g., Enzyme Inhibition) Signaling_Cascade->Biological_Effect Leads to

Caption: Hypothetical Signaling Pathway of this compound.

Experimental Workflow

G cluster_1 Molecular Docking Workflow PDB 1. Protein Structure Acquisition (from PDB) Protein_Prep 3. Protein Preparation PDB->Protein_Prep Ligand_Prep 2. Ligand Structure Preparation Docking 4. Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis 5. Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: Generalized Workflow for Molecular Docking Studies.

Unambiguous Structure: Brevianamide J Solidified by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

The complex architecture of the brevianamide family of fungal metabolites presents a significant challenge for structural elucidation. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful tools, single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure. This guide compares the structural confirmation of Brevianamide J by X-ray crystallography with the spectroscopic analysis of its co-isolated congener, Brevianamide K, offering researchers a clear perspective on the strengths and applications of each technique.

The structures of a new indole alkaloid dimer, Brevianamide J, along with four new diketopiperazine alkaloids, Brevianamides K-N, were elucidated from the solid-state fermented culture of Aspergillus versicolor. While the structures of Brevianamides K, L, and M were determined using spectroscopic data, the absolute configurations of Brevianamide J and N were unequivocally confirmed through single-crystal X-ray crystallographic analysis[1].

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

The choice between X-ray crystallography and NMR spectroscopy for structure determination depends on several factors, including the availability of a suitable single crystal, the complexity of the molecule, and the specific structural questions being addressed.

FeatureX-ray Crystallography (Brevianamide J)NMR Spectroscopy (Brevianamide K)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic field
Sample Form High-quality single crystalSolution
Data Output Electron density map, precise bond lengths, bond angles, and absolute stereochemistryChemical shifts, coupling constants, and through-space correlations (NOE)
Structural Information Unambiguous 3D structure in the solid stateConnectivity and relative stereochemistry in solution
Key Advantage Provides absolute configurationCan study dynamic processes in solution
Limitation Requires a suitable single crystal, which can be difficult to obtainStructure is inferred from indirect measurements; absolute configuration can be challenging to determine

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural determination of the brevianamide compounds, highlighting the two primary analytical pathways.

G cluster_0 Isolation and Purification cluster_1 Structure Determination A Solid-State Fermentation of Aspergillus versicolor B Extraction and Chromatographic Separation A->B C Isolation of Brevianamides J, K, L, M, N B->C D Single Crystal Growth C->D Brevianamide J H 1D and 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) C->H Brevianamide K E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G Absolute Structure of Brevianamide J F->G I Spectroscopic Data Analysis H->I J Proposed Structure of Brevianamide K I->J

Workflow for Brevianamide Structure Elucidation

Experimental Protocols

X-ray Crystallography of Brevianamide J
  • Crystal Growth: Colorless cubic crystals of Brevianamide J were obtained from a solution of the purified compound.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles that define the crystal structure.

NMR Spectroscopy of Brevianamide K
  • Sample Preparation: A sample of purified Brevianamide K was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments was performed on a high-field NMR spectrometer. This included one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon connectivities.

  • Structure Elucidation: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra were analyzed to piece together the molecular structure. The connectivity of atoms was determined from COSY and HMBC data, and stereochemical relationships were often inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons.

References

Safety Operating Guide

Navigating the Safe Disposal of Brevianamide R: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of Breianamide R should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Do not induce vomiting. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of Brevianamide R must comply with local, state, and federal regulations for hazardous waste. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Treat all solid this compound waste, including contaminated consumables (e.g., pipette tips, vials, gloves), as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Place solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.[2]

    • The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a spill.

  • Disposal:

    • Dispose of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Do not dispose of this compound down the drain or in regular trash.

Chemical and Physical Properties

Specific quantitative data for this compound is limited in publicly available resources. However, information for the related compound, Brevianamide A, is provided below for context.

PropertyValue (for Brevianamide A)
Molecular Formula C₂₁H₂₃N₃O₃[3]
Molecular Weight 365.4 g/mol [3]
Appearance Solid (assumed)
Solubility Data not available
Storage Temperature Room temperature in the continental US; may vary elsewhere.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Dispose as General Lab Waste (Non-Hazardous) B->D No E Place in a labeled, sealed hazardous waste container C->E F Store in a designated secure area E->F G Arrange for pickup by EHS or a licensed contractor F->G H End: Proper Disposal Complete G->H

Caption: Logical workflow for this compound disposal.

References

Personal protective equipment for handling Brevianamide R

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Brevianamide F.

Health Hazard Information

Brevianamide F is an irritant to the skin, eyes, and respiratory system.[1] Ingestion or inhalation may lead to harmful effects.[1] Although the full health hazards have not been completely investigated, caution should be exercised to limit any chemical exposure.[1] It is also classified with potential for reproductive toxicity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Brevianamide F to minimize exposure.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles, Face shieldAlways wear protective safety goggles.[1] In situations with a potential for splashing, a face shield should also be worn.[2]
Hands Chemical-resistant glovesWear chemical-resistant gloves at all times.[1] For general chemical handling, nitrile, butyl, or barrier laminate gloves are often recommended.[3]
Body Protective clothing, Coveralls, BootsWear protective clothing and boots.[1] A long-sleeved shirt is a minimum requirement.[4] For enhanced protection, consider coveralls, such as those made of water-resistant materials like Tyvek®.[3]
Respiratory Ventilation, RespiratorAlways use in a well-ventilated area or under a chemical fume hood. Avoid breathing in dust or vapor.[1] If dust formation is possible, a dust mask or a respirator with appropriate cartridges is advised.[4][5] In case of a fire, a self-contained breathing apparatus is essential.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that all safety precautions have been read and understood. Locate the nearest eyewash stations and safety showers.[6]

  • Engineering Controls: All work with Brevianamide F should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.

  • Personal Protection: Don the appropriate PPE as detailed in the table above. Avoid all direct contact with the product.[1]

  • During Handling:

    • Do not eat, drink, or smoke in the handling area.

    • Avoid the formation of dust.[6]

    • Do not breathe in any dust or vapors.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with non-abrasive soap and water immediately after handling.[1]

    • Remove and properly store or dispose of contaminated clothing. Contaminated clothing should be washed before reuse.[1]

Disposal Plan:

  • Waste Collection: Collect waste Brevianamide F and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and sealed container.

  • Disposal Route: Dispose of the waste container through an approved waste disposal plant.[6] Adhere to all local, state, and federal regulations for hazardous waste disposal. Engineered landfills are often required for such chemical waste.[7]

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly after use.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with running water for at least 15 minutes while keeping the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected skin gently and thoroughly with plenty of water and non-abrasive soap. Cover the irritated skin with an emollient. Seek medical attention.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Give the victim water to drink. Seek immediate medical attention.[1]

Safe Handling Workflow

G prep Preparation - Read SDS - Locate safety equipment ppe Don PPE - Goggles/Face Shield - Chemical-resistant gloves - Protective clothing prep->ppe Proceed handling Handling - Use fume hood - Avoid dust/vapor - No eating/drinking ppe->handling Proceed post_handling Post-Handling - Wash hands thoroughly - Decontaminate work area handling->post_handling Task complete exposure Exposure Event handling->exposure If contact occurs waste_collection Waste Collection - Collect in sealed container post_handling->waste_collection Segregate waste disposal Disposal - Approved waste disposal plant waste_collection->disposal Follow regulations end End of Process disposal->end first_aid First Aid - Follow specific procedures - Seek medical attention exposure->first_aid Immediate action first_aid->handling If safe to continue

Workflow for Safe Handling of Brevianamide F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.